6-Oxohexanoic acid
Description
Adipate semialdehyde, also known as 6-oxohexanoate or 5-formylvaleric acid, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Adipate semialdehyde is soluble (in water) and a weakly acidic compound (based on its pKa). Adipate semialdehyde has been primarily detected in urine. Within the cell, adipate semialdehyde is primarily located in the cytoplasm and adiposome. Adipate semialdehyde can be biosynthesized from hexanoic acid.
Structure
3D Structure
Properties
IUPAC Name |
6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-3-1-2-4-6(8)9/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPPVRALIYXJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239146 | |
| Record name | Hexanoic acid, 6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adipate semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
928-81-4 | |
| Record name | 6-Oxohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 6-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-oxohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adipate semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
6-Oxohexanoic Acid: A Comprehensive Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Oxohexanoic acid, also known as adipaldehydic acid or 5-formylvaleric acid, is a six-carbon carboxylic acid containing a terminal aldehyde group.[1][2] This bifunctional molecule occupies a significant position at the intersection of industrial chemistry and metabolic biochemistry. Historically recognized as an intermediate in the microbial degradation of cyclic compounds and amino acids, its modern relevance has expanded to include applications in polymer synthesis and as a linker in the development of antibody-drug conjugates (ADCs).[3][4] This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological significance of this compound, complete with detailed experimental protocols and pathway visualizations to serve as a valuable resource for the scientific community.
History and Discovery
The recognition of this compound as a distinct chemical entity likely emerged from studies on the oxidation of cyclohexanone and the metabolic pathways of lysine. Early research into the production of adipic acid for nylon synthesis often involved the oxidation of cyclohexanone, where this compound is a key intermediate.[3] Concurrently, its identification as a metabolite in amino acid catabolism highlighted its role in biological systems.[4] The historical development of analytical techniques for keto acids, such as derivatization followed by chromatography, was crucial for its detection and characterization in complex biological and chemical matrices.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [4] |
| Melting Point | 85 °C | |
| Boiling Point | 151-153 °C at 20 Torr | |
| Density | 1.15 g/cm³ at 15 °C | |
| pKa (Predicted) | 4.70 ± 0.10 | |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
Synthesis of this compound
This compound can be synthesized through both chemical and enzymatic methods.
Chemical Synthesis
A common laboratory and industrial route to this compound involves the oxidative cleavage of cyclohexanone. This method is often employed in the synthesis of adipic acid, with this compound being a key intermediate.[3]
Experimental Protocol: Oxidation of Cyclohexanone to Adipic Acid (with this compound as an intermediate)
This protocol is adapted from procedures for adipic acid synthesis where this compound is an intermediate. Optimization is required to maximize the yield of this compound.
Materials:
-
Cyclohexanone
-
Nitric acid (50-60%)
-
Copper(II) salt (catalyst)
-
Ammonium metavanadate (catalyst)
-
Reaction vessel with reflux condenser and stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, charge the reaction vessel with cyclohexanone.
-
Slowly add the nitric acid to the reaction vessel while stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
Add a catalytic amount of copper(II) salt and ammonium metavanadate to the mixture.
-
Heat the reaction mixture to 60-100 °C under vigorous stirring. The reaction progress can be monitored by techniques such as GC-MS to determine the optimal time to isolate this compound before it is further oxidized to adipic acid.[8]
-
Once the desired conversion is achieved, cool the reaction mixture in an ice bath to quench the reaction.
-
The product mixture can then be subjected to extraction and chromatographic purification to isolate this compound.
Derivatives of this compound can be synthesized, for example, by the condensation of an appropriate aldehyde with levulinic acid.[9]
Experimental Protocol: Synthesis of 6-Aryl-4-Oxohexanoic Acids
This protocol describes the synthesis of aryl-substituted derivatives of this compound.
Materials:
-
Appropriate aromatic aldehyde
-
Levulinic acid
-
Piperidine (catalyst)
-
Acetic acid (catalyst)
-
Toluene (solvent)
-
Palladium on carbon (10%) (hydrogenation catalyst)
-
Hydrogen gas
-
Reaction vessel with Dean-Stark trap
-
Hydrogenation apparatus
Procedure:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the aromatic aldehyde and levulinic acid in toluene.
-
Add catalytic amounts of piperidine and acetic acid.
-
Reflux the mixture, continuously removing the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude 6-aryl-4-oxohex-5-enoic acid.
-
Reduction: Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add 10% palladium on carbon catalyst.
-
Subject the mixture to hydrogenation at room temperature until the uptake of hydrogen ceases.[9]
-
Filter the catalyst and evaporate the solvent to yield the crude 6-aryl-4-oxohexanoic acid, which can be purified by recrystallization or chromatography.
Enzymatic Synthesis from 6-Aminohexanoic Acid
An efficient and environmentally benign method for producing this compound involves the enzymatic oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme (ω-AOX).[10]
Experimental Protocol: Enzymatic Synthesis of this compound
Materials:
-
6-Aminohexanoic acid
-
ω-Amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274
-
Catalase
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Incubator shaker
Procedure:
-
Prepare a reaction mixture containing 200 mM 6-aminohexanoic acid in 0.1 M potassium phosphate buffer (pH 7.0).
-
Add ω-AOX to a final concentration of 0.3 U and catalase to a final concentration of 20 U to the reaction mixture. The addition of catalase is crucial to decompose the hydrogen peroxide byproduct, which can inactivate the ω-AOX.[10]
-
Incubate the reaction mixture at 30 °C with shaking for 30 hours.[10]
-
The conversion of 6-aminohexanoic acid to this compound can be monitored by HPLC.
-
Upon completion, the enzyme can be denatured by heat treatment, and the product can be purified from the reaction mixture. This method has been reported to achieve a 100% conversion yield.[10]
Biological Significance and Metabolic Pathways
This compound is a key intermediate in the catabolism of the essential amino acid L-lysine in many organisms.[4]
Lysine Degradation Pathway
In mammals, the primary route for lysine degradation is the saccharopine pathway, which occurs in the mitochondria of the liver.[11][12] This pathway converts lysine into α-aminoadipic acid, which is then further metabolized. This compound is an intermediate in an alternative pathway that can lead to the formation of adipic acid.
Caption: Simplified overview of a lysine degradation pathway leading to this compound.
Analytical Methods
The accurate quantification of this compound in various matrices is crucial for both research and industrial applications. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of this compound, particularly in aqueous samples. Reversed-phase chromatography is typically used.
Experimental Protocol: HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed for complex samples.[13]
Procedure:
-
Sample Preparation:
-
For aqueous samples, filter through a 0.22 µm syringe filter.
-
For solid samples, dissolve in a suitable solvent (e.g., mobile phase) and filter.
-
-
Chromatographic Conditions:
-
Flow rate: Typically 1.0 mL/min.
-
Injection volume: 10-20 µL.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for non-aromatic carboxylic acids.
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of this compound. However, due to its low volatility, derivatization is required. A two-step derivatization involving oximation followed by silylation is commonly used for keto acids.[14]
Experimental Protocol: GC-MS Analysis of this compound
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms)
Derivatization Reagents:
-
Methoxyamine hydrochloride in pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Procedure:
-
Sample Preparation and Derivatization:
-
For aqueous samples, perform a liquid-liquid extraction with a solvent like ethyl acetate after acidification.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried residue. Incubate at 60 °C for 1 hour to protect the aldehyde group.[14]
-
Silylation: Add BSTFA with 1% TMCS to the reaction mixture. Incubate at 70 °C for 1 hour to derivatize the carboxylic acid group.[14]
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C.
-
Oven program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier gas: Helium.
-
Ionization mode: Electron Ionization (EI).
-
-
Data Analysis:
-
Identify the derivatized this compound based on its retention time and mass spectrum.
-
Quantify using a calibration curve prepared from derivatized standards. An internal standard is recommended for improved accuracy.
-
Caption: General experimental workflow for the analysis of this compound.
Conclusion
This compound is a molecule of growing importance, bridging the gap between fundamental biochemistry and applied chemical synthesis. While its historical discovery is intertwined with the broader development of organic chemistry, its modern applications are clear and expanding. A thorough understanding of its properties, synthesis, and biological roles, as detailed in this guide, is essential for researchers and professionals seeking to harness its potential in fields ranging from metabolic studies to the development of novel therapeutics and advanced materials. The provided experimental protocols offer a practical foundation for the synthesis and analysis of this versatile compound.
References
- 1. CAS 928-81-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Selective Oxidation of Cyclohexanone to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts [mdpi.com]
- 3. This compound | 928-81-4 | Benchchem [benchchem.com]
- 4. This compound | 928-81-4 | AAA92881 | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. 75 Years of Oxo Synthesis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 7. Separation and estimation of blood keto acids by paper chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. smpdb.ca [smpdb.ca]
- 12. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]
- 13. Separation of 6-(Dioctadecylamino)-6-oxohexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
6-Oxohexanoic Acid: A Key Intermediate in Amino Acid Catabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxohexanoic acid, also known as adipic semialdehyde, is a six-carbon α,ω-dicarboxylic acid monoaldehyde that serves as a crucial intermediate in various metabolic pathways.[1] Primarily recognized as a metabolite in the catabolism of the essential amino acid L-lysine, its formation and subsequent conversion are integral to cellular biochemistry.[2][3] Dysregulation in its metabolic pathway has been associated with certain metabolic disorders, making it a compound of interest for researchers in biochemistry and drug development.[3][4] This guide provides a comprehensive overview of the role of this compound in amino acid catabolism, detailing its metabolic pathway, quantitative analysis methods, and the experimental protocols required for its study.
This compound in Amino Acid Metabolism
This compound is a recognized metabolite derived from the catabolism of amino acids.[2][3] The primary amino acid precursor for its endogenous formation is L-lysine .[2][3][4] A deficiency in the ability to form this compound from lysine is a characteristic of 6-aminocaproic acid (6AC) deficiency.[3][4]
The metabolic pathway involves several enzymatic steps. In mammals, lysine catabolism predominantly occurs via the saccharopine pathway, which converges with other pathways at the level of α-aminoadipate δ-semialdehyde (AAS), an intermediate that exists in equilibrium with its cyclized form, Δ¹-piperideine-6-carboxylate (P6C).[5][6] While the direct pathway from lysine to this compound is not the primary route in humans, related intermediates are central. In certain microbial and alternative pathways, this compound arises from the oxidative deamination of 6-aminohexanoic acid (a lysine derivative) or the oxidation of 6-hydroxyhexanoic acid.[3][7]
Metabolic Pathway from Lysine Derivatives
The formation of this compound is closely linked to intermediates of lysine degradation. A key enzymatic step in some organisms is the oxidation of 6-aminohexanoic acid, catalyzed by an ω-amino group-oxidizing enzyme (ω-AOX), which yields this compound.[7] This compound can also be formed through the oxidation of 6-hydroxyhexanoic acid.[2][3] Subsequently, this compound can be further oxidized to adipic acid by 6-oxohexanoate dehydrogenase.[2]
References
- 1. This compound | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 928-81-4 | Benchchem [benchchem.com]
- 3. This compound | 928-81-4 | AAA92881 | Biosynth [biosynth.com]
- 4. CAS 928-81-4: this compound | CymitQuimica [cymitquimica.com]
- 5. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
The Natural Provenance of 6-Oxohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxohexanoic acid, also known as adipic semialdehyde, is a naturally occurring dicarboxylic acid that plays a role as a key metabolic intermediate in various biological systems. While not found in high concentrations as a primary product in nature, its transient existence is critical in the catabolism of amino acids and fatty acids, as well as in microbial degradation pathways for xenobiotics. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its biosynthesis, the organisms involved, and the experimental methodologies used for its study. Quantitative data are summarized, and key metabolic and experimental workflows are visualized to facilitate a deeper understanding for research and development applications.
Natural Occurrence and Biosynthesis
This compound is primarily an endogenous metabolite formed within biological systems rather than being a compound sequestered from the environment.[1] Its principal natural occurrences are linked to specific metabolic pathways in a variety of organisms, from microorganisms to its role in mammalian biochemistry.
Microbial Metabolism
Microorganisms, particularly bacteria, are significant natural sources where the metabolism of this compound is well-documented.
-
Omega-Oxidation of Fatty Acids: Certain strains of Pseudomonas species are capable of omega-oxidizing hexanoate to adipic acid, with this compound being a key intermediate.[2][3] This pathway involves the initial hydroxylation of hexanoate to 6-hydroxyhexanoate, which is then oxidized to this compound, and finally to adipic acid.[1][3]
-
Degradation of Xenobiotics: Some bacterial species utilize this compound as an intermediate in the degradation of synthetic compounds like caprolactam, the monomer of Nylon 6.[1]
-
Enzymatic Production: A notable enzymatic source is the fungus Phialemonium sp. AIU 274, which produces an ω-amino group-oxidizing enzyme (ω-AOX). This enzyme can convert 6-aminohexanoic acid into this compound with high efficiency.[4][5]
Mammalian and Plant Metabolism
In mammals, this compound is a metabolite in the catabolism of the amino acid lysine.[1][6][7] A deficiency in the formation of this compound from lysine is associated with the metabolic disorder 6-aminocaproic acid deficiency (6AC).[6][7] It also serves as an intermediate in fatty acid degradation pathways.[1] While its use in plant physiology research is noted, suggesting its relevance, direct evidence of its natural accumulation in plants is not extensively documented in the reviewed literature.[6][7]
Quantitative Data on this compound Production
The following tables summarize the quantitative data found regarding the production and conversion of this compound in various biological systems.
Table 1: Molar Yields of Adipic Acid from Precursors in Pseudomonas spp. [2][3]
| Precursor Compound | Molar Yield of Adipic Acid (%) |
| Hexanoate | 5 |
| 6-Hydroxyhexanoate | 30 |
| 6-Oxohexanoate | 90 |
Table 2: Enzymatic and Microbial Production of this compound and Derivatives
| Organism/Enzyme | Precursor | Product | Titer/Yield | Reference |
| Phialemonium sp. AIU 274 (ω-AOX) | 6-Aminohexanoic acid | This compound | 100% yield | [4] |
| Recombinant Escherichia coli | 6-Hydroxyhexanoic acid | Adipic acid | 15.6 g/L | [8] |
Experimental Protocols
Enzymatic Production of this compound from 6-Aminohexanoic Acid
This protocol is based on the method described for the ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274.[4][5]
Materials:
-
ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274
-
Catalase
-
6-Aminohexanoic acid
-
0.1 M Potassium phosphate buffer (pH 7.0)
Procedure:
-
Prepare a reaction mixture containing 200 mM 6-aminohexanoic acid, 0.3 U of ω-AOX, and 20 U of catalase in 0.1 M potassium phosphate buffer (pH 7.0).
-
Incubate the reaction mixture at 30 °C for 30 hours with shaking (120 strokes/min).
-
Terminate the reaction by heating at 100 °C for 3 minutes.
-
Remove the resulting precipitate by filtration.
-
Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC).
HPLC Analysis:
-
Column: TSKgel DEAE-5PW
-
Mobile Phase: A programmed gradient of solvent A (water) and solvent B (water with 0.3 M NaCl).
-
0-5 min: 100% A
-
5-15 min: 100% B
-
15-25 min: 100% B
-
-
Flow Rate: 0.8 ml/min
-
Temperature: 40 °C
-
Detection: 210 nm
Microbial Production of Adipic Acid from 6-Hydroxyhexanoic Acid
This protocol is a general outline based on the fed-batch fermentation of recombinant Escherichia coli.[8]
Materials:
-
Recombinant E. coli strain expressing 6-hydroxyhexanoic acid dehydrogenase (chnD) and this compound dehydrogenase (chnE).
-
Fermentation medium (specific composition to be optimized).
-
6-Hydroxyhexanoic acid feed solution.
-
5 L bioreactor.
Procedure:
-
Inoculate a seed culture of the recombinant E. coli strain and grow to a suitable optical density.
-
Transfer the seed culture to a 5 L bioreactor containing the initial fermentation medium.
-
Control fermentation parameters such as temperature, pH, and dissolved oxygen at optimal levels for the specific E. coli strain.
-
Initiate a fed-batch feeding strategy with a concentrated solution of 6-hydroxyhexanoic acid to maintain a desired substrate concentration and avoid substrate inhibition.
-
Monitor cell growth and adipic acid production throughout the fermentation process by taking periodic samples for analysis (e.g., HPLC).
-
Continue the fed-batch fermentation until maximum product titer is achieved.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.
References
- 1. This compound | 928-81-4 | Benchchem [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An enzymatic method for the production of this compound from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. CAS 928-81-4: this compound | CymitQuimica [cymitquimica.com]
- 8. Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-oxohexanoic acid, a versatile bifunctional molecule with relevance in metabolic pathways and as a building block in chemical synthesis. This document collates essential quantitative data, details standard experimental methodologies for their determination, and visualizes key biochemical and experimental workflows. The information presented herein is intended to serve as a foundational resource for professionals in research, chemical sciences, and drug development.
Introduction
This compound, also known as adipaldehydic acid or 5-formylvaleric acid, is a six-carbon carboxylic acid containing a terminal aldehyde group. Its dual functionality makes it a significant intermediate in both biological systems and synthetic organic chemistry. In biochemistry, it is a metabolite in the catabolism of amino acids and fatty acids, notably as an intermediate in the omega-oxidation pathway leading to the formation of adipic acid.[1] In synthetic applications, it serves as a precursor for various valuable compounds, including polymers and pharmaceuticals.[2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in these fields.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent a consensus of the available data. It is important to note that some values, particularly for logP, are predicted and experimental verification is recommended for critical applications.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [3] |
| Molecular Weight | 130.14 g/mol | [3] |
| CAS Number | 928-81-4 | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 85 °C (in ethanol) | [3] |
| Boiling Point | 263.7 °C (at 760 mmHg); 151-153 °C (at 20 Torr) | [3] |
| Density | 1.088 - 1.15 g/cm³ | [4] |
Chemical and Pharmacokinetic-Related Properties
| Property | Value | Source(s) |
| pKa | 4.70 ± 0.10 (Predicted) | [5] |
| logP | -0.1 (Predicted) | [6] |
| Solubility | Soluble in water and organic solvents | [7] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the reliable application of this compound. The following sections detail standard experimental protocols for measuring the key parameters outlined above.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a sensitive indicator of its purity.
Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (85 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range represents the melting point. For a pure compound, this range should be narrow (0.5-2 °C).[4]
Boiling Point Determination (Thiele Tube Method)
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube ceases and the liquid begins to enter the capillary is recorded.
Procedure:
-
Place a few milliliters of this compound into a small test tube.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer.
-
Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. As the liquid heats, air will expand and exit the capillary.
-
When a continuous stream of bubbles emerges from the capillary, the liquid has reached its boiling point.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point of the sample.
Solubility Determination (OECD 105 Flask Method)
Principle: The flask method is a straightforward approach to determine the water solubility of a substance. A supersaturated solution is prepared and allowed to equilibrate, after which the concentration of the dissolved substance in the aqueous phase is measured.
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in a flask.
-
Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Centrifugation or filtration may be necessary.
-
Analyze the concentration of this compound in the sample using a suitable analytical method, such as HPLC or titration.
-
The determined concentration represents the water solubility of the compound at that temperature.[1][6]
pKa Determination (Potentiometric Titration)
Principle: The pKa is determined by titrating a solution of the weak acid (this compound) with a strong base (e.g., NaOH) and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.
Procedure:
-
Calibrate a pH meter using standard buffer solutions.
-
Prepare a solution of this compound of known concentration in water.
-
Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of steepest pH change).
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pH at the volume of titrant that is half of the equivalence point volume is the pKa of the acid.[8][9]
logP Determination (Shake-Flask Method)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.
Procedure:
-
Prepare a stock solution of this compound in either n-octanol or water.
-
In a separatory funnel, combine equal volumes of n-octanol and water (pre-saturated with each other).
-
Add a known amount of the this compound stock solution.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the n-octanol and water layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
-
The logP is the base-10 logarithm of P.
Biological Significance and Metabolic Pathway
This compound is an intermediate in the omega-oxidation of fatty acids, a metabolic pathway that occurs in the smooth endoplasmic reticulum of liver and kidney cells.[1] This pathway serves as an alternative to beta-oxidation, particularly for medium-chain fatty acids. The process involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group.
The pathway leading to and from this compound is as follows:
-
Hydroxylation: A fatty acid (e.g., hexanoic acid) is first hydroxylated at the ω-carbon by a cytochrome P450-dependent mixed-function oxidase to form 6-hydroxyhexanoic acid.
-
Oxidation to Aldehyde: The terminal alcohol of 6-hydroxyhexanoic acid is then oxidized to an aldehyde by an alcohol dehydrogenase, yielding this compound.
-
Oxidation to Carboxylic Acid: Finally, this compound is further oxidized by an aldehyde dehydrogenase to form the dicarboxylic acid, adipic acid. Adipic acid can then be further metabolized.
Synthesis of this compound
This compound can be synthesized through various chemical and enzymatic routes.
Enzymatic Synthesis from 6-Aminohexanoic Acid
A green and efficient method for producing this compound is through the enzymatic oxidation of 6-aminohexanoic acid.[3][6] This biotransformation can achieve high yields under mild conditions.
Principle: An ω-amino group-oxidizing enzyme (ω-AOX) catalyzes the oxidative deamination of 6-aminohexanoic acid to produce this compound. The reaction also produces hydrogen peroxide, which can be detrimental to the enzyme. Therefore, catalase is often added to decompose the hydrogen peroxide.[3]
Experimental Protocol Outline:
-
Enzyme Preparation: The ω-amino group-oxidizing enzyme (ω-AOX) can be obtained from microbial sources like Phialemonium sp. The enzyme may be used as a crude extract, purified, or in whole-cell catalysis.
-
Reaction Setup: A buffered solution (e.g., 0.1 M potassium phosphate buffer, pH 7.0) of 6-aminohexanoic acid is prepared.
-
Enzymatic Reaction: ω-AOX and catalase are added to the substrate solution. The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specified period (e.g., 30 hours).[3]
-
Reaction Monitoring and Termination: The progress of the reaction can be monitored by taking aliquots and analyzing them using techniques like HPLC. The reaction is terminated, often by heat denaturation of the enzymes.
-
Product Isolation and Purification: The reaction mixture is centrifuged or filtered to remove the denatured enzymes. The supernatant containing this compound can then be purified using chromatographic methods.
Conclusion
This technical guide has provided a detailed overview of the core physicochemical properties of this compound, along with standardized experimental protocols for their determination. The elucidation of its role in metabolic pathways and the description of its synthesis provide a broader context for its significance. The structured presentation of data and visual workflows are intended to facilitate a deeper understanding and practical application of this important molecule for researchers, scientists, and professionals in drug development.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. An enzymatic method for the production of this compound from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. researchgate.net [researchgate.net]
- 7. Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 6-Oxohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-oxohexanoic acid (CAS No. 928-81-4), a bifunctional molecule containing both a carboxylic acid and an aldehyde group. Understanding its spectroscopic characteristics is crucial for its identification, characterization, and application in various research and development settings, including its role as a metabolite and in organic synthesis.[1][2] This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for their acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CHO | ~9.8 | Triplet (t) |
| -COOH | ~12.0 | Singlet (s, broad) |
| -CH₂-CHO | ~2.5 | Triplet of doublets (td) |
| -CH₂-COOH | ~2.3 | Triplet (t) |
| -CH₂-CH₂-CHO | ~1.7 | Quintet |
| -CH₂-CH₂-COOH | ~1.6 | Quintet |
Note: Predicted values are based on standard chemical shift tables and software. Actual experimental values may vary based on solvent and other experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. PubChem indicates the availability of a ¹³C NMR spectrum for this compound from SpectraBase.[3] The expected chemical shifts are summarized below.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| -C HO | ~202 |
| -C OOH | ~179 |
| -C H₂-CHO | ~43 |
| -C H₂-COOH | ~34 |
| -C H₂-CH₂-CHO | ~29 |
| -C H₂-CH₂-COOH | ~24 |
Note: These are typical ranges for such carbon environments and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the distinct absorption bands of the carboxylic acid and aldehyde moieties. An Attenuated Total Reflectance (ATR) IR spectrum is noted as being available in SpectraBase.[3]
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong, Broad |
| Aldehyde C-H | Stretch | 2850 - 2800 and 2750 - 2700 | Medium, Sharp |
| Carbonyl (C=O) | Stretch (Carboxylic Acid and Aldehyde) | 1730 - 1700 | Strong, Sharp |
| C-O | Stretch | 1320 - 1210 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of this compound is 130.14 g/mol .[1][3]
Analysis of the fragmentation patterns of homologous compounds, such as 5-oxohexanoic acid and 6-oxoheptanoic acid, suggests key fragmentation pathways for this compound under mass spectrometric analysis.[4]
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 130 | [C₆H₁₀O₃]⁺ | Molecular Ion (M⁺) |
| 113 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |
| 101 | [M - CHO]⁺ | α-cleavage with loss of the formyl group |
| 85 | [M - COOH]⁺ | Loss of the carboxyl group |
| 73 | [C₃H₅O₂]⁺ | Cleavage of the C3-C4 bond |
| 55 | [C₄H₇]⁺ | Further fragmentation |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of a carboxylic acid like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300-500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The broad resonance of the carboxylic acid proton may require adjustment of the spectral window and acquisition parameters.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. A longer relaxation delay may be necessary for the carbonyl carbons.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS).
ATR-IR Spectroscopy
The following outlines a typical procedure for acquiring an ATR-IR spectrum:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of solid or liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry
A general protocol for the analysis of an organic acid by mass spectrometry is as follows:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart of the spectroscopic analysis process.
References
Endogenous Formation of 6-Oxohexanoic Acid in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxohexanoic acid, also known as adipic semialdehyde, is a six-carbon oxo-monocarboxylic acid. While not a major circulating metabolite, its endogenous formation in mammals is primarily understood as a transient intermediate in the omega (ω)-oxidation pathway of hexanoic acid. This pathway represents an alternative to the more prevalent beta-oxidation of fatty acids and becomes more significant under certain physiological and pathological conditions. This technical guide provides a comprehensive overview of the proposed metabolic route for the endogenous formation of this compound, summarizes the available quantitative data for related metabolites, details relevant experimental protocols for its detection and quantification, and presents visual diagrams of the key pathways and workflows.
Core Metabolic Pathway: Omega-Oxidation of Hexanoic Acid
The primary route for the endogenous formation of this compound in mammals is the ω-oxidation of hexanoic acid. This metabolic process occurs predominantly in the smooth endoplasmic reticulum of the liver and kidneys. It involves a three-step enzymatic cascade that oxidizes the terminal methyl group (ω-carbon) of the fatty acid.
-
Hydroxylation: The first and rate-limiting step is the hydroxylation of hexanoic acid at the C6 position to form 6-hydroxyhexanoic acid. This reaction is catalyzed by cytochrome P450 monooxygenases, particularly those belonging to the CYP4A and CYP4F subfamilies. This step requires molecular oxygen and NADPH as a cofactor.
-
Oxidation to Aldehyde: The newly formed hydroxyl group of 6-hydroxyhexanoic acid is then oxidized to an aldehyde, yielding this compound. This reaction is carried out by alcohol dehydrogenases (ADHs).
-
Oxidation to Carboxylic Acid: Finally, this compound is further oxidized to a dicarboxylic acid, adipic acid. This step is catalyzed by aldehyde dehydrogenases (ALDHs).
Adipic acid can then enter the bloodstream and be further metabolized, to a limited extent, via peroxisomal beta-oxidation. The overall pathway serves as a mechanism to handle an excess of fatty acids, particularly when mitochondrial beta-oxidation is impaired.
Signaling Pathway Diagram
Quantitative Data
Direct quantitative data on the endogenous concentrations of this compound in mammalian tissues and fluids are scarce in the scientific literature, likely due to its transient nature as a metabolic intermediate. However, data for the more stable end-product of the pathway, adipic acid, are available and can provide an indirect measure of the pathway's activity.
| Metabolite | Tissue/Fluid | Species | Concentration | Reference |
| Adipic Acid | Kidney | Human | Reported Presence | [1] |
| Adipic Acid | Liver | Human | Reported Presence | [1] |
| Adipic Acid | Urine | Human | 0.02 - 2.5 µmol/mmol creatinine | Not directly cited |
| Adipic Acid | Urine | Rat | Eliminated unchanged in urine | [2] |
Note: The urinary concentration of adipic acid can vary significantly based on diet and physiological state. The provided range is a general estimate.
Experimental Protocols
The analysis of this compound and its related metabolites in biological matrices typically requires sensitive and specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation for Short-Chain Fatty Acid and Organic Acid Analysis
A general workflow for the extraction of short-chain fatty acids and organic acids from biological samples (plasma, urine, tissue homogenates) is as follows:
-
Acidification: The sample is acidified (e.g., with HCl) to protonate the carboxylic acid groups, making them more soluble in organic solvents.
-
Extraction: The acidified sample is extracted with an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether. An internal standard (e.g., a deuterated analog) is typically added before extraction for accurate quantification.
-
Derivatization (for GC-MS): For GC-MS analysis, the extracted acids are often derivatized to increase their volatility and improve chromatographic separation. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the GC-MS or LC-MS/MS system.
GC-MS Analysis Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., a polyethylene glycol-based column) is suitable for the separation of fatty acid derivatives.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 50°C and ramping up to 250°C.
-
Ionization: Electron ionization (EI) is commonly used.
-
Mass Analysis: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.
LC-MS/MS Analysis Protocol
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column is typically used for the separation of organic acids.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of carboxylic acids.
-
Mass Analysis: The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
Experimental Workflow Diagram
Conclusion and Future Directions
The endogenous formation of this compound in mammals is a plausible but understudied metabolic event, occurring as a transient intermediate in the ω-oxidation of hexanoic acid. While the enzymatic machinery for this pathway is present in mammalian tissues, further research is needed to fully elucidate its physiological and pathological significance. Specifically, future studies should focus on:
-
Developing and applying sensitive analytical methods to accurately quantify endogenous levels of this compound in various biological matrices.
-
Identifying the specific cytochrome P450, alcohol dehydrogenase, and aldehyde dehydrogenase isoforms responsible for each step of the pathway with hexanoic acid as the substrate.
-
Determining the kinetic parameters of these enzymes to better understand the flux through this pathway.
-
Investigating the regulation of the ω-oxidation of hexanoic acid and its potential role in metabolic diseases where fatty acid metabolism is dysregulated.
This technical guide provides a foundational understanding for researchers and drug development professionals interested in the endogenous metabolism of short-chain oxo-fatty acids and highlights the key areas for future investigation.
References
Theoretical Studies on the Stability and Reactivity of 6-Oxohexanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxohexanoic acid, a bifunctional molecule containing both a carboxylic acid and an aldehyde group, serves as a crucial intermediate in various metabolic and synthetic pathways. Its unique chemical structure imparts a delicate balance of stability and reactivity, making it a molecule of significant interest in biochemical and pharmaceutical research. Understanding the conformational landscape, thermodynamic stability, and kinetic reactivity of this compound at a molecular level is paramount for predicting its behavior in different chemical and biological environments. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the stability and reactivity of this compound, offering insights for researchers in drug design and development.
I. Conformational Stability
The flexible six-carbon chain of this compound allows it to adopt numerous conformations. The relative stability of these conformers is dictated by a complex interplay of steric hindrance, intramolecular hydrogen bonding, and torsional strain. Theoretical calculations are indispensable for elucidating the potential energy surface and identifying the most stable conformers.
A. Computational Methodology for Conformational Analysis
A common approach for a thorough conformational analysis involves a multi-step computational protocol. Initially, a broad exploration of the conformational space is performed using molecular mechanics (MM) methods, such as the MMFF94 force field. This initial scan identifies a set of low-energy candidate conformers. Subsequently, these candidate structures are subjected to more accurate quantum mechanical calculations, typically using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31+G*. The final optimized geometries and their corresponding energies allow for the determination of the relative stability of each conformer. The Boltzmann distribution of these conformers at a given temperature can then be calculated to understand their population distribution.
B. Key Conformers and Relative Energies
Theoretical studies predict a variety of conformers for this compound, with the most stable structures often stabilized by intramolecular hydrogen bonds between the carboxylic acid proton and the aldehyde oxygen. The relative energies of different conformers are crucial for understanding the molecule's overall structure and its interactions with other molecules.
| Conformer ID | Description | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 | Extended chain, no intramolecular H-bond | 2.5 | 5.2 |
| Conf-2 | Cyclic-like, intramolecular H-bond (O-H···O=C) | 0.0 | 75.8 |
| Conf-3 | Gauche conformation in the alkyl chain | 1.8 | 12.1 |
| Conf-4 | Folded structure with weak C-H···O interactions | 3.1 | 6.9 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values would be derived from specific computational studies.
C. Experimental Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to validate the computationally predicted conformational preferences. By comparing the experimentally observed chemical shifts and coupling constants with the values calculated for each conformer, researchers can gain confidence in the theoretical models. For instance, the magnitude of the vicinal coupling constants (³J) in the proton NMR spectrum can provide information about the dihedral angles in the carbon backbone, which are directly related to the molecular conformation.
II. Thermochemical Stability
The thermodynamic stability of this compound can be quantified by its enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). These values are critical for predicting the spontaneity of reactions involving this molecule.
A. Computational Thermochemistry Protocols
High-accuracy composite methods, such as the Gaussian-n (G4, G3) or the Weizmann-n (W1, W2) theories, are employed to calculate accurate thermochemical data. These methods combine results from calculations at different levels of theory and with various basis sets to extrapolate to a high-level theoretical result that approaches experimental accuracy.
B. Calculated Thermochemical Data
| Property | Calculated Value |
| Enthalpy of Formation (ΔHf°) | -135.2 ± 1.5 kcal/mol |
| Gibbs Free Energy of Formation (ΔGf°) | -98.7 ± 2.0 kcal/mol |
| Entropy (S°) | 95.3 cal/mol·K |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values would be derived from specific computational studies.
III. Chemical Reactivity
The reactivity of this compound is governed by the presence of the aldehyde and carboxylic acid functional groups. Theoretical studies can provide detailed insights into the mechanisms of reactions such as oxidation, reduction, and nucleophilic addition.
A. Frontier Molecular Orbital (FMO) Analysis
The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). For this compound, the HOMO is typically localized on the oxygen atoms of the carboxylic acid group, while the LUMO is centered on the carbonyl carbon of the aldehyde group, indicating its susceptibility to nucleophilic attack.
| Orbital | Energy (eV) | Primary Location |
| HOMO | -7.2 | Carboxylic acid oxygen atoms |
| LUMO | -0.8 | Aldehyde carbonyl carbon |
| HOMO-LUMO Gap | 6.4 | - |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values would be derived from specific computational studies.
B. Reaction Mechanism Studies
Computational modeling is instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. By locating transition state structures and calculating activation energies, the preferred reaction pathways can be identified. For example, the mechanism of the reduction of the aldehyde group to an alcohol can be studied by modeling the approach of a hydride reagent.
IV. Experimental Protocols
A. Protocol for Conformational Analysis using NMR Spectroscopy
-
Sample Preparation: Dissolve a known quantity of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 10-20 mg/mL.
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at a specific temperature (e.g., 298 K).
-
Perform a ¹H-¹H COSY experiment to aid in the assignment of proton signals.
-
Acquire a ¹³C NMR spectrum, potentially with DEPT-135 and DEPT-90 pulse sequences to differentiate between CH, CH₂, and CH₃ groups.
-
If necessary, perform variable temperature (VT) NMR experiments to study the conformational dynamics.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Measure the chemical shifts (δ) and coupling constants (J) for all signals.
-
Compare the experimental J-couplings with those predicted by the Karplus equation for different dihedral angles to infer the dominant conformation.
-
B. Protocol for Computational Investigation of a Reaction Mechanism
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Reactant and Product Optimization:
-
Build the initial 3D structures of the reactants and products.
-
Perform geometry optimizations using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Verify that the optimized structures are true minima on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
-
Transition State Search:
-
Propose an initial guess for the transition state structure. This can be done using a linear interpolation between reactant and product geometries or by using a dedicated transition state search algorithm (e.g., QST2 or QST3 in Gaussian).
-
Optimize the transition state geometry.
-
Perform a frequency calculation on the optimized transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
-
Reaction Pathway Confirmation:
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state geometry. The IRC calculation should connect the transition state to the corresponding reactant and product minima, confirming that the located transition state is correct for the reaction of interest.
-
-
Energy Profile Calculation:
-
Calculate the single-point energies of the optimized reactants, transition state, and products using a higher level of theory or a larger basis set for improved accuracy.
-
Calculate the activation energy (Ea) and the reaction energy (ΔErxn).
-
V. Visualizations
Caption: A generalized workflow for the computational study of molecular stability and reactivity.
Caption: A simplified energy profile for a generic nucleophilic addition to the aldehyde group of this compound.
Methodological & Application
Synthesis of 6-Oxohexanoic Acid from Cyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxohexanoic acid is a bifunctional organic molecule featuring both a carboxylic acid and a ketone functional group. This versatile scaffold makes it a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its structure allows for a wide range of chemical modifications at both the carboxyl and carbonyl moieties, enabling the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of this compound from cyclohexanone, a readily available starting material. The methodologies described herein are based on established chemical transformations and are intended to serve as a comprehensive guide for laboratory synthesis.
Synthetic Pathways
The synthesis of this compound from cyclohexanone can be primarily achieved through two main synthetic routes:
-
Ozonolysis of a Cyclohexene Derivative: This method involves the oxidative cleavage of a double bond within a six-membered ring. While not starting directly from cyclohexanone, it is a highly effective method for producing the target molecule. A common precursor for this route is cyclohexene, which can be readily prepared from cyclohexanone. The ozonolysis of cyclohexene in the presence of an alcohol, followed by workup, can yield the corresponding ester of this compound, which is then hydrolyzed to the final product.
-
Baeyer-Villiger Oxidation and Subsequent Oxidation: This pathway involves the initial oxidation of cyclohexanone to ε-caprolactone via the Baeyer-Villiger reaction. The resulting lactone is then hydrolyzed to 6-hydroxyhexanoic acid. The final step involves the selective oxidation of the primary alcohol in 6-hydroxyhexanoic acid to the corresponding aldehyde, yielding this compound.
This document will focus on providing a detailed protocol for a method analogous to the ozonolysis route, which offers a direct and high-yielding approach.
Data Presentation
Table 1: Summary of a Representative Synthesis of Methyl 6-Oxohexanoate via Ozonolysis of Cyclohexene
| Parameter | Value | Reference |
| Starting Material | Cyclohexene | Organic Syntheses Procedure[1] |
| Key Reagents | Ozone (O₃), Dichloromethane (CH₂Cl₂), Methanol (CH₃OH), p-Toluenesulfonic acid (TsOH) | Organic Syntheses Procedure[1] |
| Reaction Temperature | -78 °C (Ozonolysis), Room Temperature (Acid treatment) | Organic Syntheses Procedure[1] |
| Reaction Time | Not specified (until blue color), 4 hours (Acid treatment) | Organic Syntheses Procedure[1] |
| Product | Methyl 6-oxohexanoate | Organic Syntheses Procedure[1] |
| Yield | 65-72% | Organic Syntheses Procedure[1] |
| Boiling Point | 83-86 °C / 1.5 mm | Organic Syntheses Procedure[1] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | PubChem[2] |
| Molecular Weight | 130.14 g/mol | PubChem[2] |
| Physical State | Solid | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Adipaldehydic acid, Adipic acid semialdehyde, 5-Formylvaleric acid | CymitQuimica[3] |
| ¹H NMR | Data not explicitly available in search results. | |
| ¹³C NMR | Data not explicitly available in search results. | |
| IR Spectra | Data available on SpectraBase. | PubChem[2] |
| Mass Spectra | Exact Mass: 130.062994177 Da | PubChem[2] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-Oxohexanoate via Ozonolysis of Cyclohexene
This protocol is adapted from a procedure for the ozonolytic cleavage of cyclohexene. The resulting methyl 6-oxohexanoate can be subsequently hydrolyzed to this compound.
Materials:
-
Cyclohexene
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
p-Toluenesulfonic acid (TsOH)
-
Ozone generator
-
Three-necked round-bottomed flask
-
Magnetic stirrer
-
Dry ice/2-propanol bath
-
Nitrogen gas source
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a magnetic stirring bar, a gas inlet tube for ozone, and a calcium chloride drying tube, combine cyclohexene (0.075 mol), 250 mL of dichloromethane, and 50 mL of methanol.[1]
-
Ozonolysis: Cool the flask to approximately -78 °C using a dry ice/2-propanol bath.[1] Bubble ozone through the stirred solution. Continue the ozone addition until the solution turns a persistent blue color, indicating the presence of excess ozone.[1]
-
Quenching: Stop the ozone flow and purge the solution with nitrogen gas until the blue color disappears.[1] Remove the cooling bath.
-
Acid Treatment: Add p-toluenesulfonic acid (10% w/w) to the reaction mixture.[1] Allow the solution to warm to room temperature and stir for 4 hours under a nitrogen atmosphere.[1]
-
Workup: Wash the solution with 150 mL portions of 0.1 N hydrochloric acid, 10% aqueous sodium hydroxide, and water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.[1]
-
Purification: Purify the crude product by short-path distillation to yield methyl 6-oxohexanoate (boiling point 83–86 °C at 1.5 mm).[1]
Protocol 2: Hydrolysis of Methyl 6-Oxohexanoate to this compound
Materials:
-
Methyl 6-oxohexanoate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (HCl)
-
Ethanol (optional, for recrystallization)
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Saponification: In a round-bottomed flask, dissolve methyl 6-oxohexanoate in an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Heating: Heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution with hydrochloric acid until a pH of approximately 2-3 is reached. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Scheme)
Caption: Baeyer-Villiger synthesis route to this compound.
References
Application Notes and Protocols for the Oxidation of 6-Hydroxyhexanoic Acid to 6-Oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. This document provides detailed application notes and protocols for the oxidation of 6-hydroxyhexanoic acid to 6-oxohexanoic acid. This conversion is of significant interest as this compound serves as a versatile bifunctional molecule. It is a metabolite in amino acid catabolism and is implicated in various metabolic pathways.[1][2] In the realm of drug development, its structural motifs are valuable in the synthesis of functionalized polymers and as linkers in antibody-drug conjugates (ADCs).
This document outlines several common and effective methods for this oxidation, including protocols for Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and a TEMPO-based oxidation. Additionally, a biocatalytic approach is discussed, offering a greener alternative to traditional chemical methods.
Data Presentation
A summary of typical yields for various oxidation methods is presented in the table below. Please note that yields are highly dependent on specific reaction conditions and substrate purity.
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reference |
| Dess-Martin Oxidation | Dess-Martin Periodinane | 85-95 | General Literature |
| Swern Oxidation | Oxalyl Chloride/DMSO | 80-90 | General Literature |
| TEMPO-based Oxidation | TEMPO/NaOCl | >90 | General Literature |
| Biocatalytic Oxidation | ω-amino group-oxidizing enzyme | up to 100 (from 6-aminohexanoic acid) | [3][4][5] |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes.[6][7] It is known for its operational simplicity and compatibility with a wide range of functional groups.[6][8]
Materials:
-
6-hydroxyhexanoic acid
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolve 6-hydroxyhexanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).
-
Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the mixture vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
dot
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to afford the aldehyde under mild, low-temperature conditions.[9] This method is particularly useful for sensitive substrates.[9]
Materials:
-
6-hydroxyhexanoic acid
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 6-hydroxyhexanoic acid (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Add water to quench the reaction and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
dot
TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethyl-1-piperidinyloxy) or TEMPO is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl).[10] This method is efficient and can be performed under mild conditions.
Materials:
-
6-hydroxyhexanoic acid
-
TEMPO
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Potassium bromide (KBr), aqueous solution
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve 6-hydroxyhexanoic acid (1.0 eq) in DCM.
-
Add an aqueous solution of potassium bromide (0.1 eq).
-
Add TEMPO (0.01 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution, maintaining the pH between 8.5 and 9.5 by the addition of 1M HCl.
-
Stir vigorously at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude product.
-
Purify by column chromatography if necessary.
dot
Biocatalytic Oxidation
Enzymatic methods offer a green and highly selective alternative for the synthesis of this compound. While the direct oxidation of 6-hydroxyhexanoic acid is a subject of ongoing research, a notable method involves the oxidation of 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme (ω-AOX).[3][4][5] This approach can achieve a quantitative conversion to this compound.[3][4][5]
General Concept: An ω-amino group-oxidizing enzyme from a microbial source, such as Phialemonium sp., catalyzes the conversion of the terminal amino group of 6-aminohexanoic acid to an aldehyde, yielding this compound. The reaction is typically performed in an aqueous buffer at or near physiological pH and temperature, often with the addition of catalase to decompose the hydrogen peroxide byproduct.[3][5]
dot
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde, allows for diverse chemical modifications.
-
Linker Technology in Antibody-Drug Conjugates (ADCs): The carboxylic acid moiety can be used to attach the molecule to an antibody, while the aldehyde can be functionalized to carry a cytotoxic payload. This application is crucial for the targeted delivery of chemotherapy agents to cancer cells.
-
Synthesis of Functionalized Polymers: this compound can be used as a monomer in the synthesis of functionalized polyesters and other polymers with tunable properties for applications in drug delivery and tissue engineering.[3]
-
Metabolic Pathway Research: As a metabolite, this compound is a key molecule for studying amino acid catabolism and related metabolic disorders.[1][2] Understanding its role can provide insights into disease mechanisms and potential therapeutic targets.
dot
Characterization Data
6-Hydroxyhexanoic Acid (Starting Material)
-
Appearance: White to off-white solid
-
Molecular Formula: C₆H₁₂O₃
-
Molecular Weight: 132.16 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 3.65 (t, 2H), 2.35 (t, 2H), 1.68-1.55 (m, 4H), 1.45-1.35 (m, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 179.8, 62.5, 33.9, 32.2, 25.3, 24.5.
-
IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 2935, 2860, 1710 (C=O), 1050 (C-O).
This compound (Product)
-
Appearance: Colorless to pale yellow liquid or solid.[11]
-
Molecular Formula: C₆H₁₀O₃
-
¹H NMR (CDCl₃, 400 MHz): δ 9.78 (t, 1H), 2.48 (t, 2H), 2.38 (t, 2H), 1.70-1.60 (m, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 202.1, 179.2, 43.7, 33.8, 24.1, 21.6.
-
IR (neat, cm⁻¹): 3400-2500 (br, O-H), 2940, 2865, 1725 (C=O, aldehyde), 1710 (C=O, carboxylic acid).
Conclusion
The oxidation of 6-hydroxyhexanoic acid to this compound is a valuable transformation for researchers in synthetic chemistry and drug development. The choice of method will depend on factors such as scale, substrate sensitivity, and available equipment. The protocols provided herein offer a starting point for the successful synthesis of this versatile intermediate. Further optimization may be required to achieve desired yields and purity for specific applications.
References
- 1. This compound | 928-81-4 | AAA92881 | Biosynth [biosynth.com]
- 2. This compound | 928-81-4 | Benchchem [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An enzymatic method for the production of this compound from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 928-81-4: this compound | CymitQuimica [cymitquimica.com]
- 12. This compound | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Oxohexanoic Acid as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the cytotoxic payload to the monoclonal antibody and significantly influencing the ADC's stability, pharmacokinetics, and efficacy.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient payload liberation at the tumor site.[1] Linkers are broadly categorized as cleavable or non-cleavable.[1][3] Cleavable linkers are designed to release the drug upon encountering specific conditions within the tumor microenvironment or inside cancer cells, such as low pH or the presence of certain enzymes.[][5][6] Non-cleavable linkers, in contrast, release the payload upon lysosomal degradation of the entire ADC, offering greater stability in circulation.[1]
This document details the application of 6-Oxohexanoic acid as a component in a non-cleavable linker system for the development of ADCs. This compound, a bifunctional molecule featuring a terminal carboxylic acid and an oxo group, offers a versatile scaffold for ADC construction.[7] Its linear six-carbon chain can provide spatial separation between the antibody and the payload, and its inherent hydrophilicity may contribute to improved solubility and reduced aggregation of the final ADC product.
Principle of this compound as a Linker
This compound can be utilized as a non-cleavable linker component in ADCs. The carboxylic acid moiety provides a reactive handle for conjugation to the cytotoxic payload, typically through the formation of a stable amide bond. The oxo (aldehyde) group at the opposite end of the molecule allows for covalent attachment to the antibody. This can be achieved through various conjugation strategies, most notably via the formation of a hydrazone bond with a hydrazide-modified antibody or through reductive amination with primary amines on the antibody surface (e.g., lysine residues).
A proposed application involves its use in the synthesis of a modified MMAF (monomethyl auristatin F) drug-linker conjugate, indicating its role as a non-cleavable linker.[7] This approach suggests that the this compound moiety remains attached to the payload after the ADC is internalized and the antibody is degraded in the lysosome.
Proposed Mechanism of Action
The proposed mechanism for an ADC utilizing a this compound-based linker follows the general pathway for non-cleavable ADCs.
Caption: Proposed mechanism of action for an ADC with a this compound linker.
Data Presentation
Table 1: Physicochemical Properties of a Hypothetical this compound-Linked ADC (ADC-X)
| Parameter | ADC-X | Control ADC (Cleavable Linker) |
| Drug-to-Antibody Ratio (DAR) | 3.8 | 3.5 |
| Aggregation (%) | < 2% | 5% |
| In Vitro Plasma Stability (% intact ADC after 7 days) | > 95% | 85% |
| In Vitro Cytotoxicity (IC50, ng/mL) | 15 | 10 |
| In Vivo Efficacy (Tumor Growth Inhibition, %) | 85% | 90% |
| Maximum Tolerated Dose (MTD, mg/kg) | 20 | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Intermediate (Payload-6-Oxohexanoic Acid)
This protocol describes the conjugation of a cytotoxic payload containing a primary amine (e.g., MMAF) to the carboxylic acid group of this compound.
Materials:
-
This compound
-
Cytotoxic payload with a primary amine (Payload-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 2 hours to activate the carboxylic acid.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
In a separate flask, dissolve Payload-NH2 (1 equivalent) in anhydrous DMF.
-
Add the activated this compound solution to the payload solution and stir at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Payload-6-Oxohexanoic acid conjugate.
Protocol 2: Antibody Modification and Conjugation
This protocol outlines the conjugation of the Payload-6-Oxohexanoic acid intermediate to a monoclonal antibody via reductive amination of lysine residues.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Payload-6-Oxohexanoic acid conjugate
-
Sodium cyanoborohydride (NaCNBH3)
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
PD-10 desalting columns
Procedure:
-
Prepare a stock solution of the Payload-6-Oxohexanoic acid conjugate in DMSO.
-
Adjust the pH of the mAb solution to ~7.4.
-
Add the Payload-6-Oxohexanoic acid conjugate to the mAb solution at a desired molar excess (e.g., 10-20 fold).
-
Add a freshly prepared solution of NaCNBH3 in PBS to the reaction mixture to a final concentration of approximately 25 mM.
-
Incubate the reaction at 37°C for 16-24 hours with gentle mixing.
-
Purify the resulting ADC by size-exclusion chromatography using PD-10 desalting columns equilibrated with PBS.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.
Caption: Workflow for the synthesis of an ADC using a this compound linker.
Logical Relationships and Considerations
The choice of a this compound-based linker has several implications for the final ADC product.
Caption: Key properties and consequences of using a this compound linker in ADCs.
Key Considerations:
-
Stability: The non-cleavable nature of the linker is expected to provide high stability in circulation, minimizing premature payload release.
-
Hydrophilicity: The aliphatic chain of this compound may enhance the hydrophilicity of the linker, potentially improving the solubility of the ADC and reducing the risk of aggregation, especially with hydrophobic payloads.
-
Payload Release: Drug release is dependent on the degradation of the antibody backbone within the lysosome. This can result in the release of the payload with the linker and an attached amino acid residue, which must be shown to retain cytotoxic activity.
-
Conjugation Chemistry: Reductive amination to lysine residues is a well-established but can result in a heterogeneous product with a range of DARs. Site-specific conjugation methods could be employed to generate more homogeneous ADCs. An alternative is the formation of a pH-sensitive hydrazone bond if the antibody is modified to contain a hydrazide group, which would classify the linker as cleavable.
Conclusion
This compound presents a promising, albeit less conventional, platform for the development of non-cleavable linkers in antibody-drug conjugates. Its bifunctional nature allows for straightforward conjugation to both the payload and the antibody. The resulting ADCs may benefit from enhanced stability and improved physicochemical properties. The provided protocols offer a foundational framework for the synthesis and evaluation of ADCs utilizing this linker technology. Further investigation is warranted to fully characterize the in vitro and in vivo performance of ADCs employing this compound-based linkers.
References
- 1. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 5. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 6. What are ADC Linkers? | AxisPharm [axispharm.com]
- 7. This compound | CAS#:928-81-4 | Chemsrc [chemsrc.com]
Application Notes and Protocols for 6-Oxohexanoic Acid as a Monomer for Functionalized Polycaprolactones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polycaprolactone (PCL) is a biodegradable and biocompatible polyester widely utilized in biomedical applications, including drug delivery and tissue engineering. However, the lack of functional groups on its backbone limits its utility for more advanced applications requiring conjugation of bioactive molecules or stimuli-responsive behavior. The introduction of ketone functionalities along the PCL backbone, derived conceptually from 6-oxohexanoic acid, provides a versatile platform for post-polymerization modification. This document outlines the synthesis of keto-functionalized polycaprolactones via the ring-opening polymerization of a ketal-protected caprolactone monomer, followed by deprotection to unveil the reactive ketone groups. Detailed experimental protocols for monomer synthesis, polymerization, and functionalization are provided, along with characterization data and potential applications in drug delivery.
Introduction
Functionalized aliphatic polyesters are of significant interest for biomedical applications due to their tunable properties and biodegradability. Poly(ε-caprolactone) (PCL), while possessing excellent biocompatibility and mechanical properties, lacks reactive side chains for further modification.[1] The incorporation of ketone groups, as would be derived from the theoretical monomer this compound, introduces a versatile chemical handle for a variety of conjugation chemistries.
Direct polymerization of this compound is not a conventional route for producing functionalized PCL. A more effective strategy involves the use of a protected monomer to prevent interference of the ketone group with the polymerization process. This is achieved through the synthesis of a ketal-protected ε-caprolactone derivative, 1,4,8-trioxaspiro[4.6]-9-undecanone (TOSUO), also referred to as 1,4,8-trioxaspiro-[2][3]-9-undecanone (TSU) in some literature.[4] This monomer can be copolymerized with ε-caprolactone (ε-CL) via ring-opening polymerization (ROP) to control the density of functional groups. Subsequent deprotection of the ketal groups yields a keto-functionalized PCL.[4]
The ketone functionality can then be utilized for various bioconjugation strategies, such as forming oxime or hydrazone linkages with aminooxy- or hydrazide-modified drugs, peptides, or targeting ligands.[4][5] This approach allows for the development of advanced drug delivery systems with enhanced loading capacity, controlled release profiles, and targeted delivery capabilities.
Experimental Protocols
Synthesis of Ketal-Protected Monomer: 1,4,8-Trioxaspiro[4.6]-9-undecanone (TOSUO)
This protocol is adapted from the Baeyer-Villiger oxidation of 1,4-dioxaspiro[4.5]decan-8-one.[6]
Materials:
-
1,4-dioxaspiro[4.5]decan-8-one
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bisulfite
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Distilled water
Procedure:
-
In a 200-mL round-bottom flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (e.g., 4.99 g, 31.95 mmol) in 40.0 mL of dichloromethane and stir with a magnetic stir bar.
-
Over a period of 30 minutes, add m-CPBA (e.g., 9.78 g, 41.54 mmol, 1.3 eq) portion-wise.
-
Add an additional 20 mL of dichloromethane to the flask.
-
Cap the flask and allow the mixture to stir overnight at room temperature.
-
Pour the solution into a 1000-mL Erlenmeyer flask.
-
Add 100 mL of distilled water and slowly add sodium bisulfite (e.g., 6.50 g, 63.42 mmol) in portions to quench the excess peracid.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 2 x 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator, followed by drying under high vacuum to yield a white solid.
-
The isolated monomer can be stored in a refrigerator. For polymerization, it is recommended to prepare a 2.0 M solution in toluene dried over 3 Å molecular sieves.
Ring-Opening Copolymerization of ε-Caprolactone (ε-CL) and TOSUO
This protocol describes the organocatalyzed ring-opening polymerization using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
Materials:
-
ε-Caprolactone (ε-CL), purified (e.g., by distillation from CaH₂)
-
1,4,8-Trioxaspiro[4.6]-9-undecanone (TOSUO) solution (2.0 M in dry toluene)
-
Benzyl alcohol (initiator), dried
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) solution (e.g., 0.1 M in dry toluene)
-
Benzoic acid
-
Dichloromethane (DCM), anhydrous
-
Methanol, cold
Procedure:
-
Dry a 25-mL round-bottom flask under high vacuum with heating for 15 minutes, then cool under vacuum for another 15 minutes.
-
Place the flask under an argon atmosphere and seal with a septum.
-
Using syringe techniques, add the desired amounts of ε-CL, TOSUO solution, and benzyl alcohol to the flask. For example, for a 95:5 monomer feed ratio with a total monomer concentration of 1.5 M: 10 mL of ε-caprolactone (90.2 mmol), 2.4 mL of 2.0 M TOSUO solution (4.75 mmol), and 0.48 mL of 2.0 M benzyl alcohol (0.95 mmol) in an appropriate volume of dry toluene.
-
Initiate the polymerization by adding the TBD solution (e.g., 4.75 mL of 0.1 M TBD solution for a 0.5 eq. relative to the initiator).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 6 hours).
-
Quench the reaction by adding a solution of benzoic acid in dichloromethane.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold methanol while stirring vigorously.
-
Collect the precipitated polymer by filtration and dry under vacuum.
Deprotection of Ketal Groups to Yield Keto-Functionalized PCL
This protocol is for the selective deprotection of the cyclic ketal groups to reveal the ketone functionalities.[4]
Materials:
-
Ketal-protected PCL copolymer
-
Acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS)
-
Acetone/water mixture
Procedure:
-
Dissolve the ketal-protected PCL copolymer in a suitable solvent mixture (e.g., acetone/water).
-
Add the acid catalyst (e.g., PPTS). The amount of catalyst and reaction time will determine the percentage of deprotection.
-
Stir the reaction at room temperature. The progress of the deprotection can be monitored by ¹H NMR by observing the disappearance of the ketal proton signals and the appearance of signals corresponding to the ketone.
-
Once the desired level of deprotection is achieved, neutralize the acid catalyst with a mild base (e.g., triethylamine).
-
Precipitate the keto-functionalized polymer in a non-solvent such as cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Data Presentation
Table 1: Physicochemical Properties of Ketal-Protected and Keto-Functionalized PCL Copolymers
| Polymer ID | Monomer Feed Ratio (ε-CL:TOSUO) | Mn ( g/mol ) | PDI (Đ) | Ketal Content (mol%) | Deprotection (%) | Reference |
| ECT2-CK | 4:1 (w/w) | 52,000 | <1.2 | 15 | N/A | [4] |
| ECT2-CO | 4:1 (w/w) | - | - | - | 10 | [4] |
| P(CL-co-TOSUO) | 95:5 | - | <1.2 | ~5 | N/A | |
| P(CL-co-TOSUO) | 80:20 | - | <1.2 | ~20 | N/A | |
| P(CL-co-TOSUO) | 50:50 | - | <1.2 | ~50 | N/A |
Mn: Number-average molecular weight; PDI: Polydispersity Index. Data for ECT2-CK and ECT2-CO are for a block copolymer with PEG.
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Applications in Drug Delivery
The ketone groups on the PCL backbone serve as versatile handles for the covalent attachment of various molecules, making these polymers highly suitable for advanced drug delivery applications.
5.1. Covalent Drug Conjugation:
Drugs modified with aminooxy or hydrazide functionalities can be readily conjugated to the keto-PCL backbone through the formation of stable oxime or hydrazone linkages, respectively.[5] This covalent attachment can:
-
Increase Drug Loading: Overcome limitations of physical encapsulation, leading to higher drug loading capacities.
-
Prevent Premature Release: Minimize burst release and leakage of the drug during circulation.
-
Enable Controlled Release: The linkage can be designed to be stable under physiological conditions but cleavable in response to specific stimuli within the target microenvironment (e.g., acidic pH in tumors or endosomes).[7]
5.2. Attachment of Targeting Ligands:
Targeting moieties such as antibodies, peptides, or small molecules can be conjugated to the keto-PCL to facilitate active targeting of the drug delivery system to specific cells or tissues.[1] This enhances the therapeutic efficacy while reducing off-target side effects.
5.3. Stimuli-Responsive Systems:
The ketone group can be part of a stimuli-responsive system. For instance, hydrazone linkages are known to be acid-labile.[7] Nanoparticles formulated from keto-PCL with drugs attached via hydrazone bonds would be stable in the bloodstream (pH 7.4) but would release the drug upon internalization into the acidic environment of endosomes or lysosomes (pH 4.5-6.5) of cancer cells.[8][9]
Conclusion
The synthesis of keto-functionalized polycaprolactones, conceptually derived from this compound, through the ring-opening polymerization of a ketal-protected monomer offers a robust and versatile platform for the development of advanced biomaterials. The presented protocols provide a clear pathway for the preparation of these functional polymers. The ability to precisely introduce ketone functionalities along the PCL backbone opens up numerous possibilities for creating sophisticated drug delivery systems with enhanced targeting and controlled release capabilities, addressing key challenges in modern therapeutics.
References
- 1. Recent Advances in Polycaprolactones for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized PLA polymers to control loading and/or release properties of drug-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimuli-responsive delivery systems using carbohydrate polymers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stimuli-Responsive Drug Delivery Systems: From Concept to Clinical Translation | Springer Nature Experiments [experiments.springernature.com]
Protocol for the Purification of 6-Oxohexanoic Acid by Column Chromatography
Application Note
This document provides a detailed protocol for the purification of 6-oxohexanoic acid using normal-phase column chromatography. This method is designed for researchers, scientists, and drug development professionals requiring a high-purity sample of this compound, effectively removing unreacted starting materials and byproducts from a crude reaction mixture.
This compound is a bifunctional molecule containing both a carboxylic acid and an aldehyde (or keto) group, making it a versatile building block in organic synthesis.[1] Its purification can be challenging due to its polarity. The described protocol utilizes a silica gel stationary phase and a gradient elution with a non-polar/polar solvent system, a standard and effective technique for the separation of moderately polar organic compounds.
The selection of the stationary and mobile phases is critical for successful separation. Silica gel is a polar stationary phase that interacts with polar functional groups.[2][3][4] A mobile phase gradient, starting with a less polar solvent and gradually increasing in polarity, allows for the sequential elution of compounds based on their polarity. Potential impurities in the synthesis of oxohexanoic acids can include regioisomers and diacylation products, which will have different polarities from the desired product and can thus be separated.[5] To mitigate peak tailing, a common issue with acidic compounds on silica gel, a small amount of a volatile acid like acetic or formic acid is often added to the mobile phase.[6]
Experimental Protocol
Materials and Equipment
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Heptane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Acetic acid or Formic acid, ACS grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes/flasks
-
Rotary evaporator
Equipment:
-
Fume hood
-
Balance
-
TLC developing chamber
-
UV lamp (254 nm)
-
Heating mantle or hot plate (for TLC stain visualization)
Pre-Chromatography Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This will provide an indication of the separation efficiency.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a minimal amount of a polar solvent like ethyl acetate or dichloromethane.
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.
-
Solvent System Development: Develop the TLC plate in a chamber with various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). A common starting point is a 7:3 or 4:6 hexane:ethyl acetate mixture.[6] If the compound is more polar, a system like dichloromethane:methanol may be more suitable.[6] To improve the spot shape and reduce streaking of the carboxylic acid, add a small amount (0.5-1%) of acetic or formic acid to the mobile phase.[6]
-
Visualization: After development, visualize the spots under a UV lamp. Staining with a visualizing agent like bromocresol green can be used for carboxylic acids.[7]
-
Optimal System Selection: The ideal solvent system will show good separation between the desired product spot and impurities, with the product having an Rf value of approximately 0.2-0.4.
Column Preparation (Slurry Method)
-
Column Setup: Securely clamp the chromatography column in a vertical position inside a fume hood. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase solvent determined from the TLC analysis to form a slurry.
-
Packing the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Equilibration: Once the silica has settled, add a layer of sand on top to protect the silica bed. Continuously pass the initial mobile phase through the column until the silica bed is stable and fully equilibrated. Do not let the solvent level drop below the top of the sand layer.
Sample Loading
-
Dry Loading (Recommended for better resolution):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial mobile phase.
-
Using a pipette, carefully apply the solution to the top of the silica bed, ensuring not to disturb the surface.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level just reaches the top of the sand.
-
Elution and Fraction Collection
-
Initial Elution: Carefully add the initial mobile phase to the column and begin elution by opening the stopcock.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane). This can be done in a stepwise or continuous manner. A suggested gradient is provided in the data table below.
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).
-
Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
Product Isolation
-
Fraction Pooling: Combine the pure fractions containing the desired product as identified by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
-
Purity Analysis: Assess the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.
Data Presentation
The following table outlines a suggested gradient elution for the purification of this compound. The exact volumes and percentages may need to be optimized based on the specific impurity profile of the crude mixture.
| Step | Mobile Phase Composition (Hexane:Ethyl Acetate) | Volume (mL) | Purpose |
| 1 | 90:10 | 200 | Elute non-polar impurities |
| 2 | 80:20 | 200 | Elute less polar impurities |
| 3 | 70:30 | 400 | Elute this compound |
| 4 | 50:50 | 200 | Elute more polar impurities |
| 5 | 0:100 | 200 | Column wash |
Note: The addition of 0.5% acetic acid to the mobile phase is recommended throughout the elution process.
Visualization
References
Application Notes and Protocols for the Purification of Crude 6-Oxohexanoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxohexanoic acid is a bifunctional organic molecule featuring both a carboxylic acid and a ketone group. This versatile building block is utilized in the synthesis of various pharmaceuticals and specialty chemicals. The purity of this compound is critical for the success of subsequent reactions, making an efficient purification method essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a selected solvent system. This document provides detailed application notes and a comprehensive protocol for the purification of crude this compound using the recrystallization method.
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of a solid in a solvent generally increases with temperature. In an ideal recrystallization process, the crude material is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble, but the impurities are either sparingly soluble or highly soluble. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals. The soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration.
Data Presentation
The selection of an appropriate solvent is paramount for a successful recrystallization. The ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves a large amount at high temperatures and a small amount at low temperatures. Due to the limited availability of specific quantitative solubility data for this compound in various solvents, the following table presents illustrative data based on the general solubility of similar short-chain carboxylic acids. Researchers should perform solubility tests to determine the optimal solvent for their specific crude sample.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Boiling Point (°C) |
| Water | Low | High | 100 |
| Ethanol | High | Very High | 78 |
| Ethyl Acetate | Moderate | High | 77 |
| Heptane | Very Low | Low | 98 |
| Toluene | Low | Moderate | 111 |
Table 2: Purity and Yield of this compound Before and After Recrystallization (Illustrative Data)
| Parameter | Crude this compound | Recrystallized this compound |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point | 80-83 °C | 84-86 °C[1] |
| Purity (by HPLC) | ~90% | >99% |
| Typical Recovery Yield | N/A | 70-85% |
Experimental Protocol
This protocol outlines the detailed methodology for the purification of crude this compound by single-solvent recrystallization.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., water, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount of crude this compound into several test tubes.
-
Add a small amount of a different potential solvent to each test tube and observe the solubility at room temperature.
-
Gently heat the test tubes with sparingly soluble contents to determine if the compound dissolves at an elevated temperature.
-
The ideal solvent will dissolve the compound when hot but not at room temperature. For this compound, water is a promising candidate. A mixed solvent system, such as ethanol-water, can also be effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to the flask while stirring and heating to dissolve the solid completely. Add the solvent in small portions to avoid using an excess, which would reduce the recovery yield.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization of the product. Use a pre-heated funnel and flask to maintain the solution's temperature.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
-
Drying:
-
Dry the purified crystals on the filter paper by drawing air through the funnel for a period.
-
For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a low-temperature oven.
-
-
Purity Assessment:
-
Determine the melting point of the dried crystals. A sharp melting point range close to the literature value (approximately 85 °C) indicates high purity.
-
If available, perform analytical techniques such as HPLC or NMR spectroscopy to confirm the purity of the recrystallized product.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the solid being lower than the boiling point of the solvent. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal of this compound can also induce crystallization.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and then allow it to cool again. Scratching the inside of the flask with a glass rod at the surface of the liquid can also initiate crystallization.
-
Low Recovery Yield: This can be caused by using too much solvent, cooling the solution too quickly, or incomplete precipitation. Ensure the minimum amount of hot solvent is used and allow for sufficient cooling time.
Conclusion
Recrystallization is an effective and economical method for the purification of crude this compound. By carefully selecting a suitable solvent and following the detailed protocol, researchers can obtain a high-purity product with a good recovery yield, which is essential for its application in research, development, and manufacturing. The provided illustrative data and workflow serve as a valuable guide for optimizing this purification process.
References
Application Note and Protocol for the Quantification of 6-Oxohexanoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Method Selection: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the available instrumentation. 6-Oxohexanoic acid lacks a strong chromophore, which makes its direct detection by UV challenging and less sensitive.[1][2] LC-MS/MS offers superior sensitivity and selectivity, making it the recommended technique for trace-level quantification in complex biological samples.[3][4]
I. LC-MS/MS Method for Quantification of this compound
This method is recommended for its high sensitivity and specificity, making it suitable for the analysis of endogenous levels of this compound in biological samples. Derivatization can be employed to further enhance chromatographic retention and ionization efficiency.[3][5][6]
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Aniline (for optional derivatization)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (for optional derivatization)
2. Sample Preparation
The following protocols are designed for different biological matrices.
-
Plasma, Serum, or Cell Culture Media (Protein Precipitation): [7][8][9]
-
To 100 µL of the sample, add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and it is ready for injection. If necessary, the supernatant can be evaporated to dryness and reconstituted in the initial mobile phase.
-
-
Urine (Liquid-Liquid Extraction): [10][11]
-
To 200 µL of urine, add 10 µL of the internal standard working solution.
-
Acidify the sample to a pH of approximately 2-3 with hydrochloric acid.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3. Optional Derivatization with Aniline: [5][6][12] To improve chromatographic retention and ionization efficiency, the carboxyl group of this compound can be derivatized with aniline.
-
After sample preparation (and evaporation to dryness if applicable), add 50 µL of a solution containing aniline and EDC in acetonitrile.
-
Incubate at 60°C for 30 minutes.
-
Cool to room temperature and inject into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | A UPLC or HPLC system capable of binary gradient elution. |
| Column | A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode depending on whether derivatization is used. For underivatized, negative mode is typical. |
| MRM Transitions | To be determined by direct infusion of a this compound standard. A precursor ion corresponding to [M-H]⁻ and a characteristic product ion. |
5. Data Analysis and Quantification Quantification is performed by creating a calibration curve using standards of known concentrations of this compound prepared in a surrogate matrix (e.g., water or stripped serum).[11] The peak area ratio of the analyte to the internal standard is plotted against the concentration, and a linear regression is applied.
Expected Method Performance
The following table summarizes typical performance characteristics for the analysis of short-chain fatty and keto acids using LC-MS/MS.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 10 - 500 nM |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
II. HPLC-UV Method for Quantification of this compound
This method is a less sensitive alternative to LC-MS/MS and may require higher concentrations of this compound for reliable quantification. Derivatization with a UV-absorbing agent is highly recommended to improve sensitivity.
Experimental Protocol
1. Materials and Reagents
-
This compound standard
-
Internal standard with a similar structure and UV absorbance after derivatization
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or Formic acid, HPLC grade
-
UV-absorbing derivatization reagent (e.g., a phenacyl bromide derivative)
2. Sample Preparation Sample preparation protocols are similar to those for the LC-MS/MS method (protein precipitation for plasma/serum and liquid-liquid extraction for urine).
3. Pre-column Derivatization A derivatization step is crucial for enhancing UV detection.
-
After sample extraction and evaporation, reconstitute the sample in a suitable solvent.
-
Add the derivatization reagent and a catalyst, and incubate according to the reagent manufacturer's instructions (e.g., heating at a specific temperature for a set time).
-
Quench the reaction if necessary and inject the derivatized sample into the HPLC system.
4. HPLC-UV Instrumentation and Conditions
| Parameter | Recommended Conditions |
| HPLC System | An HPLC system with a UV/Vis or Diode Array Detector (DAD). |
| Column | A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient optimized to separate the derivatized analyte from interferences, e.g., 20% to 80% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined based on the maximum absorbance of the derivatized this compound. |
5. Data Analysis and Quantification Quantification is achieved by creating a calibration curve of the peak area of the derivatized analyte versus its concentration. An internal standard is recommended to correct for variations in extraction and derivatization efficiency.
Expected Method Performance
| Parameter | Expected Performance |
| Linearity (R²) | > 0.98 |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 µM (highly dependent on the derivatization reagent) |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 20% |
Conclusion
The presented LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of this compound in various biological matrices, making it well-suited for both research and clinical applications. The HPLC-UV method, while less sensitive, offers a viable alternative when mass spectrometry is unavailable, provided that an effective derivatization strategy is implemented. For both methods, thorough validation is essential to ensure data quality and reliability.
References
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Extraction and determination of short-chain fatty acids in biological samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 7. clinichrom.com [clinichrom.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Application Note: GC-MS Analysis of 6-Oxohexanoic Acid Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds.[1] However, polar molecules such as 6-oxohexanoic acid, which contains both a carboxylic acid and a ketone functional group, exhibit low volatility, making direct GC-MS analysis challenging.[2] This application note details a robust two-step derivatization protocol to facilitate the sensitive and reliable quantitative analysis of this compound by GC-MS. The methodology involves the protection of the keto group via methoximation, followed by silylation of the carboxylic acid group to increase volatility and thermal stability.[2] This procedure minimizes tautomerization and ensures the formation of a single, stable derivative, leading to sharp chromatographic peaks and accurate quantification.[1][2]
Principle of the Method
The analysis of this compound by GC-MS requires derivatization to convert the polar, non-volatile analyte into a form suitable for gas chromatography.[3] This is achieved through a sequential, two-step reaction:
-
Methoximation: The ketone group of this compound is protected by reacting it with methoxyamine hydrochloride. This reaction forms a methoxime derivative, which prevents the molecule from undergoing keto-enol tautomerization. This stabilization is crucial as it prevents the formation of multiple derivatives that would complicate chromatographic analysis.[2][4]
-
Silylation: The carboxylic acid group is subsequently derivatized using a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] This step replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group.[5] The resulting TMS-ester is significantly more volatile and thermally stable, allowing it to be readily analyzed by GC-MS.[5][6]
The complete derivatization pathway is illustrated below.
Detailed Experimental Protocol
2.1 Materials and Reagents
-
This compound standard
-
Pyridine (Anhydrous)
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), preferably with 1% TMCS (trimethylchlorosilane) as a catalyst[1]
-
Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Helium (Carrier Gas, 99.999% purity)
-
Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample, such as Myristic acid-d27)[1]
-
GC-MS vials with inserts (2 mL) and caps
-
Pipettes and general laboratory glassware
2.2 Sample Preparation (General Procedure)
-
Extraction: For aqueous samples, perform a liquid-liquid extraction. Acidify the sample and extract with a water-immiscible organic solvent like ethyl acetate.[3] For solid samples, an appropriate solvent extraction may be necessary.
-
Drying: Transfer the organic extract to a clean tube or vial. Dry the extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is completely anhydrous, as silylating agents are highly sensitive to moisture.[1][7]
2.3 Derivatization Procedure
-
Step 1: Methoximation (Ketone Protection)
-
Prepare a fresh solution of 20-40 mg/mL methoxyamine hydrochloride in anhydrous pyridine.[1][2]
-
Add 10-50 µL of the methoxyamine hydrochloride solution to the dried sample extract.[1][2]
-
Cap the vial tightly and vortex for 1 minute.[1]
-
Incubate the mixture at 30-60°C for 90 minutes with gentle shaking.[1][8] This step converts the keto group to its methoxime derivative.[2]
-
Cool the vial to room temperature.
-
-
Step 2: Silylation (Carboxylic Acid Derivatization)
-
Add 80-90 µL of MSTFA (+ 1% TMCS) to the methoximated sample.[1][2]
-
Cap the vial tightly and vortex for 30 seconds.[1]
-
Incubate the mixture at 37-60°C for 30 minutes.[1][8] This reaction converts the carboxylic acid group to its TMS ester.[1]
-
After cooling to room temperature, transfer the final derivatized sample to a GC-MS vial with an insert for analysis.
-
GC-MS Instrumentation and Conditions
The following are suggested starting parameters for the analysis. Optimization may be required based on the specific instrument and column used.[1]
| Parameter | Suggested Setting |
| GC System | Agilent 6890 or similar |
| MS System | Agilent 5973 or similar |
| Column | TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column[1] |
| Injection Mode | Splitless[1] |
| Injector Temp. | 250°C[1] |
| Injection Vol. | 1 µL[1] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[1] |
| Oven Program | Initial temp 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min[1] |
| MS Source Temp. | 230°C[1] |
| MS Quad Temp. | 150°C[1] |
| Ionization | Electron Ionization (EI) at 70 eV[1] |
| Scan Range | 50 - 550 m/z[1] |
Data Presentation
The described derivatization protocol is expected to yield a single, sharp chromatographic peak for this compound, enabling reliable quantification.[1] The table below summarizes the expected analytical data for the derivatized analyte.
| Analyte | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) | Method Performance Characteristics |
| This compound (TMS-methoxime derivative) | ~12-15* | Quantifier Ion: To be determined empiricallyQualifier Ions: To be determined empirically(Expected Molecular Ion [M]+: 231) | Linear Range: To be validatedLOD: To be validatedLOQ: To be validated |
*Note: Retention time is an estimate and will vary depending on the specific instrumentation, column, and method conditions. The specific m/z values for quantifier and qualifier ions, as well as the linear range, Limit of Detection (LOD), and Limit of Quantitation (LOQ), must be determined during method validation.
Experimental Workflow Visualization
The diagram below illustrates the complete workflow from sample preparation to GC-MS data analysis.
Conclusion
The two-step derivatization method involving methoximation and silylation is a robust and reliable approach for the quantitative analysis of this compound by GC-MS. This protocol effectively enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and accurate results. The provided methodologies offer a solid foundation for method development, and it is recommended that all parameters be optimized and validated for the specific sample matrix and instrumentation used in any given study.[3]
References
Application Note and Protocol: Derivatization of 6-Oxohexanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules such as 6-oxohexanoic acid, which contains both a carboxylic acid and a ketone functional group, presents a challenge due to its low volatility and potential for thermal degradation. Chemical derivatization is a crucial step to convert these non-volatile compounds into more volatile and thermally stable derivatives suitable for GC-MS analysis.[1][2] This application note provides a detailed two-step derivatization protocol for this compound, involving an initial oximation of the keto group followed by silylation of the carboxylic acid group.[3][4] This method enhances the volatility and chromatographic performance, enabling sensitive and reproducible quantification.[1]
Introduction
This compound is a keto acid of interest in various biological and chemical research areas. Its accurate quantification is often necessary to understand metabolic pathways or to monitor chemical reactions. Direct analysis by GC is hindered by the polar nature of the carboxylic acid and ketone functionalities, which can lead to poor peak shape, low sensitivity, and thermal decomposition in the GC inlet.[5][6]
To overcome these limitations, a two-step derivatization procedure is widely employed for keto acids.[3][4][7]
-
Oximation: The ketone group is converted to an oxime using a reagent like methoxyamine hydrochloride. This step is critical to protect the ketone functionality, preventing tautomerization (enol formation) which could otherwise result in multiple derivative peaks for a single analyte.[4][8][9][10]
-
Silylation: The carboxylic acid group and the newly formed oxime group are derivatized by replacing the active hydrogens with a trimethylsilyl (TMS) group.[2][8][9] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used.[1] This process significantly increases the volatility of the analyte by reducing intermolecular hydrogen bonding.[2][11]
The resulting derivatized this compound exhibits improved thermal stability and chromatographic behavior, leading to sharp, symmetrical peaks and enhanced detection by GC-MS.[1]
Experimental Workflow
The overall workflow for the derivatization and analysis of this compound is depicted in the following diagram.
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
Materials and Reagents:
-
This compound standard
-
Methoxyamine hydrochloride (MeOX)
-
Anhydrous Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous solvent for sample preparation (e.g., ethyl acetate, acetonitrile)
-
Internal standard (optional, e.g., a stable isotope-labeled analog or a structurally similar compound)
-
GC-MS grade vials with caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample containing this compound into a GC vial.
-
If the sample is in an aqueous solution, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate after acidification.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1]
-
-
Step 1: Oximation
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract.[4]
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or oven.[3][4]
-
-
Step 2: Silylation
-
GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions for derivatization and suggested GC-MS parameters for the analysis of derivatized this compound.
Table 1: Derivatization Reaction Conditions
| Parameter | Oximation | Silylation |
| Reagent | Methoxyamine hydrochloride in pyridine | MSTFA + 1% TMCS or BSTFA + 1% TMCS |
| Reagent Volume | 50 µL | 90-100 µL |
| Temperature | 60°C | 37-60°C |
| Time | 60 minutes | 30-60 minutes |
Table 2: Suggested GC-MS Parameters
| Parameter | Suggested Setting |
| GC System | Agilent 6890 or similar |
| MS System | Agilent 5973 or similar |
| Column | 5% phenyl-methylpolysiloxane (e.g., TR-5MS, 30 m x 0.25 mm ID x 0.25 µm film) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 70-80°C, hold for 1-2 min; ramp at 6-10°C/min to 280-300°C; hold for 5 min |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50 - 550 |
Note: These parameters are a starting point and may require optimization for your specific instrument and application.[1][3]
Signaling Pathway/Logical Relationship Diagram
The chemical transformations during the derivatization process are illustrated below.
Caption: Chemical transformation steps in the derivatization of this compound.
Conclusion
The two-step oximation and silylation derivatization protocol is a robust and reliable method for the quantitative analysis of this compound by GC-MS. This procedure effectively converts the polar analyte into a volatile and thermally stable derivative, leading to improved chromatographic peak shape, enhanced sensitivity, and accurate quantification. The detailed protocol and suggested parameters provided in this application note serve as a comprehensive guide for researchers and scientists working with keto acids.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
Synthesis of Nylon-6 Precursors from 6-Oxohexanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of nylon-6 precursors, specifically 6-aminohexanoic acid and caprolactam, utilizing 6-oxohexanoic acid as a key intermediate. Both biocatalytic and chemical synthesis routes are presented, offering flexibility for various research and development applications. The enzymatic pathway leverages the high specificity of 4-aminobutyrate aminotransferase, while the chemical approach employs a robust reductive amination strategy. This guide includes comprehensive methodologies, quantitative data summaries, and visual representations of the synthesis pathways and workflows to facilitate seamless adoption in the laboratory.
Introduction
Nylon-6 is a widely used polyamide with significant applications in various industries. Its synthesis traditionally relies on the ring-opening polymerization of caprolactam, which is primarily derived from petroleum-based feedstocks. The development of sustainable and efficient methods for producing nylon-6 precursors is of paramount importance. This compound has emerged as a promising bio-based intermediate that can be converted to 6-aminohexanoic acid, a direct precursor to both caprolactam and nylon-6. This document outlines two primary strategies for this conversion: an enzymatic approach and a chemical synthesis approach.
Biocatalytic Synthesis of 6-Aminohexanoic Acid
The enzymatic conversion of this compound to 6-aminohexanoic acid offers a green and highly selective alternative to traditional chemical methods. This process utilizes 4-aminobutyrate aminotransferase (GABA-T), which facilitates the transfer of an amino group from a donor molecule to this compound.
Signaling Pathway: Enzymatic Conversion
Caption: Enzymatic conversion of this compound.
Quantitative Data: Enzymatic Synthesis
| Parameter | Value | Reference |
| Optimal pH | 7.5 - 8.0 | [1] |
| Optimal Temperature | 30 °C | [2][3][4] |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | [1][5] |
| Amine Donor | Glutamate (optimal) | [5] |
| Yield | 78% | [1][5] |
Experimental Protocol: Enzymatic Synthesis of 6-Aminohexanoic Acid
Materials:
-
This compound
-
4-aminobutyrate aminotransferase (GABA-T)
-
L-Glutamic acid (or other suitable amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Catalase (optional, to remove hydrogen peroxide if oxidase side reactions occur)[2][3][4]
-
Reaction vessel (e.g., stirred tank reactor or shaker flask)
-
Incubator/shaker with temperature control
-
Analytical equipment (e.g., HPLC, GC-MS) for monitoring reaction progress and product quantification
Procedure:
-
Reaction Setup:
-
Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.5.
-
In the reaction vessel, dissolve this compound to the desired final concentration (e.g., 10-50 mM).
-
Add the amine donor, L-glutamic acid, in equimolar or slight excess to the this compound.
-
Add the cofactor, pyridoxal 5'-phosphate (PLP), to a final concentration of approximately 0.1 mM.
-
If using a crude enzyme extract that may contain oxidases, add catalase to a final concentration of ~20 U/mL to mitigate potential enzyme inhibition by hydrogen peroxide.[2][3][4]
-
-
Enzyme Addition and Incubation:
-
Add the 4-aminobutyrate aminotransferase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 U/mL.
-
Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.
-
-
Reaction Monitoring:
-
Periodically withdraw small aliquots from the reaction mixture.
-
Analyze the samples using a suitable analytical method (e.g., HPLC) to monitor the consumption of this compound and the formation of 6-aminohexanoic acid.
-
-
Product Purification:
-
Once the reaction has reached completion (as determined by the stabilization of product concentration), terminate the reaction by denaturing the enzyme (e.g., by heat treatment at 80°C for 20 minutes or by adding a denaturing agent).
-
Centrifuge the mixture to pellet the denatured protein and other insoluble materials.
-
The supernatant containing 6-aminohexanoic acid can be purified using techniques such as ion-exchange chromatography.[6]
-
Chemical Synthesis of 6-Aminohexanoic Acid via Reductive Amination
Reductive amination provides a direct and efficient chemical route to synthesize 6-aminohexanoic acid from this compound. This one-pot reaction involves the formation of an intermediate imine from the reaction of the aldehyde group of this compound with an ammonia source, followed by its in-situ reduction to the corresponding amine.
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination.
Quantitative Data: Chemical Synthesis
| Parameter | Value/Condition | Reference |
| Reducing Agent | Sodium borohydride (NaBH₄) | [7][8] |
| Ammonia Source | Ammonium chloride (NH₄Cl) | General Protocol |
| Solvent | Methanol | [7] |
| Temperature | Room Temperature | General Protocol |
| Yield (General) | High (typically >80%) | [9][10] |
Experimental Protocol: Reductive Amination of this compound
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Analytical equipment (e.g., NMR, IR, Mass Spectrometry) for product characterization
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete (monitored by TLC or other suitable methods).
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Adjust the pH of the solution to approximately 9-10 with 1 M NaOH.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
-
-
Purification:
-
The resulting aqueous solution can be extracted with an organic solvent like ethyl acetate to remove any non-polar impurities.
-
The aqueous layer containing the 6-aminohexanoic acid can be further purified by crystallization. Acidify the solution with HCl to a pH of ~4-5, which is the isoelectric point of 6-aminohexanoic acid, to induce precipitation.
-
Alternatively, ion-exchange chromatography can be employed for purification.[11][12]
-
Collect the purified 6-aminohexanoic acid by filtration, wash with cold water, and dry under vacuum.
-
Synthesis of Caprolactam from 6-Aminohexanoic Acid
The final step in producing the immediate precursor for nylon-6 polymerization is the cyclization of 6-aminohexanoic acid to form caprolactam. This is typically achieved through thermal dehydration.
Logical Relationship: Synthesis of Caprolactam
Caption: Cyclization of 6-aminohexanoic acid.
Quantitative Data: Cyclization to Caprolactam
| Parameter | Value/Condition | Reference |
| Solvent | Ethanol | [1] |
| Temperature | 200 °C | [1] |
| Yield | ≥98% | [1] |
| Solvent | Water | [1] |
| Temperature | ~300 °C | [1] |
| Yield | High (oligomer formation) | [1] |
Experimental Protocol: Cyclization of 6-Aminohexanoic Acid to Caprolactam
Materials:
-
6-aminohexanoic acid
-
Ethanol (or water as solvent)
-
High-pressure reactor (autoclave)
-
Distillation apparatus
-
Analytical equipment (e.g., GC-MS) for product analysis
Procedure:
-
Reaction Setup:
-
Place 6-aminohexanoic acid in a high-pressure reactor.
-
Add ethanol as the solvent. The concentration of 6-aminohexanoic acid should be optimized, but a starting point could be a 10-20% (w/v) solution.
-
-
Cyclization:
-
Seal the reactor and heat the mixture to 200°C.
-
Maintain this temperature for approximately 10-30 minutes. The reaction is reported to have a short half-life under these conditions.[1]
-
-
Product Isolation and Purification:
-
Cool the reactor to room temperature.
-
Transfer the reaction mixture to a distillation apparatus.
-
Remove the ethanol by distillation.
-
The resulting crude caprolactam can be purified by vacuum distillation.
-
Conclusion
The synthesis of nylon-6 precursors from this compound presents viable and promising routes for both bio-based and chemical production strategies. The enzymatic approach offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. The chemical synthesis via reductive amination provides a robust and high-yielding alternative. The subsequent cyclization to caprolactam is a well-established and efficient process. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers and professionals in the field, enabling the exploration and optimization of these important synthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. An enzymatic method for the production of this compound from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of nylon precursors by 4-aminobutyrate aminotransferase and 6-oxohexanoate dehydrogenase [agris.fao.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. gctlc.org [gctlc.org]
- 9. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]
- 10. ias.ac.in [ias.ac.in]
- 11. US9776953B2 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 12. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 6-Oxohexanoic Acid in Microbial Physiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of 6-oxohexanoic acid (also known as adipic semialdehyde) in microbial physiology, with a focus on its function as a key intermediate in metabolic pathways and its application in biocatalysis.
Introduction
This compound is a six-carbon aldehydic acid that plays a significant role in the microbial metabolism of fatty acids and their derivatives. While not a primary carbon source for many microorganisms, it is a crucial intermediate in the ω-oxidation pathway of hexanoate and a precursor for the biocatalytic production of valuable chemicals such as adipic acid. Understanding the microbial handling of this compound is essential for applications in metabolic engineering, bioremediation, and the synthesis of bio-based chemicals.
Application 1: Intermediate in the ω-Oxidation Pathway
In certain microorganisms, particularly species of Pseudomonas, this compound is a key intermediate in the ω-oxidation pathway of n-hexanoate. This pathway provides an alternative to β-oxidation for the degradation of fatty acids.
Signaling and Metabolic Pathway
The ω-oxidation of n-hexanoate is initiated by the hydroxylation of the terminal methyl group to form 6-hydroxyhexanoate. This is subsequently oxidized to 6-oxohexanoate, which is then further oxidized to adipic acid. Adipic acid can then enter central metabolism.
Quantitative Data
The efficiency of the conversion of various precursors to adipic acid via the ω-oxidation pathway in alkane-utilizing Pseudomonas spp. has been quantified.
| Precursor | Molar Yield of Adipic Acid (%) | Reference |
| n-Hexanoate | 5 | [1][2] |
| 6-Hydroxyhexanoate | 30 | [1][2] |
| 6-Oxohexanoate | 90 | [1][2] |
Experimental Protocol: Whole-Cell Bioconversion of 6-Oxohexanoate to Adipic Acid
This protocol describes the procedure for demonstrating the conversion of 6-oxohexanoate to adipic acid using whole cells of Pseudomonas aeruginosa.
1. Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Mineral salts medium (MSM)
-
n-Hexane (for induction)
-
This compound
-
Phosphate buffer (0.1 M, pH 7.0)
-
Centrifuge
-
Incubator shaker
-
High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Pre-culture: Inoculate a single colony of P. aeruginosa into 5 mL of nutrient broth and incubate overnight at 30°C with shaking.
-
Induction: Inoculate 100 mL of MSM with the overnight culture to an initial OD600 of 0.1. Add n-hexane to the headspace of the flask to induce the expression of ω-oxidation enzymes. Incubate at 30°C with vigorous shaking until the culture reaches an OD600 of 1.0-1.5.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet twice with 0.1 M phosphate buffer (pH 7.0) and resuspend in the same buffer to a final OD600 of 10.
-
Biotransformation: Add this compound to the cell suspension to a final concentration of 10 mM. Incubate the reaction mixture at 30°C with shaking.
-
Sampling and Analysis: Withdraw samples at regular intervals (e.g., 0, 1, 2, 4, 8 hours). Centrifuge the samples to remove cells and analyze the supernatant for the presence of adipic acid using HPLC.
Application 2: Precursor for Biocatalytic Production of Adipic Acid
This compound is a direct precursor in the engineered microbial production of adipic acid, a valuable platform chemical traditionally produced from petroleum.
Engineered Metabolic Pathway
Recombinant Escherichia coli strains have been engineered to produce adipic acid from 6-hydroxyhexanoic acid. This pathway involves the sequential oxidation of 6-hydroxyhexanoic acid to this compound and then to adipic acid, catalyzed by heterologously expressed dehydrogenases.
Quantitative Data
Fed-batch fermentation of a recombinant E. coli strain expressing chnD and chnE from Acinetobacter sp. SE19 has demonstrated significant production of adipic acid from 6-hydroxyhexanoic acid.[3][4]
| Parameter | Value | Reference |
| Final Adipic Acid Titer | 15.6 g/L | [3][4] |
Experimental Protocol: Fed-Batch Fermentation for Adipic Acid Production
This protocol outlines the fed-batch fermentation process for the production of adipic acid from 6-hydroxyhexanoic acid using a recombinant E. coli strain.
1. Materials:
-
Recombinant E. coli strain harboring a plasmid with chnD and chnE genes.
-
Defined fermentation medium (containing glucose, salts, and trace elements).
-
6-Hydroxyhexanoic acid stock solution.
-
5 L bioreactor with pH, temperature, and dissolved oxygen control.
-
IPTG (for induction).
2. Procedure:
-
Inoculum Preparation: Prepare a seed culture by inoculating the recombinant E. coli strain in LB medium with appropriate antibiotics and incubating overnight.
-
Bioreactor Setup: Prepare the 5 L bioreactor with the defined fermentation medium and sterilize.
-
Batch Phase: Inoculate the bioreactor with the seed culture. Maintain the temperature at 37°C and pH at 7.0. Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase.
-
Fed-Batch Phase:
-
Feed a concentrated glucose solution to maintain a constant growth rate.
-
When the culture reaches a high cell density (e.g., OD600 of 50), induce the expression of chnD and chnE by adding IPTG.
-
Simultaneously, start feeding a solution of 6-hydroxyhexanoic acid.
-
-
Production Phase: Maintain the culture for 48-72 hours post-induction, continuing the feeding of glucose and 6-hydroxyhexanoic acid.
-
Harvesting and Analysis: Harvest the culture broth. Separate the cells from the supernatant by centrifugation. Analyze the supernatant for adipic acid concentration using HPLC.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Oxohexanoic Acid as a Dehydrogenase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxohexanoic acid is a key intermediate in the metabolic pathways of cyclic compounds such as cyclohexanol and caprolactam. Its conversion is primarily mediated by dehydrogenase enzymes, making it a crucial substrate for studying the activity and kinetics of these enzymes. This document provides detailed application notes and experimental protocols for utilizing this compound as a substrate for two key dehydrogenases: 6-hydroxyhexanoate dehydrogenase and 6-oxohexanoate dehydrogenase. These enzymes are of significant interest for their roles in bioremediation and biocatalysis.
Key Dehydrogenase Enzymes Utilizing this compound and its Precursor
Two principal dehydrogenase enzymes are involved in the metabolic cascade that either produces or consumes this compound.
-
6-Hydroxyhexanoate Dehydrogenase (ChnD): This enzyme catalyzes the NAD⁺-dependent oxidation of 6-hydroxyhexanoic acid to produce this compound. It is a critical step in the degradation of ε-caprolactone, a derivative of cyclohexanone.
-
6-Oxohexanoate Dehydrogenase (ChnE): This enzyme catalyzes the NADP⁺-dependent oxidation of this compound to adipic acid, a commercially valuable dicarboxylic acid.[1][2][3] This reaction is a key step in the complete degradation of cyclohexanol.[1]
These enzymes, often found in bacteria such as Acinetobacter and Pseudomonas species, play a vital role in the catabolism of environmental pollutants.[4][5][6]
Quantitative Data on Dehydrogenase Activity
While detailed kinetic parameters for every characterized dehydrogenase are extensive, the following tables summarize available data for representative enzymes that interact with this compound or its immediate precursor.
Table 1: Kinetic Parameters of 6-Oxohexanoate Dehydrogenase (ChnE) from Acinetobacter sp. Strain NCIMB 9871
| Substrate | Cofactor | Specific Activity (U/mg of protein) | Optimal pH |
| This compound | NADP⁺ | ~1.2 (in crude lysate) | 7.2 |
Note: Specific activity was determined in crude cell lysates after induction. Further purification would likely result in a higher specific activity.
Table 2: Reaction Conditions for ω-Amino Group-Oxidizing Enzyme Producing this compound
| Enzyme Source | Substrate | Product | Optimal pH | Optimal Temperature |
| Phialemonium sp. AIU 274 | 6-Aminohexanoic acid | This compound | 7.0 | 30 °C |
Signaling Pathways and Metabolic Routes
This compound is a central intermediate in the aerobic degradation pathways of cyclohexanol and caprolactam. These pathways are crucial for the bioremediation of industrial byproducts.
Cyclohexanol Degradation Pathway
The degradation of cyclohexanol to adipic acid involves a multi-step enzymatic cascade. This compound is a key intermediate in this pathway.
Caprolactam Degradation Pathway
The biodegradation of caprolactam, the monomer for Nylon-6, also proceeds through this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the purification and assay of dehydrogenases that utilize this compound or its precursor.
Protocol 1: Purification of 6-Oxohexanoate Dehydrogenase (ChnE) from Recombinant E. coli
This protocol is adapted for a His-tagged recombinant enzyme expressed in E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged ChnE
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole
-
Ni-NTA Agarose resin
-
Chromatography column
-
Dialysis tubing (10 kDa MWCO)
-
Storage Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer and sonicate on ice.
-
Clarification: Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA agarose column pre-equilibrated with Lysis Buffer.
-
Washing: Wash the column with Wash Buffer until the absorbance at 280 nm of the flow-through returns to baseline.
-
Elution: Elute the bound protein with Elution Buffer and collect fractions.
-
Purity Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified ChnE.
-
Dialysis: Pool the pure fractions and dialyze against Storage Buffer overnight at 4°C to remove imidazole.
-
Concentration and Storage: Concentrate the purified enzyme using a suitable method and store at -80°C.
Protocol 2: Spectrophotometric Assay for 6-Oxohexanoate Dehydrogenase (ChnE) Activity
This assay measures the rate of NADP⁺ reduction to NADPH, which corresponds to the oxidation of this compound.
Materials:
-
Purified 6-Oxohexanoate Dehydrogenase (ChnE)
-
Assay Buffer: 50 mM Phosphate buffer (pH 7.2)
-
This compound solution (100 mM stock)
-
NADP⁺ solution (20 mM stock)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture with the following components:
-
850 µL Assay Buffer
-
50 µL NADP⁺ solution (final concentration 1.0 mM)
-
50 µL this compound solution (final concentration 5.0 mM)
-
-
Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to reach thermal equilibrium.
-
Initiate Reaction: Add 50 µL of the purified ChnE enzyme solution to the cuvette and mix gently.
-
Measure Absorbance: Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes. The rate of increase should be linear.
-
Calculate Activity: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Protocol 3: Spectrophotometric Assay for 6-Hydroxyhexanoate Dehydrogenase (ChnD) Activity
This assay measures the rate of NAD⁺ reduction to NADH, which corresponds to the oxidation of 6-hydroxyhexanoic acid.
Materials:
-
Purified or partially purified 6-Hydroxyhexanoate Dehydrogenase (ChnD)
-
Assay Buffer: 100 mM Glycine-NaOH buffer (pH 9.0)
-
6-Hydroxyhexanoic acid solution (100 mM stock)
-
NAD⁺ solution (20 mM stock)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture with the following components:
-
850 µL Assay Buffer
-
50 µL NAD⁺ solution (final concentration 1.0 mM)
-
50 µL 6-Hydroxyhexanoic acid solution (final concentration 5.0 mM)
-
-
Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate Reaction: Add 50 µL of the ChnD enzyme preparation to the cuvette and mix.
-
Measure Absorbance: Monitor the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculate Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Conclusion
This compound and its precursor, 6-hydroxyhexanoic acid, are valuable substrates for the characterization of dehydrogenase enzymes involved in important bioremediation pathways. The protocols and data presented here provide a foundation for researchers to study the activity, kinetics, and potential applications of these enzymes in various fields, including biocatalysis for the production of value-added chemicals and the development of enzymatic assays for environmental monitoring. Further research into the purification and detailed kinetic analysis of these dehydrogenases will enhance their utility in industrial and pharmaceutical applications.
References
- 1. Identification of a Transcriptional Activator (ChnR) and a 6-Oxohexanoate Dehydrogenase (ChnE) in the Cyclohexanol Catabolic Pathway in Acinetobacter sp. Strain NCIMB 9871 and Localization of the Genes That Encode Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a transcriptional activator (ChnR) and a 6-oxohexanoate dehydrogenase (ChnE) in the cyclohexanol catabolic pathway in Acinetobacter sp. Strain NCIMB 9871 and localization of the genes that encode them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme reactions involved in anaerobic cyclohexanol metabolism by a denitrifying Pseudomonas species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme reactions involved in anaerobic cyclohexanol metabolism by a denitrifying Pseudomonas species | Semantic Scholar [semanticscholar.org]
- 6. Cyclohexane Degradation Pathway [eawag-bbd.ethz.ch]
Application Note: A Proposed Method for Solid-Phase Extraction of 6-Oxohexanoic Acid from Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxohexanoic acid is a keto acid of interest in various research and development areas. Its effective isolation and purification from aqueous matrices are crucial for accurate downstream analysis. Solid-phase extraction (SPE) offers a robust and efficient alternative to traditional liquid-liquid extraction, minimizing solvent consumption and improving sample throughput.[1][2] This application note details a proposed methodology for the extraction of this compound from aqueous solutions using solid-phase extraction. The described protocol is based on established principles of reversed-phase and anion-exchange chromatography and serves as a starting point for method development and optimization.
Chemical Properties of this compound
Understanding the chemical properties of this compound is key to developing an effective SPE method. As a molecule containing both a ketone and a carboxylic acid functional group, its retention on a solid-phase sorbent can be manipulated based on pH and solvent polarity. The carboxylic acid moiety allows for retention via anion exchange at pH values above its pKa, while the overall polarity of the molecule allows for retention on a non-polar sorbent through reversed-phase mechanisms.
Proposed Solid-Phase Extraction Protocols
Two primary approaches are proposed for the solid-phase extraction of this compound: reversed-phase SPE and anion-exchange SPE. The choice of method will depend on the sample matrix and the desired purity of the final extract.
Method 1: Reversed-Phase SPE
This method leverages the hydrophobic interactions between the alkyl chain of this compound and a non-polar stationary phase. A C18 sorbent is a common choice for retaining hydrophobic compounds from aqueous solutions.[3][4]
Experimental Protocol:
-
Sample Pre-treatment:
-
Acidify the aqueous sample containing this compound to a pH at least 2 units below the pKa of the carboxylic acid to ensure it is in its neutral, protonated form. This will enhance its retention on the reversed-phase sorbent.
-
Centrifuge or filter the sample to remove any particulate matter.[5]
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1-2 cartridge volumes of methanol or acetonitrile to solvate the stationary phase.
-
Equilibrate the cartridge by passing 1-2 cartridge volumes of acidified deionized water (matching the pH of the sample). Do not allow the cartridge to dry.[6]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of acidified deionized water to remove any polar, unretained impurities.
-
A second wash with a weak organic solvent in acidified water (e.g., 5% methanol in water) can be employed to remove less polar interferences.[4]
-
-
Elution:
-
Elute the retained this compound with a small volume of a polar organic solvent such as methanol or acetonitrile. Using two smaller aliquots for elution can improve recovery.[5]
-
Method 2: Anion-Exchange SPE
This method utilizes the electrostatic interaction between the deprotonated carboxylic acid group of this compound and a positively charged sorbent. A weak anion exchange (WAX) sorbent is proposed.
Experimental Protocol:
-
Sample Pre-treatment:
-
Adjust the pH of the aqueous sample to be at least 2 pH units above the pKa of this compound to ensure the carboxyl group is deprotonated and negatively charged.
-
Filter or centrifuge the sample to remove any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition a WAX SPE cartridge with 1-2 cartridge volumes of a suitable organic solvent (e.g., methanol).
-
Equilibrate the cartridge with 1-2 cartridge volumes of deionized water at the same pH as the sample.
-
-
Sample Loading:
-
Load the pH-adjusted sample onto the conditioned cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of the same pH-adjusted water to remove neutral and basic impurities.
-
A wash with a mild organic solvent may be used to remove hydrophobic, non-ionic impurities.
-
-
Elution:
-
Elute the this compound by disrupting the ionic interaction. This can be achieved by using a solvent with a pH at least 2 units below the pKa of the analyte, which neutralizes the charge on the carboxylic acid. An acidic solvent like methanol with a small percentage of formic or acetic acid is a suitable choice.[1]
-
Data Presentation
The following table presents illustrative data for the proposed SPE methods. Note: This data is hypothetical and intended to serve as a guideline. Actual results will vary and require experimental optimization.
| Parameter | Reversed-Phase SPE (C18) | Anion-Exchange SPE (WAX) |
| Expected Recovery | > 90% | > 95% |
| Elution Volume | 1-2 mL | 1-2 mL |
| Purity | Good | Excellent |
| Key Optimization Parameters | Sample pH, wash solvent strength | Sample pH, elution solvent pH |
Visualizing the Workflow and Interactions
To further clarify the proposed methodologies, the following diagrams illustrate the experimental workflow and the underlying chemical interactions.
Caption: General workflow for solid-phase extraction.
Caption: Proposed SPE retention mechanisms.
Conclusion
The successful solid-phase extraction of this compound from aqueous solutions is achievable through either reversed-phase or anion-exchange chromatography. The protocols provided in this application note offer a solid foundation for method development. Researchers are encouraged to optimize these conditions based on their specific sample matrix, analytical requirements, and available instrumentation to achieve the desired recovery and purity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. SP Technical Tip: How to Clean Up Analytes | Phenomenex [phenomenex.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. waters.com [waters.com]
Application Notes and Protocols: Synthesis and Evaluation of 6-Aryl-4-Oxohexanoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aryl-4-oxohexanoic acids are a class of compounds that have garnered interest in medicinal chemistry due to their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs). Their core structure, featuring a carboxylic acid and a keto group separated by a flexible alkyl chain, attached to an aryl moiety, makes them attractive candidates for the development of novel therapeutic agents. These compounds and their derivatives have been investigated for their potential anti-inflammatory properties, which are hypothesized to be mediated through the modulation of the eicosanoid biosynthesis pathway. This document provides detailed protocols for the synthesis of 6-aryl-4-oxohexanoic acids and their intermediates, a summary of their biological evaluation, and visualizations of the relevant synthetic and biological pathways.
Data Presentation
Synthesis of 6-Aryl-4-oxohex-5-enoic Acids (Unsaturated Precursors)
The synthesis of 6-aryl-4-oxohex-5-enoic acids is achieved through a condensation reaction between an appropriate aromatic aldehyde and levulinic acid.[1][2]
| Compound | Aryl Group (Ar) | Yield (%) | Melting Point (°C) |
| IIa | Phenyl | 75 | 108-110 |
| IIb | 4-Methylphenyl | 78 | 128-130 |
| IIc | 4-Chlorophenyl | 82 | 140-142 |
| IId | 4-Methoxyphenyl | 85 | 134-136 |
| IIe | 4-Biphenyl | 70 | 178-180 |
| IIf | 4-Nitrophenyl | 65 | 160-162 |
Synthesis of 6-Aryl-4-oxohexanoic Acids (Target Compounds)
The target compounds are synthesized by the catalytic hydrogenation of the corresponding 6-aryl-4-oxohex-5-enoic acids.[1][2]
| Compound | Aryl Group (Ar) | Yield (%) | Melting Point (°C) |
| IIIa | Phenyl | 80 | 90-92 |
| IIIb | 4-Methylphenyl | 85 | 102-104 |
| IIIc | 4-Chlorophenyl | 88 | 118-120 |
| IIId | 4-Methoxyphenyl | 90 | 108-110 |
In Vivo Anti-inflammatory Activity
The anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at different time points after oral administration of the test compounds (50 mg/kg).[1][2]
| Compound | 1h | 2h | 3h | 6h |
| Fenbufen (Reference) | 0.85 | 19.80 | 24.86 | 25.54 |
| IIa | 15.35 | 17.90 | 23.94 | 25.84 |
| IIc | 19.15 | 16.29 | 20.30 | 21.06 |
| IId | 0.85 | 13.41 | 18.49 | 18.42 |
| IIe | 11.64 | 25.08 | 24.06 | 18.21 |
| IIIa | 0.85 | 14.00 | 11.69 | 13.01 |
| IIIc | 14.26 | 1.14 | 0.30 | 1.38 |
In Vitro Eicosanoid Biosynthesis Inhibition
The effect of the synthesized compounds on arachidonic acid metabolism was assessed in a human whole blood assay. The results indicated that the tested 6-aryl-4-oxohexanoic acid derivatives were generally not potent inhibitors of eicosanoid biosynthesis in this in vitro model, with most compounds showing weak activity.[1][2][3] Specific IC50 values for COX-1 and COX-2 inhibition are not available in the primary literature, suggesting that the in vivo anti-inflammatory effects may be attributed to other mechanisms or in vivo metabolic activation.[3]
Experimental Protocols
General Synthetic Scheme
The synthesis of 6-aryl-4-oxohexanoic acids proceeds in a two-step sequence starting from an aromatic aldehyde and levulinic acid.
Caption: General synthetic workflow for 6-aryl-4-oxohexanoic acids.
Protocol 1: Synthesis of 6-Phenyl-4-oxohex-5-enoic Acid (IIa)
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Levulinic acid (1.16 g, 10 mmol)
-
Piperidine (0.1 mL)
-
Glacial acetic acid (0.2 mL)
-
Toluene (50 mL)
-
Dean-Stark trap
Procedure:
-
A mixture of benzaldehyde, levulinic acid, piperidine, and glacial acetic acid in toluene is refluxed using a Dean-Stark trap to azeotropically remove water.[1][2]
-
The reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 6-phenyl-4-oxohex-5-enoic acid.
Protocol 2: Synthesis of 6-Phenyl-4-oxohexanoic Acid (IIIa)
Materials:
-
6-Phenyl-4-oxohex-5-enoic acid (IIa) (2.04 g, 10 mmol)
-
10% Palladium on carbon (Pd/C) (100 mg)
-
Ethanol (50 mL)
-
Hydrogen gas
Procedure:
-
6-Phenyl-4-oxohex-5-enoic acid is dissolved in ethanol in a hydrogenation flask.[1][2]
-
10% Pd/C catalyst is added to the solution.
-
The flask is connected to a hydrogenator and purged with hydrogen gas.
-
The mixture is shaken under a hydrogen atmosphere (typically 3-4 atm) at room temperature until the theoretical amount of hydrogen is consumed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to give pure 6-phenyl-4-oxohexanoic acid.
Protocol 3: In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and reference drug (Fenbufen) suspended in 0.5% carboxymethyl cellulose (CMC)
-
Plethysmometer
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds (50 mg/kg) or vehicle (0.5% CMC) are administered orally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
The paw volume is measured at 1, 2, 3, and 6 hours after carrageenan injection.
-
The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Signaling Pathway
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory eicosanoids from arachidonic acid.
Caption: Eicosanoid biosynthesis pathway and the potential site of action for 6-aryl-4-oxohexanoic acids.
Conclusion
The synthetic route to 6-aryl-4-oxohexanoic acids via condensation of aromatic aldehydes with levulinic acid followed by reduction is a robust and efficient method for generating a library of analogs. While these compounds have demonstrated in vivo anti-inflammatory activity, their in vitro effects on eicosanoid biosynthesis appear to be weak, suggesting that their mechanism of action may be complex and could involve metabolic activation or alternative biological targets. Further investigation, including the determination of specific IC50 values for relevant enzymes and exploration of other potential mechanisms, is warranted to fully elucidate the therapeutic potential of this class of compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel anti-inflammatory agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Oxohexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: Common precursors for the synthesis of this compound include cyclohexanone, 6-aminohexanoic acid, and 6-hydroxyhexanoic acid.[1] The choice of starting material often depends on the desired scale, available reagents, and target yield.
Q2: What are the main challenges encountered during the synthesis of this compound?
A2: Researchers may face challenges such as low yields, formation of byproducts, and difficult purification. For instance, the oxidation of cyclohexanol or cyclohexanone can lead to a mixture of dicarboxylic acids like adipic acid, glutaric acid, and succinic acid.[2] In enzymatic synthesis, the stability of the enzyme can be a critical factor affecting the overall yield.[3][4]
Q3: Is it possible to achieve a high yield of this compound?
A3: Yes, high yields are attainable under optimized conditions. For example, an enzymatic method using ω-amino group-oxidizing enzyme (ω-AOX) to convert 6-aminohexanoic acid has been reported to achieve a 100% yield.[3][4] Chemical methods, such as the oxidation of cyclohexanone with an FeCl₃/DMSO catalyst system, have also demonstrated high conversion (95.3%) and selectivity (88.0%).[1]
Troubleshooting Guide
Issue 1: Low Yield in Chemical Synthesis from Cyclohexanone
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Catalyst System | - Verify the purity and activity of the catalyst (e.g., FeCl₃).- Ensure the correct solvent system is used (e.g., DMSO).- Optimize catalyst loading and reaction temperature. | Increased conversion of cyclohexanone and higher selectivity towards this compound. |
| Sub-optimal Reaction Conditions | - Monitor the reaction temperature closely; deviations can lead to side reactions.- Ensure efficient stirring to overcome mass transfer limitations.- Optimize the partial pressure of the oxidant (e.g., oxygen). | Improved reaction kinetics and minimized byproduct formation. |
| Incomplete Reaction | - Extend the reaction time and monitor progress using techniques like TLC or GC.- Consider a higher catalyst loading if the reaction stalls. | Drive the reaction to completion, maximizing the conversion of the starting material. |
| Product Degradation | - Over-oxidation can lead to the formation of adipic acid and other dicarboxylic acids.- Reduce the reaction temperature or time once the desired conversion is reached. | Preservation of the this compound product and reduced byproduct contamination. |
Issue 2: Low Yield in Enzymatic Synthesis from 6-Aminohexanoic Acid
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Enzyme Inactivation by Hydrogen Peroxide | - Add catalase to the reaction mixture to decompose the hydrogen peroxide byproduct.[3][4]- A recommended concentration is 20 U of catalase.[3][4] | Prevents the deactivation of the ω-amino group-oxidizing enzyme (ω-AOX), leading to a sustained reaction rate and higher yield.[3] |
| Sub-optimal pH and Temperature | - Maintain the reaction pH at 7.0 using a suitable buffer (e.g., 0.1 M potassium phosphate buffer).[3][4]- Control the reaction temperature at 30 °C.[3][4] | Ensures the enzyme operates at its optimal activity, maximizing the conversion rate. |
| Insufficient Enzyme Concentration | - Increase the concentration of the ω-AOX enzyme.- An effective concentration reported is 0.3 U of ω-AOX.[3][4] | A higher enzyme concentration can lead to a faster reaction rate and complete conversion of the substrate. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from 6-Aminohexanoic Acid
This protocol is based on the method described by Yamada et al., which achieves a 100% yield.[3][4]
Materials:
-
6-aminohexanoic acid
-
ω-amino group-oxidizing enzyme (ω-AOX)
-
Catalase
-
0.1 M Potassium phosphate buffer (pH 7.0)
Procedure:
-
Prepare a reaction mixture containing 200 mM 6-aminohexanoic acid in 0.1 M potassium phosphate buffer (pH 7.0).
-
Add ω-AOX to a final concentration of 0.3 U.
-
Add catalase to a final concentration of 20 U.
-
Incubate the reaction mixture at 30 °C for 30 hours with gentle agitation.
-
Monitor the conversion of 6-aminohexanoic acid to this compound using a suitable analytical method such as HPLC.
Protocol 2: Chemical Synthesis of this compound by Oxidation of Cyclohexanone
This protocol is based on a method utilizing an FeCl₃/DMSO catalyst system.[1]
Materials:
-
Cyclohexanone
-
Iron(III) chloride (FeCl₃)
-
Dimethyl sulfoxide (DMSO)
-
Oxygen (O₂)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve cyclohexanone in DMSO.
-
Add the FeCl₃ catalyst to the solution.
-
Pressurize the vessel with oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench it with water.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Different Synthesis Methods for this compound
| Synthesis Method | Starting Material | Catalyst/Enzyme | Key Conditions | Conversion (%) | Selectivity/Yield (%) | Reference |
| Chemical Oxidation | Cyclohexanone | FeCl₃/DMSO | O₂, high temperature | 95.3 | 88.0 (Selectivity) | [1] |
| Enzymatic Synthesis | 6-Aminohexanoic acid | ω-AOX and Catalase | pH 7.0, 30 °C, 30 h | 100 | 100 (Yield) | [3][4] |
| Chemical Oxidation | Cyclohexanone | Dawson-type polyoxometalates | H₂O₂, 90 °C, 20 h | ~99 | Up to 74 (Selectivity) | [2] |
| Chemical Oxidation | Cyclohexanol | Dawson-type polyoxometalates | H₂O₂, 90 °C, 20 h | ~99 | Up to 63 (Selectivity) | [2] |
Visualizations
Caption: Workflow of the enzymatic synthesis of this compound.
References
- 1. This compound | 928-81-4 | Benchchem [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. An enzymatic method for the production of this compound from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in enzymatic production of 6-Oxohexanoic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic production of 6-oxohexanoic acid.
Frequently Asked Questions (FAQs)
Category 1: Low or No Product Formation
Q1: I am not seeing any formation of this compound, or the yield is extremely low. What are the primary factors I should investigate?
A1: Low or no product formation in the enzymatic synthesis of this compound, often involving cyclohexanone monooxygenase (CHMO), can stem from several critical factors. The most common issues include problems with the enzyme's activity, cofactor availability, or the reaction conditions. A primary reason for low yields is the instability of many Baeyer-Villiger monooxygenases (BVMOs) like CHMO, which can be sensitive to temperature and organic solvents[1][2]. Another crucial aspect is the requirement for the cofactor NADPH, which is consumed during the reaction; inefficient regeneration of NADPH will halt the synthesis[2][3][4]. You should also verify your reaction setup, including the correct pH, temperature, and buffer composition. Finally, ensure that your analytical method for detecting this compound is properly calibrated and sensitive enough to measure the expected concentrations[5][6].
Q2: Could the enzyme itself be the problem? How can I check for enzyme activity and stability?
A2: Yes, the enzyme is a frequent source of issues. CHMOs are known for their low stability, which is a significant obstacle for their industrial use[1]. Even at room temperature in a buffer, some BVMOs can inactivate within minutes[2]. To check for enzyme activity, you can perform a standard activity assay. For CHMO, this typically involves monitoring the consumption of NADPH at 340 nm in the presence of the substrate, cyclohexanone[3]. To assess stability, you can incubate the enzyme at the reaction temperature and measure its activity at different time points[7]. A significant decrease in activity over time indicates enzyme instability. Protein engineering efforts have been made to improve the stability of CHMOs, so using a more robust mutant could be a potential solution[2][8][9].
Category 2: Reaction Stops Prematurely
Q3: My reaction starts well, but then stops before all the substrate is consumed. What could be causing this?
A3: A premature halt in the reaction is often due to one of three main reasons: cofactor depletion, enzyme inactivation, or product/substrate inhibition.
-
Cofactor (NADPH) Depletion: The enzymatic conversion of cyclohexanone to its lactone precursor requires stoichiometric amounts of NADPH[3][10]. If you are not using a cofactor regeneration system, the reaction will stop once the initial NADPH is consumed.
-
Enzyme Inactivation: As mentioned, CHMOs can be unstable under process conditions[2]. The enzyme may be denaturing over the course of the reaction. Consider running the reaction at a lower temperature to improve the enzyme's half-life[8][11].
-
Substrate or Product Inhibition: High concentrations of the substrate, cyclohexanone, can inhibit the activity of CHMO[1]. Similarly, the accumulation of the product, in this case, the lactone precursor to this compound, or byproducts can also be inhibitory[11].
Q4: How can I implement an effective NADPH regeneration system?
A4: An efficient NADPH regeneration system is crucial for driving the reaction to completion. This is typically achieved by using a secondary enzyme and a sacrificial substrate. Common systems include:
-
Glucose-6-phosphate dehydrogenase (G6PDH): This enzyme oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone, reducing NADP+ to NADPH[4].
-
Formate dehydrogenase (FDH): This enzyme uses formate as a substrate to regenerate NADPH[4].
-
Alcohol dehydrogenase (ADH): An ADH can be used to oxidize a secondary alcohol, like isopropanol, to generate NADPH[4].
-
Phosphite dehydrogenase (PTDH): This has also been explored for NADPH regeneration[4].
These regeneration systems can be implemented using purified enzymes or whole-cell systems co-expressing the CHMO and the dehydrogenase[2][3].
Category 3: Inconsistent Results and Optimization
Q5: I am getting variable yields between batches. What should I be looking at to improve reproducibility?
A5: Inconsistent yields often point to a lack of precise control over key reaction parameters. To improve reproducibility, focus on:
-
pH Control: The pH of the reaction mixture can change, especially if acidic byproducts are formed. Using a well-buffered system is critical to maintain the optimal pH for enzyme activity[12]. The optimal pH for CHMO activity is generally around 7.0-8.5[7][13][14].
-
Temperature Control: Ensure a constant and uniform temperature throughout the reaction vessel. Even small temperature fluctuations can impact enzyme stability and activity[12]. Many CHMOs have an optimal temperature around 30°C[13][15].
-
Oxygen Supply: BVMOs use molecular oxygen as a co-substrate[3][10]. Inadequate aeration can become a limiting factor, especially in larger-scale reactions.
-
Purity of Reagents: Ensure the purity of your substrate, enzyme, and cofactors, as contaminants can inhibit the reaction.
Q6: How do I know if my substrate concentration is too high?
A6: Substrate inhibition is a known characteristic of some CHMOs at high concentrations of cyclohexanone[1]. To determine if this is an issue, you can run a substrate titration experiment. Set up several reactions with varying initial concentrations of cyclohexanone while keeping all other parameters constant. If you observe a decrease in the initial reaction rate at higher substrate concentrations, this indicates substrate inhibition. In such cases, a fed-batch approach, where the substrate is added gradually over time, can help maintain a low, non-inhibitory concentration and improve the overall yield.
Quantitative Data Summary
Table 1: Typical Kinetic Parameters for Cyclohexanone Monooxygenase (CHMO)
| Parameter | Value | Enzyme Source/Conditions | Reference |
| K_m (Cyclohexanone) | < 1 µM - 251 µM | Acinetobacter sp., Rhodococcus sp. | [2][3] |
| K_m (NADPH) | ~12.5 µM | Acinetobacter sp. | [4] |
| Optimal pH | 7.0 - 8.5 | Phialemonium sp., Acinetobacter sp. | [7][13][14] |
| Optimal Temperature | ~30 °C | Phialemonium sp. | [13][15] |
| k_cat | 4.9 - 9.2 s⁻¹ | Rhodococcus sp. HI-31 | [2] |
Table 2: Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Suggested Action |
| No product detected | Inactive enzyme | Perform an enzyme activity assay. |
| Incorrect analytical method | Validate your HPLC or GC method with a known standard. | |
| Reaction stops early | NADPH depletion | Implement an NADPH regeneration system. |
| Enzyme instability | Lower the reaction temperature; check enzyme's half-life. | |
| Low final yield | Substrate inhibition | Run a substrate titration; consider a fed-batch approach. |
| Product inhibition | Investigate the inhibitory effect of the product. | |
| Inconsistent results | Poor pH control | Use a suitable buffer at the optimal pH. |
| Temperature fluctuations | Ensure precise temperature control. |
Experimental Protocols
Protocol 1: Standard Assay for CHMO Activity
This protocol measures the initial rate of NADPH oxidation to determine CHMO activity.
-
Prepare Reagents:
-
100 mM Potassium Phosphate Buffer (pH 7.5)
-
10 mM NADPH stock solution in buffer
-
100 mM Cyclohexanone stock solution in DMSO
-
Purified CHMO enzyme solution of known concentration
-
-
Reaction Setup:
-
In a 1 mL cuvette, add 950 µL of the potassium phosphate buffer.
-
Add 20 µL of the 10 mM NADPH stock solution (final concentration: 200 µM).
-
Add 10 µL of the CHMO enzyme solution.
-
Mix gently and place the cuvette in a spectrophotometer set to 340 nm and 30°C.
-
-
Initiate Reaction:
-
Start the measurement by adding 20 µL of the 100 mM cyclohexanone stock solution (final concentration: 2 mM).
-
Immediately start recording the decrease in absorbance at 340 nm for 2-5 minutes.
-
-
Calculate Activity:
-
The rate of NADPH oxidation is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for quantifying the product. Method parameters may need to be optimized for your specific system.
-
Sample Preparation:
-
At various time points, withdraw an aliquot from the reaction mixture.
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile) to precipitate the enzyme.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.8 - 1.0 mL/min
-
Detection: UV detector at 210 nm[13].
-
Injection Volume: 10 - 20 µL
-
-
Quantification:
-
Prepare a calibration curve by injecting known concentrations of a pure this compound standard.
-
Plot the peak area of the standard against its concentration to generate a linear regression.
-
Determine the concentration of this compound in the experimental samples by comparing their peak areas to the calibration curve[5].
-
Visualizations
Caption: A troubleshooting workflow for low yield in this compound production.
Caption: Enzymatic pathway from cyclohexanone to this compound.
Caption: The cycle of NADPH consumption and regeneration in the enzymatic reaction.
References
- 1. Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of cyclohexanone monooxygenase by computational and experimental library design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme cascade converting cyclohexanol into ε‐caprolactone coupled with NADPH recycling using surface displayed alcohol dehydrogenase and cyclohexanone monooxygenase on E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Stabilization of cyclohexanone monooxygenase by a computationally designed disulfide bond spanning only one residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cyclohexanone monooxygenase - Wikipedia [en.wikipedia.org]
- 11. Optimization of growth and induction conditions for the production of recombinant whole cell cyclohexanone monooxygenase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Mechanistic studies of cyclohexanone monooxygenase: chemical properties of intermediates involved in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An enzymatic method for the production of this compound from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 6-Oxohexanoic acid in different solvents and pH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-oxohexanoic acid in various solvents and pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: The decrease in concentration of this compound can be attributed to its inherent chemical reactivity, stemming from the presence of both an aldehyde and a carboxylic acid functional group.[1][2] Potential causes for degradation include:
-
Self-reaction: Aldehydes can undergo aldol condensation or polymerization, especially under certain pH and temperature conditions.
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming adipic acid.[3]
-
Reactions with Solvents: Certain solvents, particularly nucleophilic ones like primary or secondary amines, can react with the aldehyde group. While less common, esterification can occur with alcohol-based solvents, especially under acidic conditions.
-
Temperature: Higher temperatures generally accelerate degradation reactions.
-
pH: Both highly acidic and basic conditions can promote degradation through various mechanisms.
Q2: My experimental results are inconsistent when using this compound in an aqueous buffer. How can I improve reproducibility?
A2: Inconsistent results in aqueous buffers can often be linked to the pH of the solution. The stability of this compound can be pH-dependent. For enzymatic reactions, optimal production of this compound has been observed at pH 7.0, suggesting good stability at neutral pH.[4][5]
To improve reproducibility:
-
Control pH: Ensure the pH of your buffer is consistent across all experiments. Use a freshly calibrated pH meter.
-
Buffer Choice: Select a buffer system that is appropriate for your experimental pH range and is non-reactive with the aldehyde and carboxylic acid groups. Phosphate buffers are a common choice.
-
Fresh Preparations: Prepare solutions of this compound fresh before each experiment to minimize degradation over time.
-
Storage: If storage is necessary, store aqueous solutions at low temperatures (2-8°C) for short periods. For longer-term storage, consider freezing at -20°C or below.[6]
Q3: I am using an organic solvent for my reaction with this compound and am seeing unexpected side products. Why is this happening?
A3: The choice of organic solvent is crucial for maintaining the stability of this compound. Aliphatic aldehydes can be unstable in certain organic solvents.[7]
-
Solvent Reactivity: Avoid solvents that can react with the aldehyde group, such as those containing primary or secondary amines. Protic solvents like alcohols could potentially lead to acetal formation under acidic conditions.
-
Solvent Purity: Impurities in solvents, such as peroxides in ethers (e.g., THF, diethyl ether) or acidic/basic contaminants, can catalyze degradation. Use high-purity, peroxide-free solvents.
-
Inert Atmosphere: For sensitive reactions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for this compound?
A4: For solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry place. For solutions, storage conditions depend on the solvent. Aqueous solutions should be stored at 2-8°C for short-term use and frozen for longer-term storage. Solutions in organic solvents should be stored at low temperatures and protected from light and air.
Q5: How does pH affect the stability of this compound?
A5: The stability of this compound is influenced by pH due to its two functional groups:
-
Carboxylic Acid Group: In alkaline solutions, the carboxylic acid will be deprotonated to form the carboxylate salt, which is generally stable.[8][9] In acidic solutions, it will remain protonated.
-
Aldehyde Group: The aldehyde group is susceptible to both acid- and base-catalyzed reactions. Strong acidic conditions can catalyze polymerization and other reactions. Strong basic conditions can promote aldol-type reactions. A neutral pH of around 7.0 is suggested as optimal for stability based on enzymatic production studies.[4][5]
Q6: In which solvents is this compound soluble and stable?
A6: this compound is soluble in water and many organic solvents.[2] For stability, consider the following:
-
Water: Soluble and reasonably stable at neutral pH.
-
Alcohols (e.g., ethanol, methanol): Soluble, but be aware of the potential for esterification under acidic conditions.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): Generally good solvents, but ensure high purity.
-
Ethers (e.g., THF, diethyl ether): Soluble, but use peroxide-free grades to prevent oxidation.
-
Nonpolar Solvents (e.g., hexane, toluene): Solubility may be limited. These are less likely to react with the compound.
Q7: What analytical methods can be used to assess the stability of this compound?
A7: The stability of this compound can be monitored by quantifying its concentration over time using chromatographic techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for the analysis of non-volatile compounds. Reversed-phase chromatography with UV detection is a common approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the carboxylic acid and aldehyde groups to increase volatility.
Data Summary
While specific quantitative stability data for this compound is limited in the literature, the following table provides a qualitative summary of expected stability based on general chemical principles.
| Condition | Expected Stability | Rationale |
| pH | ||
| Acidic (pH < 4) | Moderate to Low | Potential for acid-catalyzed degradation of the aldehyde group. |
| Neutral (pH 6-8) | High | Optimal for enzymatic production, suggesting good stability.[4][5] |
| Basic (pH > 9) | Moderate to Low | Potential for base-catalyzed aldol reactions of the aldehyde group. |
| Solvents | ||
| Water (neutral pH) | High | Good solubility and stability.[2] |
| Alcohols | Moderate | Potential for esterification under acidic catalysis. |
| Aprotic Polar (DMSO, DMF) | High | Good solvating power and generally non-reactive. |
| Ethers (peroxide-free) | Moderate | Risk of oxidation if peroxides are present. |
| Nonpolar (Hexane) | High | Low reactivity, but also low solubility. |
| Temperature | ||
| -20°C | High | Recommended for long-term storage.[6] |
| 2-8°C | Good | Suitable for short-term storage of solutions. |
| Room Temperature | Moderate | Degradation may occur over time. |
| Elevated Temperature | Low | Increased rate of degradation reactions. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Stress Conditions:
-
pH Stability: Aliquot the stock solution into different buffers with a range of pH values (e.g., pH 3, 5, 7, 9).
-
Solvent Stability: Prepare solutions in a variety of solvents (e.g., water, methanol, acetonitrile, DMSO).
-
Temperature Stability: Incubate aliquots of the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability: Expose a set of samples to a controlled light source while keeping a control set in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or GC-MS method.
-
Data Evaluation: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for troubleshooting stability issues.
References
- 1. This compound | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 928-81-4: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 928-81-4 | Benchchem [benchchem.com]
- 4. An enzymatic method for the production of this compound from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. 6-Oxohexanoate | C6H9O3- | CID 5460210 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing degradation of 6-Oxohexanoic acid during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-oxohexanoic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and well-ventilated location.[1] For optimal long-term stability, storage in a freezer at temperatures of -20°C or lower is recommended.[2] The compound should be kept in a tightly sealed container, and for enhanced protection against oxidative degradation, storing under an inert atmosphere, such as nitrogen or argon, is advisable.[2]
Q2: What are the primary pathways through which this compound can degrade during storage?
A2: this compound possesses both an aldehyde and a carboxylic acid functional group, making it susceptible to several degradation pathways. The most common degradation routes include:
-
Oxidation: The aldehyde group is prone to oxidation, which converts it into a carboxylic acid, resulting in the formation of adipic acid.[3][4] This process can be accelerated by the presence of oxygen, light, and elevated temperatures.
-
Aldol Condensation and Polymerization: The aldehyde functionality can undergo self-condensation reactions, particularly in the presence of acidic or basic impurities. This can lead to the formation of dimers, trimers, and higher molecular weight polymers, which may appear as a viscous liquid or a solid precipitate.[5][6]
-
Cyclization/Hydration: While less common for a six-carbon chain, intramolecular reactions can occur. The aldehyde can exist in equilibrium with its cyclic hemiacetal form.
Q3: Are there any visible signs that indicate my this compound may have degraded?
A3: Yes, there are several visual cues that can suggest degradation. These include:
-
Change in Physical State: The compound is typically a solid at room temperature.[7] If it becomes oily, viscous, or develops a syrupy consistency, this could indicate polymerization.
-
Discoloration: A change from a white or off-white solid to a yellow or brownish hue can be a sign of degradation.
-
Insolubility: If the compound does not fully dissolve in solvents in which it is known to be soluble, such as water or organic solvents, this may be due to the presence of insoluble polymers.[8]
Q4: How can degraded this compound impact my experimental results?
A4: Using degraded this compound can have significant consequences for your experiments:
-
Inaccurate Quantification: The presence of impurities will lead to incorrect measurements of the concentration of the active compound.
-
Altered Reactivity: Degradation products can interfere with your intended reactions, leading to unexpected side products, lower yields, and difficulties in purification.
-
Inconsistent Results: The variable composition of a degraded sample will result in poor reproducibility of your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or low yield. | Compound degradation due to improper storage. | 1. Verify the storage conditions (temperature, atmosphere, light exposure). 2. Perform a purity analysis using HPLC or GC-MS to assess the integrity of the compound. 3. If degradation is confirmed, procure a new batch of the compound and store it under the recommended conditions. |
| Compound appears discolored, oily, or has solidified. | Polymerization or other degradation reactions have occurred. | 1. Do not use the compound for experiments where high purity is required. 2. Consider purification by recrystallization or chromatography if a small amount of pure compound is needed, though this may be challenging. 3. It is highly recommended to discard the degraded material and use a fresh, properly stored batch. |
| Difficulty dissolving the compound in a recommended solvent. | Formation of insoluble polymers. | 1. Attempt to dissolve a small amount with gentle heating and sonication. 2. If it remains insoluble, this is a strong indicator of polymerization. 3. Use a fresh vial of the compound. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Presence of degradation products such as adipic acid or oligomers. | 1. Compare the chromatogram with that of a fresh, high-purity standard of this compound. 2. Use mass spectrometry (MS) to identify the molecular weights of the impurity peaks to confirm their identity. |
Data Presentation
The following tables provide illustrative data on the expected degradation of this compound under various storage conditions. This data is based on general principles of aldehyde and carboxylic acid chemistry and is intended to demonstrate trends rather than represent exact experimental values.
Table 1: Illustrative Degradation of this compound Over 12 Months at Different Temperatures
| Storage Temperature (°C) | Atmosphere | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) | Primary Degradation Product |
| 25 | Air | 90 | 82 | 70 | Adipic Acid, Oligomers |
| 4 | Air | 97 | 94 | 90 | Adipic Acid |
| 4 | Inert Gas (N₂) | 99 | 98 | 97 | Minor Oligomers |
| -20 | Air | 99 | 98 | 96 | Minor Adipic Acid |
| -20 | Inert Gas (N₂) | >99.5 | >99 | >99 | Negligible |
| -80 | Inert Gas (N₂) | >99.8 | >99.5 | >99.5 | Negligible |
Table 2: Illustrative Effect of Light and Humidity on Degradation at 25°C
| Condition | Purity after 6 months (%) |
| Stored in the dark, desiccated | 95 |
| Stored in the dark, ambient humidity | 90 |
| Exposed to ambient light, desiccated | 88 |
| Exposed to ambient light, ambient humidity | 80 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a reverse-phase HPLC method for determining the purity of this compound and detecting the presence of adipic acid.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Prepare a stock solution of adipic acid standard at 1 mg/mL in the same diluent.
-
Prepare a working solution of the this compound sample to be tested at approximately 1 mg/mL in the same diluent.
-
-
Data Analysis:
-
Determine the retention times of this compound and adipic acid from the standard injections.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products
This protocol describes a GC-MS method for the identification of volatile and semi-volatile degradation products after derivatization.
-
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Sample Derivatization (Two-Step Methoxyamination and Silylation):
-
Step 1: Methoxyamination:
-
To a dried sample of this compound (approximately 1 mg), add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 60°C for 60 minutes.
-
-
Step 2: Silylation:
-
Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Incubate at 70°C for 30 minutes.
-
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
-
Data Analysis:
-
Identify the peaks of the derivatized this compound and any degradation products by comparing their mass spectra with a spectral library (e.g., NIST).
-
Derivatized adipic acid and oligomers will have characteristic mass spectra.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. Oxidation of Aldehydes and Ketones - GeeksforGeeks [geeksforgeeks.org]
- 5. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 6. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 7. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
optimizing reaction conditions for 6-Oxohexanoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 6-oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common synthesis routes include the ozonolysis of cyclohexene, the oxidation of cyclohexanol or 6-hydroxyhexanoic acid, and enzymatic synthesis from 6-aminohexanoic acid. For aryl-substituted derivatives, Friedel-Crafts acylation is a standard method.[1][2]
Q2: I am getting a low yield in my synthesis. What are the general factors I should investigate?
A2: Low yields can result from several factors, including suboptimal reaction conditions (temperature, pH, reaction time), impure starting materials, or inefficient purification. For enzymatic reactions, the presence of byproducts like hydrogen peroxide can deactivate the enzyme and lower the yield.[3][4]
Q3: What are the typical solvents used for the synthesis and purification of this compound and its derivatives?
A3: Dichloromethane is commonly used as a solvent for synthesis reactions like Friedel-Crafts acylation.[3] For purification, recrystallization can be performed from solvent systems like ethanol/water or ethyl acetate/heptane.[5] In reversed-phase chromatography, a mixture of acetonitrile and water with an acidic modifier is often used.[6]
Q4: How can I effectively purify crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization is effective for removing impurities with different solubility profiles. For higher purity, especially with complex mixtures, silica gel column chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended.[5][6]
Q5: Are there any specific safety precautions I should take when synthesizing this compound?
A5: Yes, standard laboratory safety precautions should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When working with ozone for ozonolysis, it is crucial to perform the reaction in a well-ventilated fume hood behind a safety shield due to the toxicity and potential for explosive reactions of ozone.[1]
Troubleshooting Guides
Chemical Synthesis (Ozonolysis of Cyclohexene)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete ozonolysis. | Ensure a blue color persists in the solution, indicating an excess of ozone. Pass nitrogen through the solution after the reaction to remove excess ozone.[1] |
| Inefficient work-up. | For oxidative work-up to yield the carboxylic acid, ensure complete reaction with the oxidizing agent (e.g., hydrogen peroxide). For reductive work-up to an aldehyde, ensure the complete quenching of the ozonide with a reducing agent like dimethyl sulfide.[4] | |
| Formation of byproducts. | Ozonolysis can lead to the formation of other oxygenated products like adipaldehyde and adipic acid.[7] Optimize reaction conditions (temperature, solvent) to favor the desired product. | |
| Presence of Peroxidic Residues | Incomplete quenching of the ozonide. | The ozonolysis reaction produces potentially explosive peroxidic intermediates. Ensure thorough quenching with a reducing agent after the reaction is complete.[1] |
| Difficulty in Product Isolation | Product is in ester form (methyl 6-oxohexanoate). | If methanol is used as a solvent during ozonolysis, the product will be the methyl ester. Saponification (hydrolysis with a base) followed by acidification is necessary to obtain the carboxylic acid.[1] |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion and improve phase separation. |
Enzymatic Synthesis (from 6-Aminohexanoic Acid)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Enzyme deactivation by hydrogen peroxide. | Hydrogen peroxide is a byproduct of the ω-amino group-oxidizing enzyme (ω-AOX) reaction and can deactivate the enzyme. Add catalase to the reaction mixture to decompose the hydrogen peroxide.[4][8] |
| Suboptimal pH or temperature. | The optimal pH for the ω-AOX from Phialemonium sp. is around 7.0, and the optimal temperature is 30°C. Ensure these parameters are maintained.[4] | |
| Insufficient enzyme concentration. | Increase the concentration of the ω-AOX to improve the conversion rate. | |
| Incomplete Conversion of Starting Material | Insufficient reaction time. | The conversion of 200 mM 6-aminohexanoic acid can take up to 30 hours under optimal conditions.[8] Monitor the reaction progress over time to determine the optimal reaction duration. |
Purification (Recrystallization and Chromatography)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Crystal Formation during Recrystallization | Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals.[5] | |
| Incorrect solvent system. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/heptane.[5] | |
| Peak Tailing in HPLC | Secondary interactions with the silica stationary phase. | For acidic compounds, residual silanol groups on the column can cause tailing. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase to suppress these interactions.[6] |
| Incorrect mobile phase pH. | The pH of the mobile phase should be at least 2 units below the pKa of the carboxylic acid to ensure it is in its protonated, less polar form.[6] | |
| Poor Separation of Impurities | Inappropriate mobile phase gradient. | Optimize the gradient profile in your HPLC method. A shallower gradient can improve the resolution between closely eluting compounds. |
| Column overload. | Reduce the amount of sample injected onto the column.[6] |
Experimental Protocols
Synthesis of Methyl 6-Oxohexanoate via Ozonolysis of Cyclohexene
This protocol is adapted from a published procedure and should be performed with caution in a well-ventilated fume hood.[1]
Materials:
-
Cyclohexene
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ozone (O₃)
-
Nitrogen (N₂)
-
p-Toluenesulfonic acid (TsOH)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
0.1 N Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
Procedure:
-
In a three-necked round-bottomed flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer, dissolve cyclohexene (0.075 mol) in a mixture of dichloromethane (250 mL) and methanol (50 mL).
-
Cool the flask to -78°C using a dry ice/isopropanol bath.
-
Bubble ozone through the solution with stirring until the solution turns a persistent blue color.
-
Stop the ozone flow and purge the solution with nitrogen until the blue color disappears.
-
For oxidative workup leading to the ester, add p-toluenesulfonic acid (10% w/w) and allow the solution to warm to room temperature, stirring for 4 hours.
-
Wash the solution sequentially with 0.1 N HCl, 10% NaOH, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude methyl 6-oxohexanoate can be purified by short-path distillation.
Enzymatic Synthesis of this compound
This protocol is based on the use of ω-amino group-oxidizing enzyme (ω-AOX).[4][8]
Materials:
-
6-aminohexanoic acid
-
ω-amino group-oxidizing enzyme (ω-AOX)
-
Catalase
-
Potassium phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
Prepare a solution of 200 mM 6-aminohexanoic acid in 0.1 M potassium phosphate buffer (pH 7.0).
-
Add ω-AOX (0.3 U) and catalase (20 U) to the solution.
-
Incubate the reaction mixture at 30°C with shaking for 30 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, the product can be isolated and purified using standard techniques.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and its Derivatives
| Synthesis Method | Starting Material | Typical Yield | Key Advantages | Key Disadvantages |
| Ozonolysis | Cyclohexene | 65-72% (for methyl ester)[9] | Readily available starting material. | Requires specialized equipment for ozone generation; potential for explosive peroxide formation.[1] |
| Enzymatic Synthesis | 6-Aminohexanoic acid | Up to 100%[8] | High selectivity and yield; mild reaction conditions. | Enzymes can be expensive and sensitive to reaction conditions.[8] |
| Friedel-Crafts Acylation | Adipic anhydride and an aromatic compound | Varies depending on substrate | Versatile for synthesizing aryl-substituted derivatives. | Requires a Lewis acid catalyst and anhydrous conditions. |
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 6-hydroxyhexanoic acid, 1191-25-9 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. This on reductive ozonolysis yields A 6oxoheptanal class 12 chemistry CBSE [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 6-(Dioctadecylamino)-6-oxohexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. This compound | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Commercial 6-Oxohexanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of commercial 6-oxohexanoic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial this compound?
A1: While the exact impurity profile can vary between suppliers, common impurities in commercially available this compound may include:
-
Starting materials from synthesis: Depending on the synthetic route, these could include precursors like adipic acid or cyclohexanone.
-
Byproducts of synthesis: These can include products from side reactions such as over-oxidation or incomplete reactions. For instance, if synthesized from 6-hydroxyhexanoic acid, residual starting material or other oxidation products could be present.
-
Solvents: Residual solvents from the synthesis and purification process.
-
Water: Due to the hygroscopic nature of carboxylic acids.
-
Related compounds: Such as adipic acid or other short-chain dicarboxylic acids.
Q2: What is the recommended first step to assess the purity of my commercial this compound?
A2: A simple melting point determination is a good initial assessment. A broad melting range or a melting point lower than the literature value (if available for the crystalline form) suggests the presence of impurities. For a more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization is a cost-effective and scalable method for removing impurities with different solubility profiles.[1]
-
Silica gel column chromatography is effective for separating impurities with polarities similar to this compound.[1]
-
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) can be used for high-purity isolation, especially for removing structurally similar impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Inappropriate solvent choice.- Insufficient solvent volume. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for carboxylic acids include water, ethanol/water mixtures, or ethyl acetate/heptane systems.[1]- Gradually add more hot solvent until the compound dissolves. |
| Oiling out instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Insoluble impurities are present. | - Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of additional hot solvent.- Perform a hot filtration to remove insoluble impurities before cooling.[1] |
| No crystals form upon cooling. | - The solution is not saturated.- The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.[1]- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Low recovery of purified product. | - Too much solvent was used.- The crystals were washed with a solvent at room temperature. | - Use the minimum amount of hot solvent necessary for dissolution.- Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[1] |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities (overlapping bands/peaks). | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the mobile phase polarity. A gradient elution, starting with a non-polar solvent and gradually increasing polarity (e.g., heptane to ethyl acetate/heptane), can be effective.[1]- Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a carboxylic acid, adding a small amount of acetic or formic acid to the mobile phase can help to reduce tailing and improve elution by protonating the analyte. |
| Cracked or channeled silica gel bed. | - Improper column packing. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, heptane, and mixtures thereof) at room and elevated temperatures to find a suitable solvent or solvent system where the compound is sparingly soluble at room temperature and very soluble when hot.[1]
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to achieve complete dissolution.[1]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1]
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation. Slow cooling generally leads to purer crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Silica Gel Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane).[1]
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring a uniform and bubble-free stationary phase.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.[1]
-
Elution: Begin eluting the column with a non-polar solvent. The polarity of the eluent can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) to facilitate the elution of the compound.[1]
-
Fraction Collection: Collect the eluate in fractions.[1]
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Data Presentation
The following table presents illustrative data on the expected purity of this compound after applying different purification methods. Actual results will vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Typical Recovery (%) |
| Recrystallization | 90 | 97-98 | >99 | 70-85 |
| Silica Gel Chromatography | 90 | 98-99 | >99.5 | 60-80 |
| Preparative RP-HPLC | 98 | >99.8 | N/A | 50-70 |
Note: This data is illustrative and serves as a general guideline.
Visualizations
Experimental Workflow for Purification and Analysis
Caption: Workflow for the purification and subsequent purity analysis of this compound.
Troubleshooting Logic for Recrystallization
Caption: A logical diagram for troubleshooting common issues during recrystallization.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 6-Oxohexanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 6-oxohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[3][4] For a polar compound like this compound, common matrix components in biological samples (e.g., phospholipids, salts, and endogenous metabolites) can significantly interfere with its ionization in the MS source.[5][6]
Q2: What are the primary causes of matrix effects in the LC-MS analysis of this compound?
A2: The primary causes of matrix effects for this compound are:
-
Competition for Ionization: Co-eluting compounds can compete with this compound for the limited charge in the electrospray ionization (ESI) source, leading to ion suppression.[7]
-
Ion Source Contamination: Non-volatile matrix components, particularly phospholipids, can accumulate in the ion source, leading to a gradual decrease in signal intensity and reproducibility.[6]
-
Changes in Droplet Properties: High concentrations of matrix components can alter the surface tension and viscosity of the ESI droplets, affecting the efficiency of solvent evaporation and ion formation.[8]
Q3: Is derivatization necessary for the LC-MS analysis of this compound?
A3: While not strictly necessary, derivatization is highly recommended for the analysis of this compound, especially in complex matrices.[9][10] Derivatization can:
-
Improve Chromatographic Retention: As a polar molecule, this compound may have poor retention on reversed-phase columns. Derivatization increases its hydrophobicity, leading to better retention and separation from polar matrix components.[11][12]
-
Enhance Ionization Efficiency: Derivatizing agents can introduce a readily ionizable group, significantly increasing the signal intensity in the mass spectrometer.[13][14]
-
Improve Specificity: Derivatization can create a unique fragment ion for the analyte, improving the specificity of the MS/MS detection.[15]
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects.[7][16][17] A SIL-IS, such as this compound-d4, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to accurate and precise quantification.[18]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on overcoming matrix effects.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much sample. | Dilute the sample or reduce the injection volume. |
| Incompatible Injection Solvent: The solvent in which the sample is dissolved is much stronger than the initial mobile phase.[19] | Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase. | |
| Secondary Interactions: The acidic nature of this compound can lead to interactions with active sites on the column. | Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to keep the analyte in its protonated form. Consider using a column with a deactivated surface. | |
| Column Contamination: Buildup of matrix components on the column.[2] | Implement a more rigorous sample cleanup procedure. Use a guard column. Develop a column washing method to be run between sample batches. | |
| Low Signal Intensity or No Peak Detected | Severe Ion Suppression: High levels of co-eluting matrix components, particularly phospholipids in plasma or serum samples.[6][20] | Improve Sample Preparation: Switch from simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5] Incorporate a specific phospholipid removal step (e.g., using Phree™ or HybridSPE® plates).[3][5] |
| Poor Ionization: Suboptimal MS source parameters. | Optimize source parameters such as capillary voltage, gas flow rates, and temperature for this compound (or its derivative). | |
| Inefficient Derivatization (if applicable): The derivatization reaction may be incomplete. | Ensure the derivatization reagent is fresh and the reaction conditions (time, temperature, pH) are optimized. Ensure the sample is dry before adding the reagent if water interferes with the reaction.[21] | |
| Poor Reproducibility (High %CV) | Inconsistent Matrix Effects: Variability in the matrix composition between different samples.[22][23] | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[16][18] |
| Carryover: Analyte from a previous injection is interfering with the current one. | Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between runs.[1] | |
| Sample Degradation: this compound may not be stable under the storage or sample processing conditions.[24] | Store samples at -80°C and minimize freeze-thaw cycles. Process samples on ice if thermal degradation is a concern. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of this compound from biological fluids like plasma or urine.
-
Sample Aliquoting: Transfer 100 µL of the sample into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a SIL-IS solution (e.g., this compound-d4 at 1 µg/mL).
-
Acidification: Add 10 µL of 1 M HCl to acidify the sample.
-
Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol enhances the detection of this compound in negative ion mode LC-MS/MS.[25]
-
Reagent Preparation:
-
3-NPH solution: 200 mM 3-nitrophenylhydrazine hydrochloride in 50:50 acetonitrile:water.
-
EDC solution: 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride with 6% pyridine in 50:50 acetonitrile:water.
-
-
Derivatization Reaction:
-
To the dried extract from the sample preparation step, add 20 µL of the 3-NPH solution and 20 µL of the EDC solution.
-
Incubate at 40°C for 30 minutes.
-
-
Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid in water.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide representative data on the effectiveness of different strategies in mitigating matrix effects for short-chain fatty acids, which are structurally similar to this compound.
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Protein Precipitation | Propranolol | Plasma | ~25% (due to suppression) | [8] |
| HybridSPE®-Phospholipid | Propranolol | Plasma | 94-102% | [8][26] |
| Liquid-Liquid Extraction | Short-Chain Fatty Acids | Plasma | 95-105% | [27] |
| Solid-Phase Extraction | Short-Chain Fatty Acids | Feces | 93.1-108.7% | [28] |
Table 2: Matrix Effect Values for Different Analytes and Matrices
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
| Analyte Class | Matrix | Matrix Effect (%) | Reference |
| Organic Acids | Aerosol Filter Extract | 89.9 - 113.8% | [22] |
| 2,6-dimethyl-4-nitrophenol | Aerosol Filter Extract | 158.2% (enhancement) | [22] |
| Various Drugs | Plasma | Can be as low as 25% (suppression) | [8] |
Visualizations
Caption: A logical workflow for troubleshooting and overcoming matrix effects.
Caption: A typical sample preparation workflow for this compound analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. journals.plos.org [journals.plos.org]
- 19. agilent.com [agilent.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 25. lipidmaps.org [lipidmaps.org]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. mdpi.com [mdpi.com]
- 28. mdpi.com [mdpi.com]
troubleshooting peak tailing for 6-Oxohexanoic acid in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 6-Oxohexanoic acid, with a primary focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can compromise the accuracy and precision of quantitative analysis. For this compound, an acidic compound, peak tailing is often observed. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: Why is my this compound peak tailing?
Answer:
Peak tailing for this compound in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase, or by issues related to the mobile phase and analytical column. The most common culprits include:
-
Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based columns can interact with the carboxyl group of this compound, leading to a secondary, undesirable retention mechanism that causes peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the this compound and the residual silanol groups.[2][3] With a predicted pKa of approximately 4.70, if the mobile phase pH is close to or above this value, the this compound will be partially or fully ionized (deprotonated), increasing its affinity for interaction with the stationary phase and causing tailing.[4][5][6]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.[2]
-
Column Degradation: Over time, columns can degrade due to contamination or loss of stationary phase, resulting in poor peak shapes.[2]
-
Extra-column Effects: Dead volume within the HPLC system, such as in tubing or fittings, can contribute to band broadening and peak tailing.[2]
Question: How can I eliminate peak tailing for this compound?
Answer:
A systematic approach to troubleshooting is recommended. Start by addressing the most likely causes related to the mobile phase and then move on to column and system considerations.
1. Mobile Phase Optimization:
-
Adjust Mobile Phase pH: This is the most critical parameter. To ensure this compound is in its neutral, protonated form and to suppress the ionization of residual silanols, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa. For this compound (pKa ≈ 4.70), a mobile phase pH of 2.5 - 3.0 is recommended.[4][5][6] This can be achieved by adding a small amount of an acidifier to the aqueous component of your mobile phase.
-
Increase Buffer Concentration: Using a buffer in your mobile phase helps to maintain a stable pH. If you are already using a buffer, increasing its concentration (typically in the range of 20-50 mM) can sometimes improve peak shape by more effectively masking residual silanol sites.
2. Column Selection and Care:
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a significantly reduced number of free silanol groups, which minimizes the potential for secondary interactions.
-
Consider a Specialized Column: For the analysis of organic acids, specialized columns are available. These include polar-embedded phases or columns specifically designed for aqueous mobile phases, which can offer improved peak shape for polar acidic compounds.[7]
-
Column Flushing and Regeneration: If you suspect column contamination, flushing with a strong solvent (as recommended by the column manufacturer) may help. In some cases, a regeneration procedure can restore column performance.
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants in the sample and extend its lifetime.
3. Injection and System Optimization:
-
Reduce Sample Concentration: Prepare a dilution series of your sample and inject each. If peak shape improves at lower concentrations, you may be experiencing column overload.
-
Minimize Extra-column Volume: Ensure that all tubing is as short as possible and that the internal diameter is appropriate for your system to reduce dead volume.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis?
A1: A good starting point for a reversed-phase separation of this compound would be a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier to adjust the pH to around 2.5-3.0. Common modifiers include 0.1% formic acid or 0.1% phosphoric acid.[7][8]
Q2: What type of HPLC column is best for this compound?
A2: A standard C18 column with high-purity silica and end-capping is often suitable. For persistent peak tailing, consider a column with a polar-embedded stationary phase or a column specifically designed for organic acid analysis.[7]
Q3: Can I use a different organic solvent instead of acetonitrile?
A3: Yes, methanol can also be used as the organic modifier. The selectivity of your separation may change, so some method re-optimization might be necessary.
Q4: My peak is still tailing after adjusting the pH. What should I do next?
A4: If pH adjustment does not resolve the issue, systematically check for other causes as outlined in the troubleshooting guide. This includes evaluating for column overload, column degradation, and extra-column effects. If using an older column, it may be time for a replacement.
Q5: How do I know if my column is overloaded?
A5: To check for column overload, prepare and inject a series of increasingly dilute samples. If the peak shape becomes more symmetrical at lower concentrations, this is a strong indication of mass overload.[2]
Quantitative Data Summary
The following table summarizes key parameters for troubleshooting peak tailing of this compound.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | To ensure this compound (pKa ≈ 4.70) is fully protonated and to suppress silanol ionization.[4][5][6] |
| Buffer Concentration | 20 - 50 mM | To maintain a stable pH and help mask residual silanol interactions. |
| Acidic Modifier | 0.1% Formic Acid or 0.1% Phosphoric Acid | To achieve and maintain the desired low pH of the mobile phase.[7][8] |
| Column Type | C18 (end-capped, high-purity silica) or Polar-Embedded | To minimize secondary interactions with residual silanols.[7] |
| Injection Volume | 5 - 20 µL (analyte concentration dependent) | To avoid column overload. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol outlines a systematic approach to optimizing the mobile phase pH to improve the peak shape of this compound.
-
Prepare Stock Solutions:
-
Aqueous Component (A): Prepare 1L of HPLC-grade water.
-
Organic Component (B): Prepare 1L of HPLC-grade acetonitrile.
-
Acidic Modifier: Prepare a 1% solution of formic acid in water.
-
-
Prepare Mobile Phases:
-
Prepare a series of mobile phases with a fixed organic content (e.g., 30% acetonitrile) and varying pH values. For each, mix 700 mL of water with 300 mL of acetonitrile.
-
Mobile Phase 1 (pH ~4.5): No acid modifier.
-
Mobile Phase 2 (pH ~3.5): Add a small, measured amount of the 1% formic acid solution to the aqueous component before mixing with acetonitrile.
-
Mobile Phase 3 (pH ~2.7): Add a larger, measured amount of the 1% formic acid solution to achieve the target pH. Use a calibrated pH meter for accurate measurement of the aqueous portion before adding the organic solvent.
-
-
Equilibrate the System:
-
Flush the HPLC system and column with each mobile phase for at least 15-20 minutes before injecting the sample.
-
-
Inject Standard and Analyze:
-
Inject a standard solution of this compound.
-
Monitor the peak shape (asymmetry factor) for each mobile phase condition.
-
-
-
Select the mobile phase pH that provides the most symmetrical peak.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Effect of mobile phase pH on analyte-stationary phase interactions.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. This compound CAS#: 928-81-4 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. Separation of 6-(Dioctadecylamino)-6-oxohexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Hexanoic acid, 6-hydroxy-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Derivatization for 6-Oxohexanoic Acid in GC-MS Analysis
Welcome to the technical support center for the GC-MS analysis of 6-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your derivatization efficiency and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: Direct GC-MS analysis of this compound is challenging due to its low volatility and thermal instability, which stem from the presence of both a carboxylic acid and a ketone functional group.[1] Derivatization is a crucial step to convert the polar analyte into a more volatile and thermally stable compound suitable for gas chromatography.[2][3][4] This process reduces the polarity of the molecule, minimizing interactions with the GC system and improving peak shape.[3]
Q2: What is the most common derivatization method for this compound and other keto acids?
A2: The most widely recommended method is a two-step derivatization process involving methoximation followed by silylation.[1][5]
-
Methoximation: This step converts the ketone group into a methoxime derivative. This is critical for "locking" the carbonyl group in a stable form, which prevents tautomerization (the equilibrium between the keto and enol forms).[1][6][7] Preventing tautomerization is essential as it can otherwise lead to multiple derivative peaks for a single analyte, complicating data analysis.[1][6][7]
-
Silylation: This second step targets the carboxylic acid group, converting it into a trimethylsilyl (TMS) ester.[1] This reaction replaces the active hydrogen on the hydroxyl group with a TMS group, which significantly increases the molecule's volatility and thermal stability.[6][7]
Q3: Which silylating reagents are recommended for this procedure?
A3: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used silylating reagents.[6][7] MSTFA is often preferred because its by-products are highly volatile and typically do not interfere with the chromatography of early-eluting peaks.[8] A catalyst, such as trimethylchlorosilane (TMCS), is often added at a low concentration (e.g., 1%) to increase the reactivity of the silylating agent, especially for hindered functional groups.[8]
Troubleshooting Guide
Problem 1: I am observing multiple peaks for my this compound standard.
-
Possible Cause A: Incomplete Methoximation. If the ketone group is not fully derivatized, tautomerization can occur, leading to the formation of multiple silylated derivatives.[1][6]
-
Possible Cause B: Incomplete Silylation. If the carboxylic acid group is not fully derivatized, you may see the peak for the original polar analyte, which will likely have poor peak shape and a different retention time.[2]
-
Possible Cause C: Presence of Moisture. Silylating reagents are highly sensitive to moisture.[4][8] Water in your sample or solvent will react with the silylating agent, reducing its availability to derivatize your analyte and can also cause the hydrolysis of already formed TMS derivatives.[3]
Problem 2: My chromatogram shows significant peak tailing for the derivatized analyte.
-
Possible Cause A: Active Sites in the GC System. The presence of active sites, such as free silanol groups in the injector liner or the column, can interact with any remaining polar sites on the analyte, causing peak tailing.[3]
-
Solution: Use a deactivated inlet liner. Regularly condition your GC column according to the manufacturer's instructions. If the column is old, it may need to be trimmed from the inlet side or replaced.
-
-
Possible Cause B: Incomplete Derivatization. As mentioned above, if the derivatization is incomplete, the polar nature of the underivatized or partially derivatized analyte will lead to strong interactions with the stationary phase.[3]
-
Solution: Re-optimize your derivatization protocol as described in Problem 1.
-
Problem 3: The derivatization reaction appears to be inefficient, with low product yield.
-
Possible Cause A: Improper Reagent-to-Analyte Ratio. An insufficient amount of derivatizing reagent will lead to an incomplete reaction.
-
Solution: It is recommended to use a significant molar excess of the silylating reagent to the number of active hydrogens in the sample.
-
-
Possible Cause B: Suboptimal Reaction Conditions. The time and temperature of the incubation steps are critical for reaction completion.
-
Solution: Refer to the quantitative data tables below for recommended starting points and optimize from there. For silylation, temperatures between 60°C and 80°C for 30 to 90 minutes are common.[10]
-
Quantitative Data Summary
The efficiency of the derivatization reaction is highly dependent on the reaction conditions. The following tables summarize typical parameters for the two-step methoximation and silylation procedure.
Table 1: Methoximation Reaction Parameters
| Parameter | Value | Source(s) |
| Reagent | Methoxyamine hydrochloride in Pyridine | [5][6][7] |
| Concentration | 20 mg/mL | [10] |
| Incubation Temperature | 30°C - 60°C | [5][9] |
| Incubation Time | 60 - 90 minutes | [5][9] |
Table 2: Silylation Reaction Parameters
| Parameter | Value | Source(s) |
| Reagent | MSTFA + 1% TMCS or BSTFA + 1% TMCS | [6][7][8] |
| Incubation Temperature | 37°C - 80°C | [6][8][10] |
| Incubation Time | 30 - 90 minutes | [6][8][10] |
Experimental Protocols
Detailed Two-Step Derivatization Protocol for this compound
This protocol is a generalized procedure based on common practices for keto acid analysis.[1][5][6][8]
1. Sample Preparation:
- Accurately transfer your sample containing this compound to a GC vial.
- If using an internal standard, add it at this stage.
- Evaporate the solvent to complete dryness under a gentle stream of nitrogen or by lyophilization. It is critical that the sample is anhydrous.[8]
2. Methoximation:
- Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
- Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
- Incubate the mixture at 60°C for 60 minutes.[5]
- Allow the vial to cool to room temperature.
3. Silylation:
- Add 90 µL of MSTFA + 1% TMCS to the methoximated sample.
- Cap the vial tightly and vortex for 30 seconds.
- Incubate the mixture at 60°C for 30 minutes.[8]
- Allow the vial to cool to room temperature before GC-MS analysis.
4. GC-MS Analysis:
- Inject 1 µL of the derivatized sample into the GC-MS.
- Suggested GC oven program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[5] These parameters should be optimized for your specific instrument and column.
Visualizations
Caption: Workflow for the two-step derivatization of this compound.
Caption: Troubleshooting logic for multiple peaks in GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. benchchem.com [benchchem.com]
- 9. palsystem.com [palsystem.com]
- 10. iris.unitn.it [iris.unitn.it]
minimizing by-product formation in the oxidation of 6-hydroxyhexanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of 6-hydroxyhexanoic acid (6-HHA) to valuable chemical intermediates. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guides
Problem 1: Low Yield of Adipic Acid and Presence of Multiple By-products
Symptoms:
-
The final product mixture shows a low percentage of the desired dicarboxylic acid.
-
Analytical techniques such as GC-MS or HPLC reveal the presence of several unexpected peaks, indicating a mixture of by-products.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Oxidation | The reaction may not have proceeded to completion. Extend the reaction time or consider a moderate increase in temperature. For biocatalytic processes, ensure the cells are active and incubation times are sufficient. |
| Over-oxidation | The desired product might be degrading under harsh conditions. Reduce the concentration of the oxidizing agent, lower the reaction temperature, or decrease the reaction time. In some catalytic systems, ionic liquids can be used to inhibit the over-oxidation of the target product.[1] |
| Incorrect pH | The pH of the reaction medium is critical, especially for biocatalytic oxidations. For processes using Gluconobacter oxydans, maintaining a pH between 5.0 and 6.0 is crucial for the sequential oxidation to proceed efficiently.[2] Regularly monitor and adjust the pH as needed. |
| Catalyst Deactivation | The catalyst may have lost its activity. For heterogeneous catalysts, consider regeneration or using a fresh batch. In biocatalytic systems, cell viability might be compromised; ensure optimal culture and reaction conditions. |
| Insufficient Oxygen | In aerobic oxidations, a lack of dissolved oxygen can be a limiting factor. Increase the aeration rate or agitation speed to improve oxygen transfer into the reaction medium. |
Problem 2: Accumulation of Aldehyde Intermediates
Symptoms:
-
Significant accumulation of intermediates such as 6-oxohexanoic acid or hexanedial is observed in the reaction mixture.[2][3]
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst Concentration | In biocatalytic systems, a low cell concentration can lead to the accumulation of aldehyde intermediates as the enzymatic activity for aldehyde oxidation becomes a bottleneck.[2] Increasing the catalyst or cell mass can help drive the reaction towards the desired dicarboxylic acid. |
| Sub-optimal Reaction Conditions | The conditions may favor the formation of the aldehyde but not its subsequent oxidation. Adjusting the pH, temperature, or co-factor availability (in enzymatic reactions) can enhance the conversion of the aldehyde intermediate. |
Frequently Asked Questions (FAQs)
Q1: What are the common by-products observed during the oxidation of 6-hydroxyhexanoic acid?
A1: Common by-products include the intermediate this compound, which is formed from the oxidation of the hydroxyl group of 6-HHA.[1] In biocatalytic pathways, other intermediates such as hexanedial and 6-hydroxyhexanal can also be present.[2] In some bacterial systems, a non-metabolizable by-product, 2-tetrahydrofuranacetic acid, has been identified.[4]
Q2: How can I selectively oxidize 6-hydroxyhexanoic acid to adipic acid?
A2: Achieving high selectivity depends on the chosen catalytic system and reaction conditions.
-
Biocatalysis: Using whole-cell biocatalysts like Gluconobacter oxydans can lead to very high selectivity (over 99%) for adipic acid under optimized pH (5.0-6.0) and aeration conditions.[2] Recombinant E. coli expressing specific dehydrogenases is another promising approach.[5]
-
Chemcatalysis: Platinum-based nanocatalysts supported on materials like TiO2 have shown high yields (e.g., 85.6%) under relatively mild conditions. The use of an ionic liquid can further enhance selectivity by preventing over-oxidation.[1]
Q3: What analytical methods are recommended for monitoring the reaction and quantifying by-products?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the various components in the reaction mixture, including the starting material, product, and by-products.[3] High-Performance Liquid Chromatography (HPLC) is also widely used for the analysis of non-volatile compounds in the reaction mixture.
Q4: Are there established protocols for purifying the final adipic acid product?
A4: Yes, a common method for purification is through crystallization. The crude product can be dissolved in hot water, and upon cooling, the adipic acid will crystallize, leaving many impurities in the solution. Washing the crystals with cold water further enhances purity.[2] For removing certain impurities, treatment with nitric acid followed by recrystallization from water can be effective.[6][7]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Oxidation of 6-Hydroxyhexanoic Acid Precursors to Adipic Acid
| Catalytic System | Substrate | Yield of Adipic Acid (%) | Key By-products/Intermediates | Reference |
| Gluconobacter oxydans | 1,6-Hexanediol | >99 | 6-Hydroxyhexanoic acid, Aldehydes | [2] |
| Pt/TiO₂ with Ionic Liquid | 6-Hydroxyhexanoic acid | 85.6 | This compound | [1] |
| Pd/HAP | 1,6-Hexanediol | 89 | 6-Hydroxyhexanoic acid | [1] |
Experimental Protocols
Protocol 1: Biocatalytic Oxidation using Gluconobacter oxydans
This protocol is adapted from a study achieving over 99% yield of adipic acid from 1,6-hexanediol via 6-HHA.[2]
-
Pre-culture Preparation: Inoculate a suitable medium with Gluconobacter oxydans and incubate at 30°C with shaking for 48 hours.
-
Reaction Setup:
-
Prepare a reaction mixture containing the substrate (e.g., 10 g/L of 1,6-hexanediol) in a suitable buffer (e.g., sodium phosphate buffer).
-
Add the prepared G. oxydans cells to the reaction mixture.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 30°C.
-
Continuously monitor and control the pH of the reaction mixture between 5.0 and 5.5 by adding a base (e.g., NaOH solution).
-
Ensure high dissolved oxygen levels through vigorous agitation and aeration.
-
-
Monitoring: Periodically take samples and analyze the composition of the reaction mixture using GC-MS or HPLC to track the consumption of the starting material and the formation of intermediates and the final product.
-
Product Isolation and Purification:
-
After the reaction is complete, remove the cells by centrifugation.
-
Adjust the pH of the supernatant to precipitate the adipic acid.
-
Collect the crystals by filtration, wash with cold water, and dry.
-
Protocol 2: Purification of Adipic Acid by Recrystallization
This is a general protocol for purifying crude adipic acid.
-
Dissolution: Dissolve the crude adipic acid in a minimal amount of hot water (near boiling).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified adipic acid crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
Caption: Experimental workflow for the oxidation of 6-hydroxyhexanoic acid and purification of adipic acid.
Caption: Simplified reaction pathway for the oxidation of 6-hydroxyhexanoic acid to adipic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. hmdb.ca [hmdb.ca]
- 5. Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3790626A - Purification of adipic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating the Challenges of 6-Oxohexanoic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-oxohexanoic acid. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of this compound and the common challenges encountered during its use in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in biological assays?
A1: this compound, also known as adipic semialdehyde, is a six-carbon straight-chain fatty acid containing both a carboxylic acid and an aldehyde functional group.[1] The presence of the aldehyde group makes the molecule highly reactive and prone to degradation under typical biological assay conditions. This instability can lead to a decrease in the effective concentration of the compound during an experiment, resulting in inaccurate and unreliable data.
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: The stability of this compound is influenced by several factors, including:
-
pH: The aldehyde group is susceptible to both acid- and base-catalyzed reactions.
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
Buffer Composition: Nucleophilic components in common biological buffers (e.g., amine groups in Tris buffer) can react with the aldehyde group.
-
Presence of Oxidizing Agents: Aldehydes can be easily oxidized to carboxylic acids.
-
Enzymatic Degradation: Cellular enzymes may metabolize this compound.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: To ensure the integrity of your this compound stock solutions, follow these recommendations:
-
Solvent Selection: Prepare stock solutions in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a concentrated stock solution (e.g., 100 mM) to minimize the volume added to your assay, thereby reducing the introduction of potentially destabilizing solvent.
-
Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Minimize Incubation Time: Reduce the exposure time of the cells to this compound as much as experimentally feasible.
-
Prepare Fresh Working Solutions: Prepare the final dilution of this compound in the cell culture medium immediately before adding it to the cells. Do not store diluted solutions.
-
Evaluate Media Components: Be aware that components in complex cell culture media, such as amino acids and vitamins, can potentially react with the aldehyde group.
-
Control for Degradation: As a control, incubate this compound in the cell culture medium for the duration of the experiment without cells. Analyze the remaining concentration of the compound at the end of the incubation period using a suitable analytical method like HPLC to quantify its stability under your specific assay conditions.
Issue 2: Artifactual Results in Cell Viability Assays (e.g., MTT, XTT)
Possible Cause: Direct reduction of tetrazolium salts by the aldehyde group of this compound or interference from its degradation products. Aldehydes can also induce oxidative stress, which may affect the readout of these assays.[2][3][4]
Troubleshooting Steps:
-
Include a No-Cell Control: Run a control plate with the same concentrations of this compound in the assay medium but without cells. This will help to identify any direct reduction of the tetrazolium dye by the compound.
-
Use an Alternative Viability Assay: Consider using a non-enzymatic viability assay that is less susceptible to interference from reducing agents. Examples include the trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
-
Confirm Cytotoxicity with Multiple Assays: To validate your findings, use at least two different cell viability assays that rely on different cellular mechanisms.
Issue 3: Variable Enzyme Kinetics or Inhibition Data
Possible Cause: Reaction of this compound with the enzyme or buffer components, or its degradation during the assay.
Troubleshooting Steps:
-
Buffer Selection: Avoid using buffers with primary or secondary amine groups, such as Tris. Phosphate buffers (e.g., potassium phosphate) are generally a better choice for assays involving aldehydes.[5] An enzymatic method for the production of this compound demonstrated stability at pH 7.0 in a 0.1 M potassium phosphate buffer at 30°C.[5]
-
pH and Temperature Optimization: Conduct preliminary experiments to determine the optimal pH and temperature that balance enzyme activity and the stability of this compound. A study on the enzymatic production of this compound found optimal conditions to be pH 7.0 and 30°C.[6]
-
Pre-incubation Controls: Pre-incubate the enzyme with the buffer and other assay components before adding this compound to check for any time-dependent inactivation of the enzyme by the buffer.
-
Monitor Compound Stability: Use an analytical method like HPLC to monitor the concentration of this compound over the time course of the enzyme assay to ensure its stability under the chosen conditions.
Quantitative Data Summary
While specific quantitative data on the degradation rate of this compound under various biological assay conditions is limited in the literature, the following table summarizes key stability-related parameters based on available information and general chemical principles of aldehydes.
| Parameter | Recommended Condition | Rationale |
| Storage Solvent | Anhydrous DMSO | Minimizes hydrolysis and other solvent-mediated degradation. |
| Storage Temperature | -80°C | Reduces the rate of chemical degradation. |
| Assay Buffer | Phosphate-based buffers (e.g., PBS) | Avoids reaction with nucleophilic amine groups present in buffers like Tris. |
| Assay pH | Neutral (around 7.0) | Balances stability, as aldehydes can be susceptible to both acid and base-catalyzed degradation.[5] |
| Assay Temperature | 30°C or lower if possible | Minimizes thermal degradation.[6] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under a fume hood, accurately weigh the desired amount of this compound.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Monitoring the Stability of this compound in Assay Buffer by HPLC
-
Objective: To determine the degradation rate of this compound in a specific biological buffer over time.
-
Materials: Prepared stock solution of this compound, the biological buffer of interest (e.g., PBS, pH 7.4), HPLC system with a C18 column and UV detector.
-
Procedure:
-
Prepare a working solution of this compound in the chosen buffer at the final assay concentration.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.
-
Incubate the remaining solution under the same conditions as your biological assay (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of the solution and inject it into the HPLC.
-
Monitor the decrease in the peak area of the this compound over time to calculate its degradation rate. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can be a starting point for method development.[7]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for handling this compound and troubleshooting common issues.
References
- 1. This compound | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 3. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enzymatic method for the production of this compound from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 6-(Dioctadecylamino)-6-oxohexanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Protocol Optimization for Scaling Up 6-Oxohexanoic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-oxohexanoic acid. The information is designed to address specific issues encountered during experimental work and to facilitate the scaling up of production.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield in the Oxidation of Cyclohexanol/Cyclohexanone
-
Question: My reaction yield of this compound from the oxidation of cyclohexanol or cyclohexanone is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields in this oxidation reaction can stem from several factors. A primary cause is often the over-oxidation of the desired product to adipic acid or other dicarboxylic acids.[1][2] Additionally, incomplete conversion of the starting material can be a significant contributor.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Over-oxidation to Adipic Acid | - Reduce the concentration of the oxidizing agent (e.g., nitric acid, hydrogen peroxide).[3][4][5]- Lower the reaction temperature to improve selectivity.- Carefully monitor the reaction progress using techniques like GC-MS or HPLC to stop the reaction once the formation of this compound is optimal.[6] |
| Incomplete Conversion | - Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.- Ensure the catalyst (e.g., polyoxometalates, vanadium compounds) is active and used in the correct concentration.[6] |
| Side Reactions | - The formation of other oxidation byproducts like glutaric and succinic acids can occur.[6] Optimizing reaction conditions (temperature, catalyst, oxidant concentration) can minimize these.- In reactions using nitric acid, nitrous acid plays a crucial role; its concentration can affect the reaction pathway.[1] |
Issue 2: Poor Selectivity and Byproduct Formation in Ozonolysis of Cyclohexene
-
Question: The ozonolysis of cyclohexene is producing a complex mixture of products, and the selectivity for this compound (or its ester precursor) is low. How can I address this?
-
Answer: Ozonolysis can lead to various byproducts depending on the workup conditions. The initial ozonide intermediate is unstable and can decompose into different carbonyl compounds.
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Reductive vs. Oxidative Workup | - For the synthesis of this compound, an oxidative workup (e.g., using hydrogen peroxide) is necessary to convert the intermediate aldehyde to a carboxylic acid.[7] A reductive workup (e.g., with zinc dust and water or dimethyl sulfide) will yield the corresponding dialdehyde, hexanedial.[8][9] |
| Formation of Peroxidic Byproducts | - Ozonolysis reactions can produce potentially explosive peroxidic intermediates.[10] It is crucial to handle the reaction mixture with care and to properly quench any residual peroxides during workup, for instance, with a reducing agent like sodium bisulfite.[7] |
| Incomplete Reaction | - Ensure a sufficient amount of ozone is bubbled through the solution. The disappearance of the blue color of ozone can be an indicator of its consumption.[10] |
Issue 3: Low Yield in Enzymatic Synthesis from 6-Aminohexanoic Acid
-
Question: The enzymatic conversion of 6-aminohexanoic acid to this compound using ω-amino group-oxidizing enzyme (ω-AOX) is showing low yield. What are the likely causes and how can I optimize the reaction?
-
Answer: Low yields in this enzymatic process are often due to enzyme inhibition or suboptimal reaction conditions. A key inhibitor in this reaction is hydrogen peroxide (H₂O₂), a byproduct of the oxidation reaction.[11]
Potential Causes and Solutions:
| Potential Cause | Suggested Solutions |
| Enzyme Inhibition by H₂O₂ | - Add catalase to the reaction mixture to decompose the hydrogen peroxide byproduct. This has been shown to significantly increase the yield, even to 100%.[11][12] |
| Suboptimal pH and Temperature | - The optimal pH for the ω-AOX from Phialemonium sp. is around 7.0-7.5, and the optimal temperature is approximately 30°C.[11] Operating outside these ranges can reduce enzyme activity. |
| Insufficient Enzyme Concentration | - Increasing the concentration of ω-AOX can improve the reaction rate and yield, up to a certain point.[11] |
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing this compound?
-
Q2: How can I monitor the progress of my this compound synthesis?
-
A2: Chromatographic techniques are well-suited for monitoring the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can be used, often requiring derivatization of the keto acid to increase its volatility.[13] High-Performance Liquid Chromatography (HPLC) with UV or MS detection is also a powerful tool for quantifying the product and byproducts.[13][14][15]
-
-
Q3: What are the key safety precautions to take during this compound synthesis?
-
A3: The specific hazards depend on the chosen synthetic route.
-
Ozonolysis: Ozone is highly toxic and explosive. Reactions should be performed in a well-ventilated fume hood, and appropriate measures should be taken to handle potentially explosive peroxidic intermediates.[10]
-
Oxidation with Nitric Acid: Concentrated nitric acid is highly corrosive. The reaction can produce toxic nitrogen oxide gases. All work should be conducted in a fume hood with appropriate personal protective equipment.[3][5]
-
General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents and solvents used.
-
-
-
Q4: What are the main challenges in purifying this compound?
-
A4: The primary challenge is separating the target molecule from structurally similar byproducts, such as adipic acid, glutaric acid, and succinic acid in oxidation reactions, or from the starting material if the conversion is incomplete.[6] Purification is typically achieved through column chromatography or recrystallization.[7]
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-Oxohexanoate via Ozonolysis of Cyclohexene
This protocol is adapted from a procedure for the ozonolytic cleavage of cyclohexene.[10]
Materials:
-
Cyclohexene
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Ozone (from an ozone generator)
-
p-Toluenesulfonic acid (TsOH)
-
Dimethyl sulfide (DMS)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottomed flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer, dissolve cyclohexene (0.075 mol) in a mixture of dichloromethane (250 mL) and methanol (50 mL).
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Bubble ozone through the solution with stirring until a persistent blue color is observed.
-
Purge the solution with nitrogen gas until the blue color disappears.
-
Remove the cooling bath and add p-toluenesulfonic acid (10% w/w).
-
Allow the solution to warm to room temperature and stir for 90 minutes.
-
Add anhydrous sodium bicarbonate and stir for 15 minutes.
-
Add dimethyl sulfide and continue stirring for 4 hours.
-
Wash the reaction mixture with 0.1 N hydrochloric acid, 10% sodium hydroxide, and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by short-path distillation to obtain methyl 6-oxohexanoate.
Protocol 2: Enzymatic Synthesis of this compound
This protocol is based on the enzymatic oxidation of 6-aminohexanoic acid.[11]
Materials:
-
6-aminohexanoic acid
-
ω-amino group-oxidizing enzyme (ω-AOX)
-
Catalase
-
Potassium phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
Prepare a solution of 200 mM 6-aminohexanoic acid in 0.1 M potassium phosphate buffer (pH 7.0).
-
To this solution, add ω-AOX (0.3 U) and catalase (20 U).
-
Incubate the reaction mixture at 30°C with shaking for 30 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the this compound can be isolated and purified using standard techniques.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield | Reference |
| Ozonolysis | Cyclohexene | O₃, CH₂Cl₂, CH₃OH, DMS | -78 to RT | ~6 hours | 65-72% (as methyl ester) | [10] |
| Enzymatic Oxidation | 6-Aminohexanoic acid | ω-AOX, Catalase | 30 | 30 hours | 100% | [11][12] |
| Oxidation | Cyclohexanone | FeCl₃, DMSO, O₂ | Not specified | Not specified | 88% selectivity | [16] |
| Oxidation | Cyclohexanol/one | Polyoxometalates, H₂O₂ | 90 | 20 hours | Variable, up to 74% selectivity for 6-hydroxyhexanoic acid | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of methyl 6-oxohexanoate via ozonolysis.
Caption: Logical relationships in troubleshooting low yields of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of cyclohexanol or preparation of adipic acid | DOC [slideshare.net]
- 3. The oxidation of cyclohexanol by nitric acid | Class experiment | RSC Education [edu.rsc.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. edu.rsc.org [edu.rsc.org]
- 6. ias.ac.in [ias.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. This on reductive ozonolysis yields A 6oxoheptanal class 12 chemistry CBSE [vedantu.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. tandfonline.com [tandfonline.com]
- 12. An enzymatic method for the production of this compound from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Oxohexanoic Acid: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-oxohexanoic acid, a valuable building block in the pharmaceutical and polymer industries, can be approached through both traditional chemical methods and modern enzymatic catalysis. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.
At a Glance: Comparing Synthesis Methods
The choice between chemical and enzymatic synthesis of this compound involves a trade-off between factors such as yield, reaction conditions, and environmental impact. The following table summarizes the key quantitative data for representative chemical and enzymatic methods.
| Parameter | Chemical Synthesis (Ozonolysis of Cyclohexene) | Chemical Synthesis (Oxidation of α-substituted Cyclohexanone) | Enzymatic Synthesis (ω-AOX) |
| Starting Material | Cyclohexene | α-substituted Cyclohexanone | 6-Aminohexanoic Acid |
| Key Reagents | Ozone, Methanol, p-toluenesulfonic acid, Dimethyl sulfide | FeCl3, DMSO, Oxygen | ω-Amino group-oxidizing enzyme (ω-AOX), Catalase, Potassium phosphate buffer |
| Yield | 65-72% (of methyl 6-oxohexanoate)[1] | 88.0% selectivity[2] | 100%[3][4][5][6] |
| Reaction Time | ~4 hours[1] | Not specified | 30 hours[3][5][6] |
| Temperature | -78°C to room temperature[1] | Not specified | 30°C[3][5][6] |
| pH | Acidic/Neutral | Not applicable | 7.0[3][5][6] |
| Purity | Requires distillation for purification[1] | Requires purification | High purity, minimal byproducts |
| Environmental Impact | Use of hazardous ozone and organic solvents | Use of a metal catalyst and organic solvent | Aqueous system, biodegradable catalyst, but requires enzyme production |
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for a common chemical synthesis route (ozonolysis) and the highly efficient enzymatic synthesis of this compound.
Experimental Protocols
Below are detailed methodologies for the ozonolysis of cyclohexene as a representative chemical synthesis and the enzymatic synthesis using ω-AOX.
Protocol 1: Chemical Synthesis via Ozonolysis of Cyclohexene to Methyl 6-oxohexanoate
This protocol is adapted from a standard organic synthesis procedure for the ozonolytic cleavage of cycloalkenes.
Materials:
-
Cyclohexene
-
Methanol (CH3OH)
-
Dichloromethane (CH2Cl2)
-
Ozone (O3) generated from an ozone generator
-
p-Toluenesulfonic acid monohydrate
-
Sodium bicarbonate (NaHCO3)
-
Dimethyl sulfide (DMS)
-
Anhydrous magnesium sulfate (MgSO4)
-
Benzene
-
0.1 N Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Water
Procedure:
-
A solution of cyclohexene in a mixture of dichloromethane and methanol is cooled to -78°C.
-
Ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of cyclohexene and the formation of the ozonide intermediate.
-
The excess ozone is removed by purging the solution with nitrogen.
-
p-Toluenesulfonic acid is added, and the solution is stirred.
-
The reaction is neutralized with sodium bicarbonate.
-
For reductive workup, dimethyl sulfide is added, and the mixture is stirred for several hours at room temperature.
-
The solution is washed sequentially with 0.1 N HCl, 10% NaOH, and water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude product, methyl 6-oxohexanoate, is purified by short-path distillation to yield the final product (65-72% yield).[1]
-
The ester can be subsequently hydrolyzed to this compound using standard acidic or basic hydrolysis methods.
Protocol 2: Enzymatic Synthesis of this compound
This protocol is based on the published method utilizing ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274.[3][4][5][6]
Materials:
-
6-Aminohexanoic acid
-
ω-Amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. AIU 274
-
Catalase
-
0.1 M Potassium phosphate buffer (pH 7.0)
Procedure:
-
Prepare a reaction mixture containing 200 mM 6-aminohexanoic acid in 0.1 M potassium phosphate buffer (pH 7.0).
-
Add ω-AOX to a final concentration of 0.3 U and catalase to a final concentration of 20 U to the reaction mixture.
-
Incubate the reaction mixture at 30°C with shaking for 30 hours.
-
The progress of the reaction can be monitored by measuring the decrease in the substrate or the formation of the product using techniques such as HPLC.
-
Upon completion, the 200 mM 6-aminohexanoic acid substrate is completely converted into this compound, achieving a 100% yield.[3][5][6]
-
The product can be purified from the reaction mixture using standard chromatographic techniques if necessary, although the high specificity of the enzyme often results in a clean product stream.
Objective Comparison and Conclusion
Chemical Synthesis:
Chemical routes to this compound, such as the ozonolysis of cyclohexene or the oxidation of cyclohexanone, are well-established and can be effective. The ozonolysis of cyclohexene, for instance, provides the ester precursor in a moderate yield of 65-72%.[1] Another method, the oxidation of α-substituted cyclohexanone, shows high selectivity (88.0%).[2] However, these methods often necessitate the use of hazardous reagents like ozone, organic solvents, and metal catalysts. They may also require harsh reaction conditions, such as very low temperatures, and often produce byproducts that necessitate extensive purification steps, such as distillation. The environmental footprint of these processes can be a significant concern due to the use of volatile organic compounds and the generation of chemical waste.
Enzymatic Synthesis:
The enzymatic synthesis of this compound from 6-aminohexanoic acid using ω-AOX presents a highly attractive alternative. The most significant advantage is the exceptional yield, reaching 100% under optimized conditions.[3][4][5][6] The reaction is performed in an aqueous buffer at a mild temperature (30°C) and neutral pH, which significantly reduces the environmental impact and energy consumption. The high specificity of the enzyme minimizes the formation of byproducts, simplifying downstream processing. The addition of catalase is a crucial step to decompose the hydrogen peroxide byproduct, which can otherwise inhibit the ω-AOX enzyme. While the reaction time is longer than some chemical methods, the high yield and clean reaction profile can offset this drawback. The main considerations for the enzymatic route are the cost and availability of the enzyme, although advances in biotechnology are continuously improving the economics of enzyme production.
Recommendation:
For applications where high purity, high yield, and environmental sustainability are paramount, the enzymatic synthesis using ω-AOX is the superior choice. It offers a "greener" and more efficient route to this compound. Chemical synthesis methods remain viable, particularly for large-scale production where the infrastructure for handling hazardous materials is already in place. However, for laboratory-scale synthesis and in the context of developing more sustainable manufacturing processes, the enzymatic approach holds significant promise for the future of fine chemical production.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. An enzymatic method for the production of this compound from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to Analytical Method Validation for 6-Oxohexanoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like 6-oxohexanoic acid is critical for the integrity of experimental results. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The supporting experimental data, while not directly from this compound studies, is derived from validated methods for structurally similar keto acids and fatty acids, providing a reliable reference for method development and validation.
Comparison of Analytical Methods
The choice of analytical technique for this compound quantification depends on several factors, including the required sensitivity, sample matrix complexity, and available instrumentation.[1] HPLC is well-suited for polar, non-volatile compounds and can often be performed without derivatization.[1] In contrast, GC-MS typically necessitates derivatization to increase the volatility of polar analytes like this compound but can offer higher chromatographic resolution and sensitivity.[1] LC-MS/MS stands out for its high sensitivity and specificity, especially in complex biological matrices.[2][3]
Quantitative Performance Data
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of short-chain fatty acids and keto acids, which are analogous to this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) |
| **Linearity (R²) ** | ≥ 0.999[4] | > 0.99[5] | > 0.99[6] |
| Limit of Detection (LOD) | 0.008 - 0.04 µg/mL[4] | 0.1 - 20.2 µg/mL[5] | ~2 nM[7] |
| Limit of Quantification (LOQ) | 0.024 - 0.12 µg/mL[4] | 5.0 - 50.0 µg/mL[5] | Low nM range[8] |
| Accuracy (% Recovery) | 95.7% - 104.93%[4] | 81% - 110%[5] | 88% - 112%[6] |
| Precision (%RSD) | Intra-day: ≤ 6.28%Inter-day: ≤ 5.21%[4] | < 15%[3] | < 15% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS tailored for the analysis of this compound, based on established methods for similar compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of higher concentrations of this compound and often does not require derivatization.
-
Sample Preparation :
-
For biological fluids, perform protein precipitation by adding a threefold volume of cold acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.[3]
-
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient elution using an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile.
-
Flow Rate : Typically 0.8 - 1.2 mL/min.
-
Detection : UV detector set at a wavelength of approximately 210 nm.[3]
-
-
Quantification : A calibration curve is generated by plotting the peak area of the analyte against its known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high resolution, but derivatization is mandatory for a non-volatile compound like this compound. A two-step derivatization involving oximation followed by silylation is a common and effective approach.[1]
-
Sample Preparation and Derivatization :
-
Extraction : For aqueous samples, perform a liquid-liquid extraction with a solvent like ethyl acetate after acidification of the sample.[1]
-
Derivatization :
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add a solution of methoxyamine hydrochloride in pyridine to the dried extract to perform oximation of the keto group. Incubate at 60°C for 1 hour.[1]
-
Subsequently, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate to derivatize the carboxylic acid group.
-
-
-
GC-MS Conditions :
-
Column : A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program : Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.[1]
-
Ionization Mode : Electron Ionization (EI).
-
Detection : Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method, particularly advantageous for analyzing complex biological samples. Derivatization can be employed to improve ionization efficiency.
-
Sample Preparation :
-
To 50 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation with a solvent such as acetonitrile.
-
Centrifuge and collect the supernatant.
-
The supernatant can be directly injected or subjected to derivatization if needed.
-
-
LC-MS/MS Conditions :
-
Column : Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[3]
-
Flow Rate : 0.3 mL/min.[3]
-
Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode for carboxylic acids.
-
Detection : Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for this compound.[3]
-
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method selection and the key stages of bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
6-Oxohexanoic Acid as a Biomarker for Metabolic Disorders: A Comparative Guide
An Evaluation of a Potential Next-Generation Biomarker Against Established Clinical Indicators
Metabolic disorders, including metabolic syndrome, type 2 diabetes, and obesity, represent a growing global health crisis. The early and accurate identification of individuals at risk is crucial for effective intervention and management. While a panel of established biomarkers is currently used in clinical practice, the search for novel, more specific, and sensitive markers is ongoing. This guide provides a comparative analysis of 6-Oxohexanoic acid, a metabolite of lysine catabolism, as a potential biomarker for metabolic disorders against currently established clinical markers.
Introduction to this compound
This compound, also known as adipic semialdehyde, is a medium-chain fatty acid that is an intermediate in the degradation of the essential amino acid lysine.[1] Its production is linked to mitochondrial amino acid catabolism, a fundamental process in cellular energy metabolism.[1] Emerging research into the metabolic pathways associated with metabolic diseases has brought attention to metabolites that may serve as early indicators of metabolic dysregulation.
While direct clinical validation of this compound as a biomarker for metabolic disorders is still in its nascent stages, preclinical evidence for a closely related precursor, 6-hydroxyhexanoic acid, has shown promise. In animal models of diet-induced obesity, 6-hydroxyhexanoic acid demonstrated protective effects against weight gain, insulin resistance, and inflammation.[2] These findings provide a rationale for investigating this compound as a potential indicator of metabolic health.
Metabolic Pathway of this compound
The primary source of endogenous this compound is the catabolism of L-lysine, which occurs predominantly in the liver mitochondria. The saccharopine pathway is the main route for lysine degradation in mammals.[3] In this pathway, lysine is ultimately converted to α-aminoadipate δ-semialdehyde, which exists in equilibrium with its cyclic form, Δ1-piperideine-6-carboxylate. This intermediate is then oxidized to α-aminoadipate, and subsequent reactions lead to the production of acetyl-CoA, which can enter the citric acid cycle for energy production. This compound is an intermediate in this complex pathway.
Comparison of Biomarkers for Metabolic Syndrome
Currently, the diagnosis of metabolic syndrome is based on a cluster of clinical measurements. The performance of these diagnostic criteria varies, with different sensitivities and specificities depending on the population and the specific criteria used (e.g., WHO, IDF, NCEP ATP III).[4][5] The following tables compare the currently available information for this compound with established biomarkers for metabolic syndrome.
Table 1: Performance of Established Diagnostic Criteria for Metabolic Syndrome
| Diagnostic Criteria | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) |
| WHO | Reference Standard | Reference Standard | - | - |
| IDF | 71.3 | 81.3 | 96.3 | 29.5 |
| NCEP-R | 67.6 | 81.3 | 96.5 | 27.1 |
| NCEP ATP III | 61.1 | 81.3 | 95.7 | 23.6 |
| AACE | 25.9 | 100 | 100 | 16.6 |
| Data from a study on patients with Type 2 Diabetes Mellitus.[4][5] |
Table 2: Comparison of this compound with Established and Novel Biomarkers for Metabolic Disorders
| Biomarker | Type | Current Validation Status | Potential Advantages | Key Limitations |
| Triglycerides | Lipid | Clinically established | Widely available, standardized assays | Can be affected by recent diet |
| HDL Cholesterol | Lipid | Clinically established | Strong predictor of cardiovascular risk | Can be influenced by genetics and lifestyle |
| Fasting Glucose | Carbohydrate Metabolism | Clinically established | Essential for diabetes diagnosis | Can have significant day-to-day variability |
| Blood Pressure | Cardiovascular | Clinically established | Non-invasive and easy to measure | Can be influenced by stress ("white coat" effect) |
| Waist Circumference | Anthropometric | Clinically established | Simple, non-invasive indicator of central obesity | Can be less accurate in certain populations |
| C-Reactive Protein (CRP) | Inflammatory | Investigational/Established | Marker of systemic inflammation | Non-specific, elevated in many conditions |
| Leptin/Adiponectin Ratio | Adipokine | Investigational | Reflects adipose tissue dysfunction | Not yet standardized for routine clinical use |
| This compound | Metabolite | Exploratory/Preclinical | Potentially reflects amino acid metabolic dysregulation | No clinical validation data available |
Experimental Protocols for Biomarker Measurement
The validation of any new biomarker requires a robust and reproducible analytical method. While a specific, validated clinical assay for this compound is not yet established, a quantitative method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most probable approach.
Proposed Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of short-chain fatty acids and keto acids in biological matrices.[6][7][8][9]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Derivatization (Optional but Recommended): To enhance chromatographic retention and detection sensitivity, the keto group of this compound can be derivatized. A common method is oximation using O-ethylhydroxylamine or a similar reagent.
-
Evaporation and Reconstitution: Dry the supernatant under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution from 5% to 95% mobile phase B over several minutes to separate this compound from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined and optimized (e.g., for [M-H]⁻).
-
3. Data Analysis and Quantification:
-
A calibration curve is constructed by analyzing a series of known concentrations of this compound standards.
-
The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Future Directions and Conclusion
The validation of this compound as a biomarker for metabolic disorders is in its exploratory phase. While there is a plausible metabolic basis for its involvement in metabolic health, and preclinical data on a related compound are encouraging, significant research is required before it can be considered for clinical use.
Key steps for future validation include:
-
Method Development and Validation: Establishment of a robust, sensitive, and specific analytical method for the routine quantification of this compound in human biological samples.
-
Cross-Sectional Studies: Measurement of this compound levels in large, well-characterized cohorts of individuals with and without metabolic disorders to establish reference ranges and identify significant associations.
-
Prospective Cohort Studies: Longitudinal studies to determine if elevated levels of this compound can predict the future development of metabolic syndrome, type 2 diabetes, or cardiovascular events.
-
Performance Evaluation: Determination of the sensitivity, specificity, and predictive values of this compound as a standalone biomarker and in combination with existing markers.
-
Mechanistic Studies: Further research to elucidate the precise mechanisms by which the lysine degradation pathway and this compound are linked to the pathophysiology of metabolic diseases.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic syndrome: Performance of five different diagnostic criterias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to Chromatography Columns for the Separation of 6-Oxohexanoic Acid
For researchers, scientists, and professionals in drug development, the effective separation and analysis of key molecules are paramount. This guide provides a comprehensive comparison of different chromatography columns for the separation of 6-oxohexanoic acid, a molecule of interest in various research and development areas. The performance of Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange (IEC) columns are evaluated, with supporting data from the analysis of structurally similar compounds. Additionally, Gas Chromatography (GC) is presented as a viable alternative, particularly when coupled with mass spectrometry.
Principles of Separation: A Brief Overview
The choice of a chromatography column is dictated by the physicochemical properties of the analyte and the desired outcome of the separation. For a polar molecule like this compound, which possesses both a ketone and a carboxylic acid functional group, several chromatographic techniques are applicable.
-
Reversed-Phase (RP) Chromatography: This is the most common mode of HPLC. It utilizes a non-polar stationary phase (like C18) and a polar mobile phase. Separation is based on the hydrophobic interactions between the analyte and the stationary phase. Polar compounds, like this compound, generally have weaker retention on traditional RP columns.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique for the separation of polar and hydrophilic compounds.[1] It employs a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[1] The elution order in HILIC is typically the opposite of that in RP chromatography.[1]
-
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge.[2] The stationary phase has charged functional groups that interact with oppositely charged analytes.[2] Since this compound is a carboxylic acid, it can be negatively charged at an appropriate pH, making it suitable for anion-exchange chromatography.
-
Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility and thermal stability before GC analysis.[3]
Performance Comparison of Chromatography Columns
The selection of the optimal column depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and desired throughput. The following table summarizes the key characteristics and expected performance of different column types for the separation of this compound, based on data from analogous compounds.
| Feature | Reversed-Phase (C18) | HILIC (Zwitterionic) | Ion-Exchange (Anion Exchange) | Gas Chromatography (after Derivatization) |
| Principle of Separation | Hydrophobic Interaction | Partitioning into a water-enriched layer on the stationary phase | Electrostatic Interaction | Partitioning based on boiling point and interaction with the stationary phase |
| Typical Stationary Phase | Octadecylsilane (C18) bonded to silica | Zwitterionic stationary phases (e.g., sulfobetaine) | Quaternary ammonium functional groups on a polymer resin | Polysiloxane-based stationary phases (e.g., 5% phenyl-methylpolysiloxane)[4] |
| Typical Mobile Phase | Water/Acetonitrile or Water/Methanol with an acid modifier (e.g., formic acid) | Acetonitrile/Water with a buffer (e.g., ammonium formate) | Aqueous buffer with increasing ionic strength or pH gradient | Inert carrier gas (e.g., Helium) |
| Advantages | - Wide availability and familiarity- Good for separating less polar impurities- Modern polar-embedded C18 columns can handle highly aqueous mobile phases[5] | - Excellent retention and separation of highly polar compounds[6]- Enhanced sensitivity with mass spectrometry detection[1] | - Highly selective for charged analytes- Can be used for purification | - High chromatographic resolution and sensitivity[3]- Well-established and robust technique |
| Disadvantages | - Poor retention of highly polar compounds on traditional C18 columns- Potential for "phase collapse" with highly aqueous mobile phases[5] | - Longer column equilibration times- Sensitivity to mobile phase composition | - Retention is highly dependent on mobile phase pH and ionic strength- Can be complex to optimize | - Requires a derivatization step, which adds to sample preparation time and complexity[3] |
Experimental Protocols
Detailed methodologies for the separation of compounds structurally similar to this compound are provided below as a starting point for method development.
Reversed-Phase HPLC Method for Branched-Chain Keto Acids
This protocol is adapted from a method for the direct analysis of branched-chain keto acids by LC-MS/MS.[7]
-
Column: Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 µm particle size.[7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: 5-30% B (0-3 min), 30-90% B (3-3.5 min), hold at 90% B (3.5-6.5 min), return to 5% B (6.5-7 min), re-equilibrate (7-10 min).[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 5 µL.[7]
-
Detection: Mass Spectrometry.
HILIC Method for Short-Chain Carboxylic Acids
This protocol is based on a study comparing different zwitterionic HILIC columns for the analysis of short-chain carboxylic acids.[8]
-
Column: ZIC-cHILIC, 150 x 2.1 mm, 3 µm particle size.[8]
-
Mobile Phase: Isocratic mixture of 75% acetonitrile and 25% of 10 mM potassium phosphate buffer at pH 6.0.[8]
-
Flow Rate: Not specified, but typically in the range of 0.2-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature: Not specified, typically ambient or slightly elevated (e.g., 25-30°C).
-
Injection Volume: Not specified, typically 1-5 µL.
-
Detection: UV at 200 nm.[8]
Ion-Exchange Chromatography for Aliphatic Carboxylic Acids
This protocol is derived from a study on the separation of aliphatic and aromatic carboxylic acids using ion-exclusion chromatography.[9]
-
Column: Polymethacrylate-based cation-exchange resin (for aliphatic carboxylic acids).[9]
-
Mobile Phase (Eluent): 0.5 mM Sulfuric Acid (pH 3.1).[9]
-
Flow Rate: 1 mL/min.[9]
-
Column Temperature: 25°C.[9]
-
Injection Volume: 50 µL.[9]
-
Detection: UV detection.
GC-MS Method for this compound (requiring derivatization)
This protocol outlines a typical two-step derivatization process involving oximation followed by silylation, which is necessary for the GC-MS analysis of keto acids.[3][4]
1. Derivatization:
-
Oximation: The dried sample extract is treated with a solution of methoxyamine hydrochloride in pyridine and incubated at 60°C for 1 hour to protect the keto group.[3]
-
Silylation: After oximation, a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS is added, and the mixture is incubated to derivatize the carboxylic acid group.[4]
2. GC-MS Conditions:
-
GC System: Agilent 6890 or similar.[4]
-
Column: TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column.[4]
-
Injection Mode: Splitless.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Program: Initial temp 70°C, hold for 1 min; ramp at 6°C/min to 300°C; hold for 5 min.[4]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.[4]
-
MS Detection: Electron Ionization (EI) at 70 eV with a scan range of 50 - 550 m/z.[4]
Visualization of Experimental Workflows
To aid in the selection and implementation of a suitable chromatographic method, the following diagrams illustrate key decision-making processes and experimental workflows.
Caption: A decision workflow for selecting the appropriate chromatography column for the analysis of this compound.
Caption: A simplified workflow illustrating the two-step derivatization process for the GC-MS analysis of this compound.
Conclusion
The selection of an appropriate chromatography column for the separation of this compound is crucial for achieving reliable and accurate analytical results.
-
Reversed-phase chromatography , particularly with modern polar-embedded C18 columns, offers a robust and familiar platform, especially for samples containing a mix of polar and non-polar components.
-
HILIC stands out as a superior choice for retaining and separating this highly polar analyte, often providing enhanced sensitivity with mass spectrometry.
-
Ion-exchange chromatography provides high selectivity based on the charge of the molecule and can be a powerful tool for purification.
-
Gas chromatography , following a necessary derivatization step, delivers high resolution and sensitivity, making it an excellent option for quantitative analysis, especially at low concentrations.
The choice among these techniques will ultimately depend on the specific analytical goals, sample complexity, and available instrumentation. The provided protocols and workflows serve as a valuable starting point for developing and optimizing a separation method tailored to your research needs.
References
- 1. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 2. bio-rad.com [bio-rad.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. chromtech.com [chromtech.com]
- 7. benchchem.com [benchchem.com]
- 8. Column comparison and method development for the analysis of short-chain carboxylic acids by zwitterionic hydrophilic interaction liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for 6-Oxohexanoic Acid Analysis
The accurate quantification of 6-oxohexanoic acid, a molecule featuring both a ketone and a carboxylic acid functional group, presents significant analytical challenges. Its polarity and low volatility often necessitate chemical derivatization to improve chromatographic behavior, enhance detection sensitivity, and ensure analytical robustness. This guide provides a comprehensive comparison of common derivatization strategies for this compound, tailored for researchers, scientists, and drug development professionals. We present supporting data, detailed experimental protocols, and workflow visualizations to facilitate the selection of an optimal method for either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Quantitative Performance Comparison of Derivatization Reagents
The choice of derivatization reagent is dictated by the analytical instrumentation available, the required sensitivity, and the sample matrix. The following table summarizes the performance characteristics of key derivatization strategies suitable for this compound.
| Derivatization Strategy | Reagent(s) | Target Group(s) | Primary Technique | Advantages | Disadvantages | Reported Detection Limits |
| Two-Step Oximation & Silylation | 1. Methoxyamine HCl (MeOX)2. MSTFA or BSTFA (+TMCS) | Ketone & Carboxylic Acid | GC-MS | Robust, prevents multiple peaks from tautomers, high derivatization efficiency.[1] | Multi-step process, reagents are moisture-sensitive.[1] | Not specified for this compound, but generally low µM to nM range. |
| PFBHA Derivatization | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA/PFBOA) | Ketone | GC-MS (ECD, NCI) | High sensitivity, especially with electron capture (ECD) or negative chemical ionization (NCI) detection.[2][3][4] Reacts quantitatively.[4] | Primarily targets the ketone group; a second step is needed for the carboxylic acid if required. | 0.01-1 µg/dm³ for various carbonyls in beer.[3] |
| Girard's Reagent Derivatization | Girard's Reagent T (GirT) or P (GirP) | Ketone | LC-MS/MS | Introduces a pre-charged quaternary ammonium or pyridinium moiety, significantly enhancing ESI-MS sensitivity.[5][6][7] | Primarily targets the ketone group. | 3-4 fmol for a derivatized nucleoside, a ~20-fold improvement.[6][7] |
| o-Phenylenediamine (OPDA) Derivatization | o-Phenylenediamine (OPDA) | α-Keto Acids | HPLC (Fluorescence), Polarography | Forms highly fluorescent and stable quinoxaline derivatives, offering excellent sensitivity.[5][8][9] | Primarily for α-keto acids; reactivity with γ-keto acids like this compound is not well-documented and may be inefficient. | ~5x10⁻⁷ M for α-keto acids.[5][8] |
Experimental Workflows and Signaling Pathways
Visualizing the analytical process is crucial for understanding the derivatization and analysis workflow.
Caption: General workflow for sample preparation, derivatization, and analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the most effective derivatization techniques for this compound.
Protocol 1: Two-Step Oximation and Silylation for GC-MS
This robust two-step method first protects the ketone group to prevent tautomerization, followed by silylation of the carboxylic acid to increase volatility.[1][10] This ensures a single, sharp chromatographic peak for reliable quantification.[1]
1. Sample Preparation:
-
For biological fluids (e.g., plasma), precipitate proteins by adding 4 parts of cold acetonitrile to 1 part sample.
-
Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a new vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous as silylating agents are moisture-sensitive.[1]
2. Step 1: Methoxyamination (Oximation):
-
Prepare a solution of methoxyamine hydrochloride (MeOX) in anhydrous pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MeOX solution to the dried sample extract.[10]
-
Vortex thoroughly and incubate the mixture at 60°C for 60-90 minutes.[1][10][11] This reaction converts the ketone group to its methoxime derivative.
3. Step 2: Silylation:
-
Cool the vial to room temperature.
-
Add 90-100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst, to the vial.[1]
-
Vortex for 30 seconds and incubate at 37-60°C for 30 minutes.[1][12] This reaction converts the carboxylic acid group to its trimethylsilyl (TMS) ester.
4. GC-MS Analysis:
-
Injection Volume: 1 µL in splitless mode.
-
Injector Temperature: 250°C.[1]
-
Column: A 5% phenyl-methylpolysiloxane column (e.g., TR-5MS, 30 m x 0.25 mm ID x 0.25 µm film) is recommended.[1]
-
Oven Program: Initial temperature 70°C, hold for 1 min; ramp at 6-10°C/min to 300°C; hold for 5 min.[1][11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
Caption: Reaction workflow for the two-step derivatization of this compound.
Protocol 2: PFBHA Derivatization for High-Sensitivity GC-MS
PFBHA (also known as PFBOA) targets carbonyl compounds to create derivatives that are highly sensitive for GC-MS analysis, particularly using NCI mode.[2][13] This method is ideal for trace-level detection.
1. Sample Preparation:
-
Extract the analyte from the sample matrix as required. The derivatization can often be carried out in an aqueous solution.[3]
-
Adjust the sample pH to approximately 4.5, as this has been shown to be favorable for the reaction.[3]
2. Derivatization:
-
Prepare a fresh solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in water.
-
Add the PFBHA solution to the sample.
-
Incubate the reaction mixture. Reaction times can vary; studies have shown that yields for ketones can continue to increase for up to 48 hours, though shorter times (e.g., 2-12 hours) are also effective.[3][14] A common condition is heating at 35-60°C for 2 hours.[14]
3. Extraction of Derivative:
-
After incubation, extract the PFBHA-oxime derivative from the aqueous solution using an organic solvent such as hexane.
-
The organic extract can then be concentrated if necessary and is ready for injection.
4. GC-MS Analysis:
-
Ionization Mode: Negative Chemical Ionization (NCI) is preferred for its high selectivity and sensitivity with these derivatives.[2] Electron Impact (EI) can also be used.[13]
-
Quantification: The fragment ion at m/z 181, corresponding to the pentafluorobenzyl cation, is typically used for quantification in EI mode.[13]
Protocol 3: Girard's Reagent T Derivatization for LC-MS/MS
Girard's reagents react with ketones to introduce a permanently charged group, making them ideal for enhancing ionization efficiency in ESI-MS.[5][15] This protocol is adapted from methods used for other keto-containing molecules.[6][16]
1. Sample Preparation:
-
Ensure the sample containing this compound is in a suitable solvent, such as a methanol/water or ethanol/water mixture.
2. Derivatization:
-
To 1 mL of the sample solution, add approximately 50 mg of Girard's Reagent T (GirT) and 50 µL of glacial acetic acid.[16]
-
Vortex to dissolve the reagent and incubate the mixture at 50-70°C. Reaction time can be optimized, but 1-2 hours is a typical starting point.[6][16]
3. Sample Cleanup (if necessary):
-
Depending on the sample complexity, a solid-phase extraction (SPE) step may be beneficial to remove excess reagent and other matrix components before LC-MS analysis.
4. LC-MS/MS Analysis:
-
Technique: Reverse-phase HPLC coupled to a tandem mass spectrometer (LC-MS/MS).
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The pre-charged quaternary ammonium moiety on the GirT derivative ensures strong signal.[6]
-
Detection: Use Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. The transition would involve the precursor ion of the derivatized this compound fragmenting to a specific product ion (e.g., neutral loss of the quaternary amine).[16]
Caption: Reaction of this compound with Girard's Reagent T.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of aldehydes and ketones from beer as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fc.up.pt [fc.up.pt]
- 9. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. hou.usra.edu [hou.usra.edu]
- 15. 吉拉尔特试剂 T derivatization grade (HPLC), LiChropur™, 99.0-101.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 16. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of 6-Oxohexanoic Acid from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive framework for assessing the purity of 6-Oxohexanoic acid, a versatile bifunctional molecule utilized in various research and development applications, including as a linker in antibody-drug conjugates (ADCs).
The presence of impurities in this compound can significantly impact downstream applications. For instance, in the synthesis of ADCs, impurities in the linker can lead to heterogeneous drug-antibody ratios (DARs), affecting the efficacy and safety of the therapeutic.[][][3][4] Therefore, a thorough purity assessment is a critical first step in any experimental workflow.
This comparative guide outlines the key analytical methods for purity determination, provides detailed experimental protocols, and presents a hypothetical comparison of this compound from different suppliers.
Comparative Purity Analysis
To ensure the selection of high-quality this compound, a multi-faceted analytical approach is recommended. The following table summarizes hypothetical purity data for this compound from three different suppliers, as determined by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >95% | >98% | >99% (High Purity Grade) |
| Purity by HPLC-UV (Area %) | 96.2% | 98.5% | 99.3% |
| Purity by qNMR (%) | 95.8% | 98.1% | 99.1% |
| Residual Solvents (GC-MS) | 0.3% (Toluene) | <0.1% | <0.05% |
| Water Content (Karl Fischer) | 0.5% | 0.2% | 0.1% |
| Identified Impurities | Adipic acid (0.8%), 6-Hydroxyhexanoic acid (0.2%) | Adipic acid (0.2%) | Not Detected |
Understanding Potential Impurities
The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis pathways may involve the oxidation of 6-hydroxyhexanoic acid or the oxidative deamination of 6-aminohexanoic acid.[5][6] Potential impurities that may arise from these processes include:
-
Starting Materials: Unreacted 6-hydroxyhexanoic acid or 6-aminohexanoic acid.
-
Over-oxidation Products: Adipic acid is a common by-product resulting from the oxidation of the aldehyde group in this compound.[5]
-
Side-reaction Products: Intramolecular cyclization could lead to the formation of lactone by-products.[7]
-
Residual Solvents: Solvents used during the synthesis and purification process, such as toluene or ethyl acetate, may be present in the final product.
Experimental Protocols for Purity Assessment
A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of this compound purity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 210 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
GC-MS is the standard method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas: Helium at a constant flow of 1 mL/min
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
Injector Temperature: 250°C
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of this compound into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial and heat at 80°C for 20 minutes before injection.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Internal Standard:
-
A high-purity, certified internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid).
Solvent: Deuterated solvent (e.g., DMSO-d6)
Sample Preparation:
-
Accurately weigh a known amount of this compound (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a known volume of the deuterated solvent.
NMR Parameters:
-
Calibrated 90° pulse
-
Sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1).
Data Analysis:
-
Purity is calculated by comparing the integral of a specific proton signal of this compound to the integral of a known proton signal of the internal standard.
Visualizing the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for Purity Assessment of this compound.
The Role of Purity in a Biological Context: Antibody-Drug Conjugates
This compound can be used as a component of linkers in the construction of ADCs. The linker connects the monoclonal antibody to the cytotoxic payload. The purity of the linker is critical for ensuring the homogeneity and efficacy of the final ADC.
Caption: Generalized ADC Mechanism of Action.
Impurities in the this compound linker can lead to the formation of ADCs with incorrect drug-to-antibody ratios or unstable linkers, resulting in premature release of the cytotoxic payload and potential off-target toxicity.[][4] Therefore, using highly pure this compound is essential for the development of safe and effective ADCs.
Conclusion
The purity of this compound is a critical parameter that can significantly influence the outcome of research and drug development activities. A comprehensive analytical approach employing orthogonal methods such as HPLC, GC-MS, and qNMR is essential for a thorough purity assessment. By carefully evaluating the purity data from different suppliers and understanding the potential impurity profile, researchers can select the most suitable grade of this compound for their specific applications, ensuring the reliability and reproducibility of their results.
References
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abzena.com [abzena.com]
- 5. This compound | 928-81-4 | Benchchem [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 6-aryl-4-oxohexanoic acids: synthesis, effects on eicosanoid biosynthesis, and anti-inflammatory in vivo-activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 6-Oxohexanoic Acid: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 6-oxohexanoic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As a key intermediate in amino acid and fatty acid metabolism, accurate measurement of this compound in biological matrices is crucial for metabolic research and the development of novel therapeutics. This document outlines the experimental protocols and performance data for each method to aid in the selection of the most appropriate technique for specific research needs.
Method Comparison
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, sample complexity, and available instrumentation. HPLC is well-suited for the analysis of polar, non-volatile compounds and can often be performed without derivatization. In contrast, GC-MS typically requires a derivatization step for polar analytes like this compound to increase their volatility, but can offer higher chromatographic resolution and sensitivity.
A general workflow for the analysis of this compound using both methods is presented below.
A Comparative Analysis of 6-Oxohexanoic Acid Derivatives in Polymer Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a detailed comparative analysis of polymers derived from 6-oxohexanoic acid and its derivatives against leading biodegradable polymers. This document provides an objective comparison of performance, supported by experimental data, to aid in the selection and development of next-generation biomaterials.
The quest for advanced polymeric materials with tailored properties, such as biodegradability and functionality, has led to the exploration of novel monomers. Among these, this compound, a versatile precursor, has emerged as a promising candidate for the synthesis of functional polyesters. This guide provides a comparative analysis of polymers derived from this compound with established biodegradable polymers, namely Poly(ε-caprolactone) (PCL), Polylactic Acid (PLA), and Polyhydroxyalkanoates (PHAs).
Performance Comparison of Biodegradable Polymers
The functionalization of polymers at the monomer stage offers a powerful tool to fine-tune their physicochemical and biological properties. The Passerini multicomponent polymerization of this compound with various isocyanides allows for the straightforward incorporation of diverse functional groups into the polyester backbone, creating a new family of functional polycaprolactone analogues.[1][2] These derivatives exhibit distinct thermal properties and degradation profiles compared to their traditional counterparts.
Thermal and Mechanical Properties
The thermal and mechanical properties of polymers are critical determinants of their application scope. The table below summarizes key performance indicators for polymers derived from this compound and benchmark biodegradable polymers.
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| PCL Analogues (from this compound) | |||||
| P1 (tert-butyl isocyanide)[1][2] | 15.6 | Amorphous | - | - | - |
| P2 (2,6-dimethylphenyl isocyanide)[1][2] | 78.3 | Amorphous | - | - | - |
| P3 (mOEG4 isocyanide)[1][2] | -18.5 | Amorphous | - | - | - |
| P4 (5-isocyanopent-1-ene)[1][2] | -1.5 | Amorphous | - | - | - |
| P5 (5-isocyanopent-1-yne)[1][2] | 10.2 | Amorphous | - | - | - |
| Benchmark Biodegradable Polymers | |||||
| Poly(ε-caprolactone) (PCL) | -67.0[3] | 56.6[3] | 10.5 - 23[4][5] | 0.34 - 0.44[2][6] | >700[4] |
| Polylactic Acid (PLA) | 58 - 62.7[7][8] | 148 - 171.8[7][8] | 63.2 - 83.0[9][10] | 2.7 - 3.5[11][12] | <10[13] |
| Poly(3-hydroxybutyrate) (PHB) | -6.8 - 5[14] | 161.7 - 176.6[14] | 20 - 40[12] | 3.0 - 3.5[12] | <5[15] |
| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | 1.1 | 143.6 | 20 | 1.2 | 50 |
Note: "-" indicates data not available in the cited sources. The properties of PCL analogues are highly dependent on the incorporated isocyanide.
Degradation Profile
The degradation rate is a crucial factor for applications in drug delivery and tissue engineering. Polymers derived from this compound exhibit tunable degradation based on their side-chain functionality. For instance, the water-soluble polymer P3, functionalized with oligo(ethylene glycol) side chains, demonstrates pH-dependent degradation, being stable in neutral and slightly acidic conditions but degrading rapidly in basic and acidic environments.[1][2]
| Polymer | Degradation Condition | Degradation Rate/Time |
| PCL Analogue (P3) [1][2] | Basic (pD=10) | Complete degradation in 6 hours |
| Acidic (pD=2) | Complete degradation in 24 hours | |
| Neutral (pD=7.4 PB) | Steady degradation via random hydrolysis | |
| Poly(ε-caprolactone) (PCL) | In vitro (PBS, 37°C) | ~1.44% weight loss after 90 days[16] |
| In vitro (PBS with lipase, 37°C) | ~97.11% weight loss after 90 days[16] | |
| In vivo | 2-4 years for complete resorption[16] | |
| Polylactic Acid (PLA) | In vitro (PBS, 37°C) | ~27.5% weight loss after 28 days (for 747 nm fibers)[17] |
| In vitro (SBF, 37°C) | ~80% weight loss after 8 months[18] | |
| Polyhydroxyalkanoates (PHAs) | Soil (25°C) | P(3HB-co-4HB) showed 98.9% degradation after 5 weeks[19] |
| Compost (58°C) | PHB-copolymer degraded to 90% after 120 days[20] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing research. This section provides methodologies for the synthesis of this compound-derived polymers and the benchmark biodegradable polymers.
Protocol 1: Synthesis of Functional Polycaprolactone Analogues via Passerini Multicomponent Polymerization
This protocol is adapted from the work of Li et al.[1][2]
Materials:
-
This compound
-
Isocyanide derivative (e.g., tert-butyl isocyanide, 2,6-dimethylphenyl isocyanide)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add the corresponding isocyanide (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by techniques such as ¹H NMR spectroscopy.
-
Upon completion, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or diethyl ether).
-
Collect the polymer precipitate by filtration and dry under vacuum at room temperature.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate thermal stability, glass transition temperature (Tg), and melting temperature (Tm).
Protocol 2: Synthesis of Poly(ε-caprolactone) (PCL) via Ring-Opening Polymerization
Materials:
-
ε-Caprolactone (monomer)
-
Stannous octoate (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (solvent, optional for solution polymerization)
Procedure:
-
Purify ε-caprolactone by distillation under reduced pressure.
-
In a flame-dried reaction vessel under an inert atmosphere, add the desired amount of ε-caprolactone.
-
For bulk polymerization, heat the monomer to the desired reaction temperature (e.g., 110-140°C).
-
Prepare a stock solution of the catalyst (Sn(Oct)₂) and initiator (benzyl alcohol) in anhydrous toluene.
-
Add the required amount of the catalyst/initiator solution to the heated monomer with vigorous stirring. The monomer-to-initiator ratio will determine the target molecular weight.
-
Continue the polymerization for the desired time (e.g., 1-24 hours).
-
To terminate the reaction, cool the mixture to room temperature and dissolve the polymer in a suitable solvent (e.g., dichloromethane).
-
Precipitate the polymer in a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum.
Protocol 3: Synthesis of Polylactic Acid (PLA) via Ring-Opening Polymerization of Lactide
Materials:
-
L-lactide or D,L-lactide (monomer)
-
Stannous octoate (Sn(Oct)₂) (catalyst)
-
1-Dodecanol (initiator)
-
Toluene (solvent)
Procedure:
-
Recrystallize the lactide monomer from ethyl acetate to remove impurities.
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the lactide in anhydrous toluene.
-
Add the initiator (1-dodecanol) to the solution.
-
Add the catalyst (Sn(Oct)₂) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 110-130°C) and stir for the specified duration (e.g., 2-24 hours).
-
After cooling to room temperature, dissolve the polymer in dichloromethane.
-
Precipitate the PLA by pouring the solution into cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Protocol 4: Production of Polyhydroxyalkanoates (PHAs) via Bacterial Fermentation
Materials:
-
PHA-producing bacterial strain (e.g., Cupriavidus necator, Pseudomonas putida)
-
Carbon source (e.g., glucose, fructose, or waste-derived feedstocks)
-
Nutrient medium (containing nitrogen, phosphorus, and trace elements)
-
Fermentor
Procedure:
-
Inoculum Preparation: Grow a seed culture of the PHA-producing bacteria in a nutrient-rich medium.
-
Fermentation: Transfer the seed culture to a fermentor containing a production medium with a high carbon-to-nitrogen ratio. This nutrient limitation induces the bacteria to accumulate PHAs as intracellular storage granules.
-
Cultivation: Maintain optimal fermentation conditions (temperature, pH, aeration, and agitation) for a period of 48-96 hours.
-
Cell Harvesting: After the fermentation is complete, harvest the bacterial cells by centrifugation or filtration.
-
PHA Extraction: Lyse the harvested cells to release the PHA granules. This can be achieved using methods such as solvent extraction (e.g., with chloroform or sodium hypochlorite), enzymatic digestion, or mechanical disruption.
-
Purification: Purify the extracted PHA by precipitation in a non-solvent (e.g., methanol or ethanol) and subsequent washing and drying.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the synthesis pathways and a general experimental workflow.
Caption: Comparative synthesis pathways for different biodegradable polymers.
Caption: General experimental workflow for polymer synthesis and characterization.
Conclusion
Polymers derived from this compound represent a versatile platform for the development of functional and biodegradable materials. The ability to readily introduce a variety of side chains via the Passerini multicomponent polymerization allows for precise control over their thermal properties and degradation kinetics. While benchmark biodegradable polymers like PCL, PLA, and PHAs have well-established properties and applications, the derivatives of this compound offer a promising avenue for creating novel biomaterials with tailored functionalities for advanced applications in drug delivery, tissue engineering, and personalized medicine. Further research focusing on the mechanical properties and in vivo performance of these novel polymers is warranted to fully realize their potential.
References
- 1. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical and Microstructural Properties of Polycaprolactone Scaffolds with 1-D, 2-D, and 3-D Orthogonally Oriented Porous Architectures Produced by Selective Laser Sintering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Poly(ε-caprolactone) Resorbable Multifilament Yarn under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical and microstructural properties of polycaprolactone scaffolds with one-dimensional, two-dimensional, and three-dimensional orthogonally oriented porous architectures produced by selective laser sintering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. bio-conferences.org [bio-conferences.org]
- 8. tainstruments.com [tainstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thesai.org [thesai.org]
- 12. mdpi.com [mdpi.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. researchgate.net [researchgate.net]
- 15. Polyhydroxybutyrate (PHB) :: MakeItFrom.com [makeitfrom.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Degradation Behavior of Biodegradable Man-Made Fibers in Natural Soil and in Compost - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of 6-Oxohexanoic Acid-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel biomaterials with tailored properties is a driving force in biomedical innovation. Among these, biodegradable polymers are paramount for applications ranging from drug delivery to tissue engineering. This guide provides a comparative evaluation of the biocompatibility of a theoretical 6-oxohexanoic acid-based polymer against established alternatives: Polylactic acid (PLA), Polyglycolic acid (PGA), Poly(lactic-co-glycolic acid) (PLGA), and Polycaprolactone (PCL). This objective comparison is supported by experimental data and detailed methodologies to aid researchers in their material selection and evaluation processes.
In Vitro Biocompatibility: A Quantitative Comparison
The initial assessment of a biomaterial's biocompatibility is typically performed in vitro using cell-based assays. These assays evaluate the cytotoxic effects of the material on cultured cells. Key quantitative data from these assessments are summarized below.
| Polymer | Cell Type | Assay | Time Point (hours) | Cell Viability (%) | Citation |
| This compound-Based Polymer (Hypothetical) | L929 Mouse Fibroblasts | MTT | 24 | 85 ± 5 | N/A |
| L929 Mouse Fibroblasts | MTT | 48 | 78 ± 6 | N/A | |
| Polylactic acid (PLA) | Human Osteoblast-like Cells (MG-63) | MTT | 72 | > 90 | |
| Polyglycolic acid (PGA) | Not specified | Not specified | Not specified | Data not readily available in comparable format | |
| Poly(lactic-co-glycolic acid) (PLGA) | Human Embryonic Kidney (HEK-293) cells | MTT | Not specified | ~84 (at 1% v/v) | [1] |
| Human Lung Carcinoma (A549) cells | MTT | 48 | ~50 (at 50 µg/ml) | [2] | |
| Polycaprolactone (PCL) | Not specified | MTT | Not specified | No significant difference from control | [3] |
Note: The data for the this compound-Based Polymer is hypothetical and serves as a placeholder for comparative purposes. The biocompatibility of PLGA can be influenced by the ratio of lactic to glycolic acid.
In Vivo Biocompatibility: Inflammatory Response
In vivo studies are critical for understanding the tissue response to an implanted biomaterial. The inflammatory response is a key indicator of biocompatibility.
| Polymer | Animal Model | Implantation Site | Time Point | Key Inflammatory Markers/Observations | Citation |
| This compound-Based Polymer (Hypothetical) | Rat | Subcutaneous | 4 weeks | Moderate fibrous capsule formation, presence of macrophages and lymphocytes. | N/A |
| Polylactic acid (PLA) | Rat | Subcutaneous | Not specified | Tissue tolerance without an acute inflammatory response. | [4] |
| Polyglycolic acid (PGA) | Not specified | Not specified | Not specified | Data not readily available in comparable format | |
| Poly(lactic-co-glycolic acid) (PLGA) | Hamster | Subcutaneous | 7, 15, 30, 90 days | Chronic granulomatous inflammatory response that decreases over time. | [5] |
| Polycaprolactone (PCL) | Rat | Subcutaneous | 2, 6, 12 weeks | Modest, transient immune response with macrophage infiltration peaking at 6 weeks and subsiding. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Material Exposure: Prepare extracts of the polymer materials by incubating them in a cell culture medium. Remove the existing medium from the cells and add the polymer extracts at various concentrations.
-
Incubation: Incubate the cells with the polymer extracts for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the control (cells cultured in a medium without polymer extracts).
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is another common method to assess cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.
-
Sample Collection: After exposing cells to the polymer extracts for the desired time, collect the cell culture supernatant.
-
Reaction Setup: Transfer the supernatant to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture to each well.[9]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Stop Reaction: Add a stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis agent).
Histological Evaluation of In Vivo Biocompatibility
Histological analysis of tissue surrounding an implanted biomaterial provides a detailed view of the local tissue response.
-
Implantation: Surgically implant the polymer scaffolds into the subcutaneous tissue of a suitable animal model (e.g., rats).[11]
-
Explantation: At predetermined time points (e.g., 2, 4, 8 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.[12]
-
Fixation: Fix the tissue samples in 4% formaldehyde for 24 hours.[11]
-
Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions and embed them in paraffin wax.[11]
-
Sectioning: Cut thin sections (e.g., 4 µm) of the paraffin-embedded tissue using a microtome.[11]
-
Staining: Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm. Other specific stains like Masson's trichrome can be used to assess collagen deposition and fibrosis.
-
Microscopic Analysis: Examine the stained sections under a light microscope to evaluate the inflammatory cell infiltrate (e.g., neutrophils, macrophages, lymphocytes), fibrous capsule formation, and tissue integration.[13]
Signaling Pathways in Biocompatibility
Understanding the molecular mechanisms underlying the cellular response to biomaterials is crucial. Here are simplified diagrams of key signaling pathways.
General workflow for biocompatibility evaluation.
Simplified NF-κB signaling pathway in response to biomaterials.
References
- 1. PLGA nanocapsules as a delivery system for a recombinant LRP‐based therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Vivo Evaluation of Electrospun Polycaprolactone Graft for Anterior Cruciate Ligament Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vivo Biocompatibility of PLGA-Polyhexylthiophene Nanofiber Scaffolds in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histological evaluation of biocompatible orthopaedic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Synthetic Methodologies for 6-Oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent synthesis methods for 6-oxohexanoic acid, a valuable intermediate in various chemical and pharmaceutical applications. The following sections detail both chemical and enzymatic routes, presenting quantitative performance data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in methodological selection and optimization.
Comparative Data of Synthesis Methods
The selection of a synthetic route for this compound is often dictated by factors such as desired yield, purity, substrate availability, and environmental considerations. The following table summarizes quantitative data for key methods discussed in this review.
| Synthesis Method | Starting Material | Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield/Selectivity | Reference |
| Chemical Synthesis | ||||||
| Ozonolysis | Cyclohexene | O₃, CH₂Cl₂, CH₃OH; PPh₃ or Me₂S | ~4 hours | -78 | 65-72% (as methyl ester) | --INVALID-LINK-- |
| Catalytic Oxidation | α-substituted cyclohexanone | FeCl₃/DMSO, O₂ | Not Specified | Not Specified | 95.3% conversion, 88.0% selectivity | --INVALID-LINK-- |
| Enzymatic Synthesis | ||||||
| Enzymatic Oxidation | 6-Aminohexanoic acid | ω-amino group-oxidizing enzyme (ω-AOX), catalase | 30 hours | 30 | 100% | --INVALID-LINK-- |
| Biocatalysis | Cyclohexane | Recombinant P. taiwanensis | Not Specified | Not Specified | Produces 6-hydroxyhexanoic acid as a precursor | --INVALID-LINK-- |
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic routes to this compound from different precursors.
Caption: Synthetic routes to this compound.
Experimental Protocols
Chemical Synthesis: Ozonolysis of Cyclohexene
This protocol is adapted from a procedure for the synthesis of methyl 6-oxohexanoate published in Organic Syntheses. An oxidative work-up would yield the desired carboxylic acid.
Materials:
-
Cyclohexene (0.075 mol)
-
Dichloromethane (250 mL)
-
Methanol (50 mL)
-
Ozone (generated from an ozone generator)
-
Triphenylphosphine or Dimethyl sulfide (for reductive work-up to the aldehyde, which can then be oxidized)
-
For oxidative work-up: Hydrogen peroxide (30%)
Procedure:
-
A three-necked, round-bottomed flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer is charged with cyclohexene, dichloromethane, and methanol.
-
The flask is cooled to approximately -78 °C using a dry ice/acetone bath.
-
A stream of ozone is bubbled through the solution with vigorous stirring. The reaction is monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the ozonolysis is complete, the excess ozone is removed by bubbling nitrogen or argon through the solution until the blue color disappears.
-
Work-up:
-
For Methyl 6-oxohexanoate (as per the reference): A reducing agent such as triphenylphosphine or dimethyl sulfide is added to the cold solution to decompose the ozonide to the corresponding aldehyde and ester. Subsequent purification by distillation yields methyl 6-oxohexanoate.
-
For this compound (oxidative work-up): Instead of a reducing agent, 30% hydrogen peroxide is carefully added to the cold reaction mixture. The mixture is allowed to warm to room temperature and stirred until the oxidation is complete. The this compound is then extracted from the aqueous layer and purified, typically by chromatography or recrystallization.[1]
-
Chemical Synthesis: Catalytic Oxidation of an α-Substituted Cyclohexanone
This method demonstrates a highly efficient oxidation using an iron catalyst and oxygen. While the specific substrate in the cited study is an α-substituted cyclohexanone, the principle can be adapted for the synthesis of this compound.[2]
General Procedure Outline:
-
The α-substituted cyclohexanone is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The catalyst, ferric chloride (FeCl₃), is added to the solution.
-
The reaction vessel is pressurized with oxygen.
-
The mixture is stirred at a specified temperature until the reaction is complete, monitored by techniques like GC-MS or TLC.
-
Upon completion, the product is isolated and purified using standard techniques.
This method boasts high conversion and selectivity, presenting a promising route for the synthesis of this compound and its derivatives.[2]
Enzymatic Synthesis from 6-Aminohexanoic Acid
This enzymatic approach offers a highly specific and high-yielding route to this compound under mild conditions.[2][3]
Materials:
-
6-Aminohexanoic acid
-
ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp.
-
Catalase
-
Potassium phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
A solution of 6-aminohexanoic acid is prepared in the potassium phosphate buffer.
-
The ω-AOX enzyme and catalase are added to the solution. Catalase is crucial for decomposing the hydrogen peroxide byproduct, which can inhibit the ω-AOX.
-
The reaction mixture is incubated at 30 °C with gentle agitation for approximately 30 hours.
-
The conversion of 6-aminohexanoic acid to this compound can be monitored by HPLC.
-
This method has been reported to achieve a 100% yield of this compound.[2][3]
This guide provides a comparative overview to assist researchers in selecting the most suitable method for their specific needs, balancing factors of efficiency, cost, and environmental impact. Further optimization of the presented protocols may be necessary depending on the scale and purity requirements of the final product.
References
Benchmarking 6-Oxohexanoic Acid Production: A Comparative Guide for Researchers and Drug Development Professionals
An objective comparison of biocatalytic and chemical synthesis routes for 6-oxohexanoic acid, benchmarked against established industrial standards for related compounds, providing key performance indicators and detailed experimental methodologies to guide research and development.
Introduction
This compound is a versatile bifunctional molecule with growing importance as a precursor for polymers and specialty chemicals. Its production is at a pivotal stage, with emerging biocatalytic methods challenging traditional chemical synthesis routes. This guide provides a comprehensive comparison of these production modalities, benchmarking them against the well-established industrial standards of adipic acid, a major downstream product of this compound. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate and select the most suitable production strategy for their specific needs.
Comparison of Production Routes: Key Performance Indicators
The production of this compound can be broadly categorized into two main approaches: biocatalytic routes, which utilize enzymes or whole-cell microorganisms, and conventional chemical synthesis. Each method presents a unique profile of advantages and disadvantages in terms of yield, productivity, and environmental impact.
| Key Performance Indicator | Biocatalytic/Enzymatic Production | Chemical Synthesis | Industrial Standard (Adipic Acid) |
| Yield (%) | Up to 100% (enzymatic conversion)[1]; 96% (MenD-catalyzed)[2] | 65-72% (from cyclohexene ozonolysis)[2]; 77-78% selectivity (from cyclohexanone oxidation)[3] | 94-96%[4] |
| Productivity | 87.1 g/L/day (MenD-catalyzed)[2] | Process-dependent, generally high throughput | High, continuous process |
| Feedstock | Renewable (e.g., 6-aminohexanoic acid, sugars) | Petroleum-based (e.g., cyclohexene, cyclohexanone)[2][3] | Petroleum-based (cyclohexane)[5] |
| Reaction Conditions | Mild (e.g., 30°C, neutral pH)[1] | Often harsh (e.g., strong oxidants, high pressure/temperature) | High temperature and pressure, use of nitric acid[5] |
| Byproducts/Waste | Generally fewer and less hazardous | Can generate significant and hazardous byproducts (e.g., N₂O)[6][7] | Nitrous oxide (N₂O), a potent greenhouse gas[4][5] |
| Purity of Crude Product | High selectivity can lead to purer product streams | Often requires extensive purification | Requires extensive purification to reach >99.5%[8] |
Detailed Experimental Protocols
Enzymatic Production of this compound from 6-Aminohexanoic Acid
This protocol is based on the use of an ω-amino group-oxidizing enzyme (ω-AOX).
Materials:
-
ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp.
-
Catalase
-
6-aminohexanoic acid
-
Potassium phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
Prepare a reaction mixture containing 200 mM 6-aminohexanoic acid in 0.1 M potassium phosphate buffer (pH 7.0).
-
Add ω-AOX to a final concentration of 0.3 U and catalase to a final concentration of 20 U.
-
Incubate the reaction mixture at 30°C for 30 hours with gentle agitation.
-
Terminate the reaction by heating at 100°C for 3 minutes.
-
Remove any precipitate by filtration.
-
Analyze the supernatant for this compound concentration using HPLC.
Chemical Synthesis of Methyl 6-Oxohexanoate via Ozonolysis of Cyclohexene
This protocol describes a common chemical route to a derivative of this compound.
Materials:
-
Cyclohexene
-
Dichloromethane
-
Methanol
-
Ozone
-
p-toluenesulfonic acid (TsOH)
-
Sodium bicarbonate
-
Benzene
Procedure:
-
In a three-necked flask, dissolve cyclohexene in a mixture of dichloromethane and methanol.
-
Cool the solution to -78°C and bubble ozone through the solution until a blue color persists.
-
Pass nitrogen gas through the solution to remove excess ozone.
-
Add p-toluenesulfonic acid and allow the solution to warm to room temperature.
-
After 4 hours, wash the solution with hydrochloric acid, sodium hydroxide, and water.
-
Dry the organic layer and remove the solvent by rotary evaporation.
-
Purify the crude product by short-path distillation to obtain methyl 6-oxohexanoate.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
TSKgel DEAE-5PW column or equivalent anion exchange column
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Water with 0.3 M NaCl
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Filter the samples and standards through a 0.22 µm filter.
-
Inject the sample onto the HPLC column.
-
Elute the analyte using a programmed gradient of Solvent A and Solvent B.
-
Monitor the absorbance at 210 nm.
-
Quantify the concentration of this compound by comparing the peak area to the standard curve.
Signaling Pathways and Experimental Workflows
To visualize the relationships between different production routes and the necessary experimental steps, the following diagrams are provided.
Conclusion
The production of this compound is at a crossroads, with biocatalytic methods offering significant advantages in terms of yield and sustainability over traditional chemical synthesis. While chemical routes benefit from established infrastructure and high throughput, they often involve harsh conditions and environmentally harmful byproducts. The industrial production of adipic acid serves as a crucial benchmark, highlighting the need for high-purity and cost-effective production of its precursors. As research progresses, the optimization of biocatalytic processes, particularly in terms of productivity and downstream processing, will be critical for their widespread adoption. This guide provides the foundational data and methodologies to support the ongoing development and evaluation of this compound production technologies.
References
- 1. An enzymatic method for the production of this compound from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 928-81-4 [chemicalbook.com]
- 5. Understanding the Production Process of Adipic Acid [chemanalyst.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 928-81-4 | AAA92881 | Biosynth [biosynth.com]
Safety Operating Guide
Proper Disposal of 6-Oxohexanoic Acid: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents like 6-oxohexanoic acid are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, emphasizing immediate safety protocols and operational logistics.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical and chemical properties, as well as its hazard classifications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol [2] |
| Physical Form | Solid[3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[3] |
Table 2: GHS Hazard Classifications for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be carried out as hazardous chemical waste. Direct disposal down the drain or in regular trash is strictly prohibited.[4] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste: Carefully transfer solid this compound waste into a designated, compatible, and clearly labeled "Hazardous Waste" container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated "Halogenated Organic Waste" container if the solvent is halogenated. If a non-halogenated solvent is used, collect it in a "Non-Halogenated Organic Waste" container. Do not mix with incompatible waste streams, such as bases, to avoid potentially hazardous reactions.[4]
-
Contaminated Materials: Any materials, such as weighing paper or pipette tips, that come into contact with this compound should be disposed of in the solid hazardous waste container.
2. Decontamination of Glassware:
-
Glassware that has been in contact with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from these rinses must be collected and disposed of as liquid hazardous waste.[4]
-
After triple-rinsing, the glassware can typically be washed through standard laboratory procedures.
3. Waste Container Labeling:
-
All hazardous waste containers must be accurately and clearly labeled.[4]
-
The label must include the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the primary hazards (e.g., Irritant).
4. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container tightly closed and store it away from incompatible materials.[1]
5. Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste pickup, which may involve submitting an online request or making a phone call.[4]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: A flowchart illustrating the step-by-step process for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling 6-Oxohexanoic Acid
For Immediate Reference: Personal Protective Equipment (PPE) Summary
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Prevents skin contact and irritation. |
| Eye Protection | Safety Goggles with Side Shields | Protects against splashes and airborne particles. |
| Body Protection | Standard Laboratory Coat | Shields skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator with Organic Vapor/Acid Gas Cartridges | Required when handling the solid form outside of a fume hood or when aerosols may be generated. |
Introduction to Safe Handling of 6-Oxohexanoic Acid
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact. This compound is a solid organic compound that can cause skin and eye irritation and may be harmful if swallowed. Proper use of Personal Protective Equipment (PPE) and adherence to safe operational and disposal plans are mandatory.
Personal Protective Equipment (PPE) Protocol
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is utilized. The following sections detail the minimum required PPE.
Hand Protection
Recommended Glove Types: Nitrile or neoprene gloves are recommended for handling this compound. These materials provide adequate resistance to weak organic acids.
Glove Usage Protocol:
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Ensure gloves are of a suitable thickness to provide a barrier against the chemical.
-
When work is complete, remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection
Primary Protection: Tightly fitting safety goggles with side shields are mandatory to protect against splashes or airborne particles of this compound.
Enhanced Protection: In situations where there is a higher risk of splashing, such as when transferring large quantities, a face shield should be worn in addition to safety goggles.
Body Protection
A standard, clean laboratory coat must be worn at all times when handling this compound. This will protect the skin and personal clothing from accidental spills. For tasks with a higher potential for significant spillage, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection
The use of respiratory protection is dictated by the operational context:
-
Handling in a Fume Hood: When handling this compound within a certified and properly functioning chemical fume hood, respiratory protection is typically not required.
-
Handling on an Open Bench or Generating Dust/Aerosols: If handling the solid form of this compound outside of a fume hood, or if there is a potential to generate dust or aerosols, a NIOSH-approved air-purifying respirator fitted with organic vapor/acid gas cartridges is mandatory.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible and operational.
-
Don all required PPE as outlined in Section 2.
-
-
Handling:
-
Conduct all manipulations of this compound within a chemical fume hood whenever possible.
-
Use appropriate tools (e.g., spatulas, scoops) to handle the solid material, minimizing the generation of dust.
-
If preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Securely close all containers of this compound.
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Route: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound or its solutions down the drain.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
